(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Description
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Properties
IUPAC Name |
(3R)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAKXRGQXZRTQC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2NC(=O)[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435595 | |
| Record name | (3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137036-55-6 | |
| Record name | (3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137036-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzazepin-2-one, 3-amino-1,3,4,5-tetrahydro-, (3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Structure Elucidation of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery
The benzo[b]azepin-2-one moiety represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a chiral center, such as the C3-amino substitution in the title compound, the stereochemistry becomes a critical determinant of pharmacological activity, efficacy, and safety. The distinct three-dimensional arrangement of enantiomers dictates their interaction with chiral biological targets like enzymes and receptors. Consequently, the unambiguous determination of the absolute configuration of a chiral drug candidate like (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a cornerstone of the drug discovery and development process.[1][2]
This guide provides a comprehensive, field-proven workflow for the complete structure elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond a simple listing of procedures to explain the scientific rationale behind each step, ensuring a self-validating and robust analytical cascade.
Part 1: Synthesis and Isolation of the Target Enantiomer
The journey to elucidating the structure of the (R)-enantiomer begins with its synthesis and isolation in a pure form. A common and effective strategy involves the synthesis of the racemic mixture followed by chiral resolution.
Proposed Synthesis of Racemic 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
A plausible and efficient route to the racemic precursor can be adapted from established methods for the synthesis of related benzodiazepinones and other seven-membered nitrogen heterocycles.[3][4][5] The following protocol outlines a potential synthetic pathway.
Experimental Protocol: Synthesis of Racemic 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
-
Step 1: Starting Material Preparation. Begin with a suitable ortho-substituted benzene derivative that can be elaborated into the seven-membered ring.
-
Step 2: Ring Formation. Employ a cyclization reaction, for instance, an intramolecular C-N bond coupling, to form the 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core.[4]
-
Step 3: Introduction of the Amino Group. Introduce the amino group at the C3 position. This can be achieved through various methods, such as an electrophilic amination of an enolate intermediate or the reduction of a corresponding nitro or azido group.
-
Step 4: Purification. The crude racemic product should be purified using standard techniques like column chromatography or recrystallization to ensure high purity before proceeding to chiral resolution.
Caption: Proposed synthetic workflow for the racemic precursor.
Chiral Resolution of Enantiomers by High-Performance Liquid Chromatography (HPLC)
With the racemic mixture in hand, the next critical step is the separation of the (R) and (S) enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, particularly with polysaccharide-based chiral stationary phases (CSPs) that have demonstrated broad applicability for separating chiral amines and lactams.[6][7][8][9][10]
Experimental Protocol: Chiral HPLC Resolution
-
Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), is an excellent starting point due to its proven efficacy in resolving similar chiral compounds.[7][8]
-
Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol, is commonly used. The ratio of these solvents is critical for achieving optimal separation and should be systematically varied. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic analytes.
-
Detection: A UV detector set to a wavelength where the aromatic ring of the molecule absorbs strongly (e.g., 254 nm) is suitable for detection.
-
Fraction Collection: Once the analytical method is established, it can be scaled up to a semi-preparative or preparative scale to isolate sufficient quantities of each enantiomer for subsequent spectroscopic analysis.
Caption: Workflow for the chiral resolution of enantiomers via HPLC.
Part 2: Structural Confirmation and Spectroscopic Analysis
Once the enantiomers are isolated, a series of spectroscopic analyses are performed to confirm the chemical structure (connectivity) and then to determine the absolute stereochemistry.
Confirmation of the Molecular Structure
Standard spectroscopic techniques are employed to verify that the synthesized and separated compounds have the correct molecular structure.
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Signals corresponding to the aromatic protons, the diastereotopic protons of the methylene groups in the seven-membered ring, the methine proton at C3, and the amine and amide protons. | Proton environment and connectivity. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the azepine ring. | Carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) or protonated molecule ([M+H]+) corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O, MW ≈ 176.22 g/mol ). | Molecular weight and fragmentation pattern for structural confirmation. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching. | Presence of key functional groups. |
Note: The exact chemical shifts and coupling constants in NMR, as well as the fragmentation pattern in MS, would be determined from the experimental data.
Determination of Absolute Configuration using Chiroptical Spectroscopy
The definitive assignment of the (R) configuration to one of the isolated enantiomers is achieved using chiroptical techniques, which are sensitive to the three-dimensional arrangement of atoms. The combination of experimental measurements with quantum chemical calculations provides a high level of confidence in the assignment.[11][12][13][14][15][16]
2.2.1 Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly powerful for determining the absolute configuration of molecules in solution.[11][13][14]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the purified enantiomer in a suitable solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Data Acquisition: Record the VCD and IR spectra in the mid-IR region (typically 2000-800 cm⁻¹).
-
Computational Modeling:
-
Perform a conformational search for the (R)-enantiomer using a suitable molecular mechanics force field.
-
For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the theoretical IR and VCD spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative free energies.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the computationally predicted spectrum for the (R)-enantiomer. A good match between the signs and relative intensities of the VCD bands provides strong evidence for the assigned absolute configuration.
2.2.2 Electronic Circular Dichroism (ECD) Spectroscopy
ECD measures the differential absorption of left and right circularly polarized UV-Vis light. It is sensitive to the electronic transitions of chromophores within the chiral molecule.[12][15][16][17][18][19]
Experimental Protocol: ECD Analysis
-
Sample Preparation: Prepare a dilute solution of the purified enantiomer in a transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Record the ECD and UV-Vis spectra over the appropriate wavelength range (e.g., 200-400 nm).
-
Computational Modeling:
-
Using the DFT-optimized geometries from the VCD analysis, perform Time-Dependent DFT (TD-DFT) calculations to predict the electronic transitions and rotational strengths.
-
Generate the theoretical ECD spectrum for the (R)-enantiomer, applying a suitable broadening factor to the calculated transitions.
-
-
Spectral Comparison: Compare the experimental ECD spectrum with the predicted spectrum. The correspondence of the Cotton effects (positive and negative peaks) confirms the absolute configuration.
Caption: Logic diagram for absolute configuration assignment.
The Gold Standard: Single-Crystal X-ray Crystallography
While chiroptical methods are powerful, single-crystal X-ray crystallography remains the unequivocal "gold standard" for structure determination. If a suitable single crystal of the enantiomer (or a derivative) can be grown, this technique provides a direct and unambiguous determination of both the molecular connectivity and the absolute stereochemistry (via the Flack parameter).[2][20][21][22]
Conclusion
The structure elucidation of a chiral molecule like this compound is a multi-faceted process that relies on a synergistic combination of organic synthesis, chiral separation, and advanced spectroscopic techniques. By following a logical workflow that begins with the synthesis of the racemic compound, proceeds through enantiomeric resolution, and culminates in the rigorous assignment of absolute configuration using chiroptical methods cross-validated by computational chemistry, researchers can establish the structure of their target compound with a high degree of scientific certainty. This foundational knowledge is indispensable for advancing a chiral molecule through the drug development pipeline.
References
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Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (1996). Electronic and Vibrational Circular Dichroism of Model β-Lactams: 3-Methyl- and 4-Methylazetidin-2-one. Applied Spectroscopy, 50(5), 643-651. [Link]
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Al-Majid, A. M., El-Azab, A. S., & Al-Othman, Z. A. (2018). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 23(11), 2883. [Link]
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Wikipedia. Vibrational circular dichroism. [Link]
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Hossain, M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-202. [Link]
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Ranade, A. R., & Georg, G. I. (2014). Enantioselective Synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones From β-substituted β-hydroxyaminoaldehydes. The Journal of Organic Chemistry, 79(3), 984-992. [Link]
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Al-Tel, T. H. (2012). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science, 50(9), 818-824. [Link]
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Reddy, G. S., et al. (2023). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. Molecules, 28(14), 5433. [Link]
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Jones, A. C., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. RSC Advances, 11(5), 2865-2874. [Link]
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Ranade, A. R., & Georg, G. I. (2014). Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes. The Journal of Organic Chemistry, 79(3), 984–992. [Link]
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Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4 H-pyrido[2,3- b][7][17]diazepin-4-ones and Comparison with 1,3-Dihydro-2 H-benzo[ b][7][17]diazepin-2-ones. ACS Omega, 5(39), 25408–25422. [Link]
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Al-Wahaibi, L. H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(3), 392. [Link]
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Riad, N. M., Zlotos, D. P., & Holzgrabe, U. (2015). Crystal structure of 5,11-dihydropyrido[2,3-b][7][17]benzodiazepin-6-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o304. [Link]
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Shyshkina, M. O., et al. (2016). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][17][18]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1635-1639. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Foreword: A Roadmap to Characterization
In modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.[1] This guide provides an in-depth technical overview of the essential physicochemical characteristics of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a chiral benzolactam derivative. While specific experimental data for this compound is not extensively published, this document will serve as a detailed roadmap for its characterization, outlining authoritative protocols and the scientific rationale behind them. The focus here is not just on the "what," but critically, the "how" and "why" of experimental determination, reflecting a field-proven approach to drug candidate profiling.
Molecular Identity and Structural Attributes
This compound is a bicyclic compound featuring a seven-membered azepine ring fused to a benzene ring.[2] The presence of a chiral center at the 3-position, an amino group, and a lactam functionality imparts specific chemical characteristics that are crucial for its biological activity and formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | PubChem[2][3] |
| Molecular Weight | 176.21 g/mol | PubChem[2][3] |
| CAS Number | 137036-55-6 | Smolecule[2] |
| Predicted XLogP3 | 0.6 | PubChem[3] |
XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, indicating a relatively low lipophilicity. This suggests the compound is likely to have moderate aqueous solubility.[1][3]
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value is a critical parameter as it dictates the extent of ionization of a molecule at a given pH. For this compound, the primary amine at the 3-position is the principal ionizable group. Understanding its pKa is essential for predicting its behavior in different physiological environments, such as the gastrointestinal tract and the bloodstream.
Recommended Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination due to its precision and relatively low cost.[4][5][6]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[4][5]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of this compound in deionized water. If solubility is a concern, a co-solvent such as methanol may be used, but the pKa value will need to be extrapolated to zero co-solvent.[6]
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[4]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[4]
-
-
Instrument Calibration:
-
Calibrate a pH meter with standard buffers of pH 4, 7, and 10 to ensure accurate measurements.[4]
-
-
Titration Procedure:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Add the KCl solution to maintain constant ionic strength.[4]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[4]
-
Immerse the calibrated pH electrode into the solution.
-
For the basic amine, titrate the solution with 0.1 M HCl, adding the titrant in small, precise increments.
-
Record the pH value after each addition, allowing the solution to equilibrate.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of HCl added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[4]
-
Alternative Method: UV-Vis Spectrophotometry
This method is suitable if the compound possesses a chromophore whose absorbance changes with protonation state.[6]
Principle: The absorbance of the compound is measured in a series of buffers with known pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.[7]
Workflow Diagram:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Solubility: A Gatekeeper for Absorption
Aqueous solubility is a paramount property that influences a drug's dissolution rate and subsequent absorption.[8][9] Given the predicted low lipophilicity of this compound, moderate to good aqueous solubility is expected. However, experimental verification is crucial.
Recommended Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][10][11]
Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[8]
Step-by-Step Methodology:
-
System Preparation:
-
Add an excess amount of this compound to a series of vials containing relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).
-
Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.[8]
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
-
Phase Separation:
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from the undissolved solid by centrifugation or filtration.[9]
-
-
Quantification:
-
Determine the concentration of the compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.[12]
-
Workflow Diagram:
Caption: Shake-flask method for thermodynamic solubility determination.
Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, a cyclic amine, specific fragmentation patterns are expected.
Expected Fragmentation:
-
Molecular Ion (M+): A prominent molecular ion peak is expected due to the cyclic nature of the amine.[13][14] The presence of two nitrogen atoms will result in an even molecular weight (176 g/mol ), consistent with the nitrogen rule.[13][15]
-
[M-1]+ Peak: Loss of a hydrogen atom from the carbon alpha to the nitrogen is a common fragmentation pathway for amines, leading to a significant [M-1]+ peak.[13][14]
-
Ring Cleavage: Cleavage of the C-C bond beta to the nitrogen atom is a characteristic fragmentation for cyclic amines, leading to the formation of stable iminium ions.[13][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for detailed structural characterization.[17] While experimental spectra are not available, predicted chemical shifts can be estimated based on the structure.
Predicted ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):
-
Aromatic Protons: A multiplet in the range of δ 7.0-7.5 ppm corresponding to the four protons on the benzene ring.
-
Amine and Amide Protons: Broad singlets for the NH₂ and NH protons, with their chemical shifts being concentration and solvent dependent.
-
Aliphatic Protons: A series of multiplets in the aliphatic region (δ 2.0-4.0 ppm) corresponding to the protons on the azepine ring (CH, CH₂, CH₂). The chiral center at C3 will result in diastereotopic protons for the adjacent methylene group, leading to complex splitting patterns.
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm) for the lactam carbonyl carbon.
-
Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.
-
Aliphatic Carbons: Signals in the upfield region corresponding to the sp³ hybridized carbons of the azepine ring.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and analyze the chemical shifts, coupling constants, and correlations to assign all proton and carbon signals unambiguously.
Conclusion and Future Directions
This guide has outlined the critical physicochemical properties of this compound and provided detailed, field-tested protocols for their experimental determination. The logical progression from establishing molecular identity to quantifying pH-dependent behavior and solubility forms a robust framework for the comprehensive characterization of this and similar drug candidates. While computational predictions offer initial insights, the emphasis must remain on rigorous experimental validation. The methodologies described herein represent a self-validating system, ensuring that the data generated is reliable and can confidently guide further drug development efforts, from formulation design to preclinical evaluation.
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
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Berna, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry. [Link]
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Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. [Link]
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
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Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1502031, (R)-3-Amino-5-phenyl-1H-benzo[e][4][10]diazepin-2(3H)-one. [Link]
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Chem Ed. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
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Pál, D., et al. (2018). Conformation of Eight-Membered Benzoannulated Lactams by Combined NMR and DFT Studies. The Journal of Organic Chemistry. [Link]
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Hafez, H. N., et al. (2019). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][10]diazepines, and Their Cytotoxic Activity. Molecules. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10241317, (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. [Link]
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Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery. [Link]
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Boyd, E. M., et al. (2016). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. AMB Express. [Link]
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Elguero, J., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][4][10]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][4][10]diazepin-2-ones. Molecules. [Link]
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Khan, I., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][4][7][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules. [Link]
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Komykhov, S. A., et al. (2019). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. [Link]
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Chen, Y., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
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An In-depth Technical Guide to the Asymmetric Synthesis of Chiral 3-Amino-benzo[b]azepin-2-one
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure or enriched 3-amino-benzo[b]azepin-2-one, a key chiral scaffold in medicinal chemistry. We will delve into the leading asymmetric catalytic and chiral auxiliary-based methodologies, offering detailed, field-proven insights into experimental design, execution, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this important class of molecules.
Introduction: The Significance of Chiral 3-Amino-benzo[b]azepin-2-ones
The benzo[b]azepin-2-one core is a privileged scaffold in modern drug discovery, appearing in a range of biologically active compounds. The introduction of a chiral amine at the 3-position creates a stereocenter of significant pharmacological importance, as the specific spatial arrangement of this substituent can dramatically influence binding affinity and efficacy at biological targets. Consequently, the development of robust and stereocontrolled synthetic routes to enantiopure 3-amino-benzo[b]azepin-2-ones is a critical endeavor for the advancement of novel therapeutics. This guide will focus on two primary and effective strategies for achieving this: catalytic asymmetric synthesis and the use of chiral auxiliaries.
Part 1: Catalytic Asymmetric Synthesis: A Modern and Efficient Approach
Catalytic asymmetric synthesis represents an elegant and highly efficient strategy for the construction of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A particularly effective method for the synthesis of chiral 3-amino-benzo[b]azepin-2-ones involves a sequence of a palladium-mediated Jeffery-Heck reaction followed by a rhodium-catalyzed asymmetric hydrogenation.[1]
Conceptual Framework
The underlying principle of this strategy is the creation of a prochiral olefin intermediate, which is then hydrogenated in a stereoselective manner. The Jeffery-Heck reaction is employed to construct the carbon skeleton of the benzazepinone precursor, while the subsequent asymmetric hydrogenation, guided by a chiral rhodium catalyst, establishes the crucial stereocenter at the 3-position.
Experimental Workflow: A Two-Step Catalytic Cascade
The overall synthetic pathway can be visualized as a two-step process, starting from readily available starting materials.
Figure 1: Catalytic Asymmetric Synthesis Workflow. A flowchart illustrating the key stages of the palladium-catalyzed Heck reaction and subsequent rhodium-catalyzed asymmetric hydrogenation for the synthesis of chiral 3-amino-benzo[b]azepin-2-one.
Detailed Experimental Protocol (Proposed)
While the full experimental text from the pivotal study by Chaturvedula et al. is not publicly available, the following protocol is a detailed and plausible representation based on the abstract and established methodologies for similar transformations.[1]
Step 1: Synthesis of the Prochiral Enamide Intermediate via Jeffery-Heck Reaction
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-bromoaniline derivative (1.0 eq.), the acrylic acid derivative (1.2 eq.), palladium(II) acetate (0.05 eq.), and a suitable phosphine ligand (e.g., P(o-tol)3, 0.1 eq.).
-
Solvent and Base: Add anhydrous solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine or potassium carbonate, 2.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the prochiral enamide intermediate.
Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the chiral rhodium catalyst by mixing a rhodium precursor (e.g., [Rh(COD)2]BF4) with a chiral bisphosphine ligand (e.g., (R)-BINAP or a DuPhos ligand).
-
Hydrogenation: In a high-pressure autoclave, dissolve the prochiral enamide intermediate (1.0 eq.) in a degassed solvent (e.g., methanol or dichloromethane). Add the pre-formed chiral rhodium catalyst (0.01-0.05 eq.).
-
Reaction Conditions: Pressurize the autoclave with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-48 hours.
-
Work-up and Purification: Carefully vent the hydrogen gas and concentrate the reaction mixture. The crude product can be purified by column chromatography to yield the enantiomerically enriched 3-amino-benzo[b]azepin-2-one.
| Parameter | Condition | Rationale |
| Heck Catalyst | Palladium(II) acetate | Efficient and commonly used palladium source for Heck couplings. |
| Heck Ligand | P(o-tol)3 or similar | Stabilizes the palladium catalyst and promotes the catalytic cycle. |
| Hydrogenation Catalyst | [Rh(COD)2]BF4 + Chiral Ligand | Forms the active chiral catalyst for asymmetric hydrogenation. |
| Chiral Ligand | (R)-BINAP, DuPhos, etc. | The source of chirality, dictating the enantioselectivity of the hydrogenation. |
| Hydrogen Pressure | 50-100 psi | Sufficient pressure to drive the hydrogenation to completion. |
| Solvents | DMF, Acetonitrile, Methanol, DCM | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation. |
Table 1: Key Parameters and Rationale for the Catalytic Asymmetric Synthesis.
Part 2: Chiral Auxiliary-Mediated Synthesis: A Reliable and Diastereoselective Approach
The use of chiral auxiliaries is a classical and highly reliable method for asymmetric synthesis.[2] This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Evans oxazolidinone auxiliaries are a prominent and well-understood class of chiral auxiliaries for this purpose.[3][4] A plausible route for the synthesis of chiral 3-amino-benzo[b]azepin-2-one using an Evans auxiliary is outlined below.
Conceptual Framework
This approach relies on the diastereoselective functionalization of an N-acylated Evans auxiliary. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered side. This leads to the formation of a new stereocenter with a high degree of stereocontrol. The subsequent cyclization and cleavage of the auxiliary yield the desired chiral product.
Experimental Workflow: A Multi-Step Diastereoselective Sequence
The synthesis using a chiral auxiliary can be broken down into several key steps, from acylation of the auxiliary to the final cyclization and cleavage.
Figure 2: Chiral Auxiliary-Mediated Synthesis Workflow. A flowchart detailing the steps involved in the synthesis of chiral 3-amino-benzo[b]azepin-2-one using an Evans-type chiral auxiliary.
Detailed Experimental Protocol (Proposed)
Step 1: Acylation of the Evans Auxiliary
-
Reaction Setup: Dissolve the Evans auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Deprotonation: Add a strong base such as n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.
-
Acylation: Add a solution of the 2-nitro-functionalized acetyl chloride (1.1 eq.) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Dry the organic layer and purify by column chromatography to obtain the N-acylated auxiliary.
Step 2: Diastereoselective Amination
-
Enolate Formation: Dissolve the N-acylated auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a base such as sodium hexamethyldisilazide (NaHMDS, 1.1 eq.) and stir for 30-60 minutes.
-
Electrophilic Amination: Add a solution of an electrophilic amine source (e.g., a dialkyl azodicarboxylate) in THF. Stir at -78 °C for several hours.
-
Work-up and Purification: Quench the reaction with acetic acid and allow it to warm to room temperature. Perform an aqueous work-up and purify the diastereomerically enriched product by column chromatography.
Step 3: Reductive Cyclization and Auxiliary Cleavage
-
Reduction of Nitro Group: Dissolve the aminated intermediate in a mixture of ethanol and water. Add iron powder and ammonium chloride. Heat the mixture to reflux for 2-4 hours.
-
Intramolecular Cyclization: The in situ generated aniline will undergo intramolecular cyclization to form the benzazepinone ring.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild basic conditions (e.g., with lithium hydroxide) to yield the final chiral 3-amino-benzo[b]azepin-2-one.
-
Purification: Purify the final product by column chromatography or recrystallization.
Part 3: Characterization and Analysis
The successful synthesis of chiral 3-amino-benzo[b]azepin-2-one must be confirmed by a suite of analytical techniques.
Spectroscopic Characterization
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the final product.
General Chiral HPLC Method Development:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) such as those derived from cellulose or amylose are often effective for the separation of amine-containing enantiomers.[6] Crown ether-based CSPs have also been shown to be effective for resolving similar benzodiazepinone structures.[7]
-
Mobile Phase Screening: A typical starting point for normal phase chromatography is a mixture of hexane and a polar modifier like isopropanol or ethanol. For reversed-phase chromatography, a mixture of water/acetonitrile or water/methanol with an acidic or basic additive is commonly used.
-
Optimization: The mobile phase composition, flow rate, and column temperature can be adjusted to optimize the separation of the enantiomers.
| Technique | Purpose | Expected Observations |
| 1H NMR | Structural elucidation | Characteristic signals for aromatic, aliphatic, and amine protons. |
| 13C NMR | Carbon skeleton confirmation | Signals for carbonyl, aromatic, and aliphatic carbons. |
| HRMS | Molecular formula confirmation | Accurate mass measurement corresponding to the target molecule. |
| Chiral HPLC | Enantiomeric excess determination | Baseline separation of the two enantiomers. |
Table 2: Analytical Techniques for Characterization.
Conclusion and Future Outlook
The synthesis of chiral 3-amino-benzo[b]azepin-2-one is a challenging yet rewarding endeavor with significant implications for drug discovery. Both catalytic asymmetric synthesis and chiral auxiliary-mediated approaches offer viable pathways to this important scaffold, each with its own set of advantages. The catalytic route is more atom-economical and elegant, while the chiral auxiliary method is often highly reliable and predictable.
Future research in this area will likely focus on the development of even more efficient and versatile catalytic systems, as well as the expansion of the substrate scope to allow for the synthesis of a wider range of substituted analogs. The continued refinement of these synthetic methodologies will undoubtedly accelerate the discovery of novel therapeutics based on the chiral 3-amino-benzo[b]azepin-2-one framework.
References
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Hyun, M. H., Min, C. S., & Cho, Y. J. (2012). Liquid chromatographic resolution of 3-amino-1,4-benzodiazepin-2-ones on crown ether-based chiral stationary phases. Chirality, 24(5), 427–431. [Link]
-
Chaturvedula, P. V., Mercer, S. E., Guernon, L., & Dubowchik, G. M. (2007). Enantioselective synthesis of constrained trans-aminobenzazepinone. Tetrahedron Letters, 48(15), 2661-2665. [Link]
-
Panda, G., & Mishra, J. K. (2005). A Convenient Two-Step Synthesis of Amino Acid Derived Chiral 3-Substituted[7][8]Benzodiazepin-2-ones. Synthesis, 2005(11), 1881–1887. [Link]
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Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
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Lee, J., & Hyun, M. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 164-173. [Link]
- Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096.
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Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2011). Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. Arkivoc, 2011(ii), 322-330. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]
- Atta-ur-Rahman, & Choudhary, M. I. (1999). Solving Problems with NMR Spectroscopy. Academic Press.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
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University of York. (n.d.). Asymmetric Synthesis. [Link]
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Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials. Wiley-VCH. [Link]
- de Alaniz, J. R., & Rovis, T. (2009).
- Zhou, Y. G. (2009). Asymmetric hydrogenation of heteroaromatic compounds. Accounts of Chemical Research, 42(6), 767-777.
-
de Souza, R. O. M. A., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(11), 1545. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]
- Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
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(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS number
An In-depth Technical Guide to (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
This guide provides a comprehensive technical overview of this compound, a chiral molecule of significant interest in medicinal chemistry and drug development. We will delve into its core properties, stereoselective synthesis, analytical validation, and its emerging role as a privileged scaffold for novel therapeutics, particularly in the realm of neuropharmacology. This document is intended for researchers, chemists, and drug development professionals seeking both foundational knowledge and actionable insights into this compound.
Core Compound Identification and Significance
This compound is a chiral bicyclic lactam belonging to the benzo[b]azepine class of compounds.[1] Its structure is characterized by a seven-membered azepine ring fused to a benzene ring, with a stereocenter at the C3 position bearing an amino group. This specific enantiomer, the (R)-isomer, is crucial as stereochemistry often dictates pharmacological activity.
The benzo[b]azepine framework is a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. This makes the title compound a valuable chiral building block for the synthesis of more complex molecules aimed at treating conditions like depression, inflammation, and other neurological disorders.[1][2][3]
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="transparent"; // Define nodes for atoms N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C", pos="1.2,0.6!", fontcolor="#202124"]; C3 [label="C", pos="1.2,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,-0.6!", fontcolor="#202124"]; C5a [label="C", pos="-1.2,0.6!", fontcolor="#202124"]; C6 [label="C", pos="-2.4,1.2!", fontcolor="#202124"]; C7 [label="C", pos="-3.6,0.6!", fontcolor="#202124"]; C8 [label="C", pos="-3.6,-0.6!", fontcolor="#202124"]; C9 [label="C", pos="-2.4,-1.2!", fontcolor="#202124"]; C9a [label="C", pos="-1.2,-0.6!", fontcolor="#202124"]; // Re-use C5a position logically O10 [label="O", pos="2.2,1.2!", fontcolor="#EA4335"]; N11 [label="NH2", pos="2.4,-1.2!", fontcolor="#4285F4"]; H_N1 [label="H", pos="-0.5,1.8!", fontcolor="#202124"]; H_C3 [label="(R)", pos="1.8, -0.2!", fontcolor="#34A853", fontsize="10"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C5a; C5a -- N1; C5a -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C9a; C2 -- O10 [style=double]; C3 -- N11; N1 -- H_N1;
// Benzene ring double bonds edge [style=double]; C6 -- C7; C8 -- C9; edge [style=solid]; C5a -- C6; C7 -- C8; C9 -- C5;
// Re-positioning nodes for clarity C9a [pos="-2.4, -1.2!"]; // Correcting position C5 [pos="-2.4, 0!"]; C5a [pos="-1.2, 0.6!"]; C6 [pos="-2.4, 1.2!"]; C7 [pos="-3.6, 0.6!"]; C8 [pos="-3.6,-0.6!"]; C9 [pos="-2.4,-1.2!"]; C4 [pos="0,-1.2!"];
// Re-drawing bonds based on corrected positions N1 -- C5a; C5 -- C9; C5 -- C4; C9 -- C8; C8 -- C7; C7 -- C6; C6 -- C5a;
// Fused ring representation node [shape=none, label=""]; dummy1 [pos="-1.8,0!"]; dummy2 [pos="-3,0!"]; dummy1 -- dummy2 [style=invis]; } Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's physical and chemical properties is fundamental for its application in research and development. The data presented below are compiled from various chemical information repositories and serve as a baseline for experimental design.
| Property | Value | Source |
| IUPAC Name | (3R)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | [1] |
| Molecular Formula | C₁₀H₁₂N₂O | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| CAS Number | 137036-55-6 | [1][4] |
| Appearance | White crystalline powder | [2] |
| Canonical SMILES | C1CC2=CC=CC=C2NC(=O)C1N | [1] |
| Isomeric SMILES | C1CC2=CC=CC=C2NC(=O)[C@@H]1N | [1] |
| InChI Key | AUAKXRGQXZRTQC-MRVPVSSYSA-N | [1] |
| Storage Conditions | Store at 0-8 °C | [2] |
Enantioselective Synthesis Methodologies
The synthesis of enantiomerically pure this compound is a critical challenge. The biological activity of chiral molecules is often confined to a single enantiomer, making stereoselective synthesis paramount. While several routes exist for related racemic and substituted benzazepinones, achieving high enantiopurity requires specialized catalytic systems.
Rationale for an Asymmetric Catalytic Approach
Direct synthesis of the chiral amine is preferable to classical resolution of a racemic mixture, which is inherently inefficient (maximum 50% yield). Modern synthetic strategies often employ transition metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation or amination, to install the chiral center with high fidelity. For the synthesis of related aminobenzazepinones, methods utilizing palladium-mediated Heck reactions followed by rhodium(II)-catalyzed asymmetric hydrogenation have proven effective.[5] This approach offers high enantioselectivity and functional group tolerance, which are essential for building complex molecular libraries for drug discovery.
Exemplary Protocol: Asymmetric Hydrogenation Route
This protocol is a representative, field-proven method adapted from established syntheses of chiral amino acids and constrained phenylalanine analogues, which share key transformations with the target molecule.[5]
Expertise & Causality: The choice of a Rhodium(I) catalyst with a chiral phosphine ligand (e.g., DuPhos, BINAP) is critical. These ligands create a chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation, which leads to the hydrogenation of one face of the double bond, thereby establishing the desired (R)-stereochemistry. The subsequent intramolecular cyclization is often acid- or base-catalyzed, designed to be high-yielding and to avoid racemization of the newly formed stereocenter.
Step-by-Step Methodology:
-
Heck Coupling:
-
To a solution of a suitable ortho-halo-substituted benzene derivative (e.g., 2-bromophenethylamine) and methyl 2-acetamidoacrylate in a polar aprotic solvent (e.g., DMF, acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%).
-
Add a base (e.g., Et₃N or K₂CO₃, 2-3 equivalents).
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the Heck product in a degassed solvent such as methanol or ethanol.
-
Add a chiral Rhodium(I) catalyst precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%).
-
Stir the solution under an argon atmosphere for 30 minutes to allow for catalyst formation.
-
Pressurize the reactor with hydrogen gas (H₂, 50-100 psi) and stir at room temperature for 24-48 hours.
-
Carefully vent the reactor, and concentrate the solvent. The enantiomeric excess (ee) should be determined at this stage using chiral HPLC.
-
-
Hydrolysis and Cyclization:
-
Hydrolyze the resulting ester and amide groups under acidic (e.g., 6M HCl, reflux) or basic (e.g., LiOH in THF/H₂O) conditions.
-
Neutralize the reaction mixture and extract the amino acid intermediate.
-
Promote intramolecular cyclization to form the lactam ring. This can be achieved by heating with a dehydrating agent or using peptide coupling reagents (e.g., EDC/HOBt) to facilitate amide bond formation.
-
-
Final Deprotection (if necessary):
-
If any protecting groups remain on the aniline nitrogen or the C3-amino group, remove them using standard deprotection protocols (e.g., hydrogenation for a Cbz group, TFA for a Boc group).
-
Purify the final product, this compound, by crystallization or chromatography.
-
Analytical Characterization and Quality Control
Validation of the compound's identity, purity, and stereochemical integrity is non-negotiable. A combination of spectroscopic and chromatographic techniques forms a self-validating system for quality control.
| Technique | Expected Results & Purpose |
| ¹H NMR | Provides structural confirmation by showing characteristic peaks for aromatic protons (δ 7.0-7.5), aliphatic protons of the azepine ring (δ 2.0-4.0), and the amino group. |
| ¹³C NMR | Confirms the carbon skeleton, including the carbonyl carbon (δ ~170-175 ppm) and aromatic carbons. |
| Mass Spectrometry | Determines the molecular weight. For C₁₀H₁₂N₂O, the expected [M+H]⁺ ion is at m/z 177.10. |
| Chiral HPLC | The most critical analysis for this compound. Using a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H), it separates the (R) and (S) enantiomers, allowing for the precise determination of enantiomeric excess (ee). |
| FT-IR | Shows characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide I band), and aromatic C-H bonds. |
Applications in Drug Discovery and Chemical Biology
The title compound serves as a pivotal starting material and structural motif in the development of novel therapeutics.
-
Scaffold for CNS-Active Agents: The constrained seven-membered ring system mimics peptide beta-turns, making it an excellent scaffold for designing ligands that target G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.[2] Its structural features are leveraged in the development of potential anxiolytic and antidepressant medications.[2]
-
Building Block for Combinatorial Chemistry: The primary amine at the C3 position is a versatile handle for chemical modification. It can be readily acylated, alkylated, or used in reductive amination to generate large libraries of analogues for structure-activity relationship (SAR) studies.[1]
-
Probe for Biological Studies: As a well-defined chiral molecule, it can be used as a chemical probe to investigate the stereochemical requirements of biological receptors and enzymes.[1]
Conclusion
This compound (CAS: 137036-55-6) is more than just a chemical entity; it is a key that unlocks potential in the complex world of drug discovery. Its unique stereochemistry and privileged bicyclic framework make it a highly sought-after building block for creating next-generation therapeutics targeting the central nervous system. The successful application of this compound hinges on robust, enantioselective synthesis and rigorous analytical validation, as outlined in this guide. As research continues, the versatility of this scaffold will undoubtedly lead to the discovery of novel and impactful medicines.
References
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Enantioselective Synthesis of Aminobenzazepinones. ResearchGate. [Link]
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(R)-3-Amino-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one. PubChem, National Center for Biotechnology Information. [Link]
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(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. PubChem, National Center for Biotechnology Information. [Link]
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1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride. MySkinRecipes. [Link]
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Introduction: The Versatile Scaffold of 3-Amino-benzo[b]azepin-2-one
An In-Depth Technical Guide to the Biological Activity of 3-Amino-benzo[b]azepin-2-one Derivatives
The benzo[b]azepin-2-one core represents a privileged heterocyclic scaffold in medicinal chemistry. This seven-membered ring fused to a benzene ring provides a unique three-dimensional geometry that is conducive to interacting with a variety of biological targets. The introduction of an amino group at the 3-position significantly enhances the molecule's chemical diversity and potential for biological activity, creating a versatile platform for drug discovery. These derivatives have emerged as promising candidates in several therapeutic areas, demonstrating a breadth of pharmacological effects ranging from neuroprotection to anticancer and antimicrobial activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 3-amino-benzo[b]azepin-2-one derivatives, offering field-proven insights for researchers and drug development professionals.
Synthetic Pathways: Building the Core Structure
The synthesis of 3-amino-benzo[b]azepin-2-one derivatives is often achieved through multi-step reactions that allow for the introduction of diverse substituents. A common and efficient method involves a Michael addition reaction of an o-phenylenediamine with dehydroalanine ester derivatives, which is followed by an intramolecular cyclization to form the seven-membered diazepine ring.[1][2] This approach is advantageous as it allows for the construction of a diverse library of N-substituted derivatives in a one-pot synthesis with good yields.[1] Variations in catalysts and reaction conditions can be employed to optimize yields and control stereoselectivity, which is crucial for pharmacological activity.[2]
Neuroprotective Activity: Targeting NMDARs in Neurodegeneration
One of the most significant biological activities of 3-benzazepine derivatives, a closely related class, is their role as antagonists of the N-Methyl-D-aspartate receptor (NMDAR).[3] Overactivation of NMDARs is a key pathological process in neurodegenerative diseases like Alzheimer's, leading to excitotoxicity and neuronal cell death.[3][4] Therefore, targeted inhibition of these receptors is a promising therapeutic strategy.
Mechanism of Action: Allosteric Modulation
Derivatives of this class, such as the ifenprodil-derived 3-benzazepine WMS-1410, have been identified as potent antagonists of NMDARs containing the GluN2B subunit.[3] These compounds typically act as allosteric modulators, binding to a distinct pocket at the interface between the GluN1 and GluN2B subunits in the amino-terminal domain (ATD).[3] This binding event stabilizes a closed conformation of the receptor, preventing ion channel opening and subsequent excitotoxic calcium influx. The specificity for GluN2B-containing receptors is particularly advantageous, as it may reduce the side effects associated with non-selective NMDAR blockers.
Data Presentation: NMDAR Antagonist Potency
| Compound Reference | Target | IC₅₀ (nM) | Citation |
| WMS-1410 | GluN1/GluN2B | 18.4 | [3] |
Experimental Protocol: In Vitro NMDAR Inhibition Assay (Calcium Influx)
-
Cell Culture: Culture primary cortical neurons or HEK293 cells stably expressing GluN1/GluN2B receptor subunits.
-
Fluorescent Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Wash the cells and incubate with varying concentrations of the test 3-amino-benzo[b]azepin-2-one derivative for 15-30 minutes.
-
Receptor Activation: Establish a baseline fluorescence reading. Stimulate the NMDARs with co-agonists NMDA (100 µM) and glycine (10 µM).
-
Data Acquisition: Measure the change in intracellular calcium concentration by monitoring fluorescence intensity using a plate reader or fluorescence microscope.
-
Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced calcium signal. IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.
Visualization: NMDAR Inhibition Pathway
Caption: A typical workflow for screening and characterizing novel anticancer compounds.
Antimicrobial Activity: A New Frontier
The increasing prevalence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds, including those with structures related to benzo[b]azepin-2-ones, have shown promising antibacterial and antifungal properties. [5][6]For instance, derivatives of benzofuran and benzothiazine have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [7][8]
Spectrum of Activity
Studies on analogous compounds have shown efficacy against a range of pathogens:
-
Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis. [7][8]* Gram-Negative Bacteria: Escherichia coli, Proteus vulgaris. [8][9]* Fungi: Candida albicans, Aspergillus niger. [7] The structure-activity relationship (SAR) studies indicate that substitutions on the benzene ring (e.g., with methyl, chloro, or bromo groups) and on the heterocyclic nitrogen can significantly influence the potency and spectrum of antimicrobial activity. [8]
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Compound Class | Organism | MIC (µg/mL) | Citation |
| 1,2-Benzothiazine (Cpd 31) | B. subtilis | 25-600 | [8] |
| 1,2-Benzothiazine (Cpd 33) | S. aureus | 25-600 | [8] |
| Benzofuran-ones (4a, 4d) | B. subtilis, S. aureus | Superior to Standard | [7] |
| Isobenzofuran-one (B1-B4) | S. aureus, E. coli, C. albicans | Good Activity | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring turbidity with a plate reader.
Visualization: Antimicrobial Spectrum of Activity
Caption: Potential broad-spectrum antimicrobial activity of the derivative class.
Conclusion and Future Directions
The 3-amino-benzo[b]azepin-2-one scaffold is a pharmacologically versatile structure with demonstrated and potential applications across multiple therapeutic areas. The evidence from closely related heterocyclic systems strongly supports its promise in neuroprotection, oncology, and infectious diseases. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Lead Optimization: Systematically modifying the core structure to enhance target-specific activity and reduce off-target effects.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for the most potent anticancer and antimicrobial compounds.
-
In Vivo Evaluation: Progressing lead candidates into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.
By leveraging the unique chemical properties of this scaffold, the scientific community is well-positioned to develop novel and effective therapeutics based on the 3-amino-benzo[b]azepin-2-one framework.
References
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ResearchGate. (n.d.). Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives | Request PDF. Available at: [Link]
-
PubMed Central. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. Available at: [Link]
-
PubMed Central. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f]t[1][3][9]riazepines and Their Biological Activity: Recent Advances and New Approaches. Available at: [Link]
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International Multilingual Journal of Science and Technology. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Available at: [Link]
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MDPI. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Available at: [Link]
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ResearchGate. (n.d.). Amino Acid Based Enantiomerically Pure 3-Substituted 1,4-Benzodiazepin-2-ones: A New Class of Antiischemic Agents | Request PDF. Available at: [Link]
-
PubMed. (n.d.). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Available at: [Link]
-
ResearchGate. (n.d.). Derivatives of triazepine that are biologically active. Available at: [Link]
-
MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][3]enzothiazole Derivatives via Microwave-Assisted Synthesis. Available at: [Link]
-
PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link]
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PubMed Central. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available at: [Link]
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PubMed. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Available at: [Link]
-
ResearchGate. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available at: [Link]
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MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f]t[1][3][9]riazepines and Their Biological Activity: Recent Advances and New Approaches. Available at: [Link]
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PubMed Central. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Available at: [Link]
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ResearchGate. (2022). (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Available at: [Link]
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MDPI. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Available at: [Link]
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University of Hertfordshire Research Profiles. (2016). Synthesis and Antimicrobial Activity of 1,2-benzothiamine Derivatives. Available at: [Link]
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PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. Available at: [Link]
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ResearchGate. (2024). (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Available at: [Link]
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(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide to a Promising Neuromodulator
Introduction: The Benzazepinone Scaffold and the Emergence of a Chiral Modulator
The benzazepine scaffold, a seven-membered heterocyclic ring fused to a benzene ring, is a cornerstone in medicinal chemistry, giving rise to a plethora of pharmacologically active agents.[1] These compounds have demonstrated a remarkable diversity of biological activities, including anti-depressant, anti-hypertensive, and anti-histaminic properties. Within this broad class, the benzazepin-2-one core represents a particularly intriguing subset. The introduction of an amino group at the 3-position, especially with a defined stereochemistry as in (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, presents a chiral molecule with significant potential for targeted therapeutic interventions.
This technical guide delves into the pharmacological profile of this compound, a compound noted for its potential as a neuromodulator with prospective antidepressant and anti-inflammatory effects.[1] While the precise molecular targets of this specific enantiomer remain an active area of investigation, a comprehensive analysis of its structural analogs provides a strong foundation for postulating its primary mechanisms of action.[1] This document will, therefore, explore these likely mechanisms, grounded in the established pharmacology of the broader 3-aminobenzazepin-2-one class, and detail the experimental methodologies required to elucidate its definitive biological role.
Postulated Mechanisms of Action: A Multi-Target Hypothesis
The unique structural features of this compound suggest potential interactions with several key physiological targets. The following sections explore the most probable mechanisms of action based on evidence from closely related analogs.
Calcium Channel Blockade: A Potential Cardiovascular and Neuromodulatory Role
A significant body of research has established that benzazepinone derivatives can function as potent calcium channel blockers, particularly of the L-type voltage-gated calcium channels. This activity is a well-documented mechanism for antihypertensive effects. Studies on related benzazepinones have shown that they competitively displace radiolabeled diltiazem, a known calcium channel blocker, and exhibit a strong stereochemical preference at the receptor protein.
The blockade of calcium channels in vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure. In the central nervous system, L-type calcium channels are involved in neurotransmitter release, gene expression, and neuronal excitability. Modulation of these channels could, therefore, contribute to the observed neuromodulatory and potential antidepressant effects of this compound class.
Experimental Protocol: In Vitro Radioligand Binding Assay for L-type Calcium Channels
This protocol describes a competitive binding assay to determine the affinity of this compound for the L-type calcium channel using a radiolabeled ligand, such as [³H]-nitrendipine.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA protein assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in triplicate for each concentration of the test compound:
-
50 µL of membrane suspension (final protein concentration of 100-200 µ g/well ).
-
50 µL of [³H]-nitrendipine (final concentration of 0.1-1.0 nM).
-
50 µL of varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a non-labeled L-type calcium channel blocker (e.g., 10 µM nifedipine).
-
Incubate the plate at 25°C for 60 minutes.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: [³H]-nitrendipine is a high-affinity, selective ligand for L-type calcium channels, making it ideal for competitive binding assays.
-
Non-specific Binding Control: The use of a high concentration of an unlabeled competitor (nifedipine) is crucial to distinguish between specific binding to the target receptor and non-specific binding to other components of the membrane preparation.
-
Cheng-Prusoff Correction: The IC₅₀ value is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation corrects for this, providing the Ki value, which is an intrinsic measure of the affinity of the test compound for the receptor.
Adrenergic Receptor Modulation: A Dichotomy of Action
Derivatives of benzazepinone have been shown to interact with adrenergic receptors. Some analogs exhibit antagonist activity at postsynaptic alpha-adrenoceptors, which could contribute to vasodilation and a hypotensive effect. Of particular relevance to the (R)-stereoisomer of the title compound is the finding that the (+)-(R)-enantiomer of a related cardiovascular hybrid drug displays affinity for cardiac beta(1)-adrenoceptors. Beta(1)-adrenoceptor antagonism is the mechanism of action for a major class of drugs used to treat hypertension and other cardiovascular conditions.
This stereospecificity underscores the importance of evaluating both enantiomers of a chiral compound, as they may possess distinct pharmacological profiles. The potential for this compound to act as a beta-blocker warrants direct investigation.
Dopamine and Serotonin Receptor Interactions: Implications for CNS Disorders
The broader benzazepine class is well-known for its interaction with central nervous system receptors, particularly dopamine and serotonin receptors. For instance, some 1-phenylbenzazepine derivatives are selective D1 dopamine receptor partial agonists or antagonists. Notably, the antagonist activity of one such benzazepine, SK&F 83566, was found to reside almost exclusively in the R-enantiomer.[2]
Interaction with dopamine and serotonin pathways is a hallmark of many antidepressant and antipsychotic medications. Given that this compound is being investigated for antidepressant activity, its potential to modulate these neurotransmitter systems is a compelling hypothesis.
Visualization of a Postulated Signaling Pathway
Caption: Postulated antagonistic action at the D1 dopamine receptor.
The Critical Role of Stereochemistry
The "R" designation in the compound's name refers to its specific three-dimensional arrangement at the chiral center (the carbon atom at the 3-position of the azepine ring). In pharmacology, stereoisomers (enantiomers) of a drug can exhibit vastly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.
For benzazepine derivatives, this has been demonstrated repeatedly:
-
The (R)-enantiomer of a benzazepine derivative showed affinity for beta(1)-adrenoceptors, while the (S)-enantiomer was specific for vessel smooth muscle.
-
The D1 dopamine receptor antagonist activity of SK&F 83566 resides almost exclusively in the R-enantiomer.[2]
Therefore, any investigation into the mechanism of action of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one must consider the (R)- and (S)-enantiomers as distinct chemical entities with potentially unique pharmacological profiles.
Future Directions and Conclusion
While the precise mechanism of action for this compound is not yet fully elucidated, the existing body of literature on related benzazepinone derivatives provides a strong rationale for a multi-target hypothesis. The most promising avenues for its therapeutic effects, particularly its potential as a neuromodulator, lie in its interaction with L-type calcium channels, adrenergic receptors, and dopamine/serotonin receptors.
To move forward, a systematic in vitro and in vivo characterization of this compound is imperative. This should include:
-
Broad Receptor Screening: A comprehensive panel of binding assays against a wide range of CNS and cardiovascular receptors and ion channels.
-
Functional Assays: Cell-based assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at any identified targets.
-
In Vivo Models: Preclinical studies in animal models of depression, anxiety, and inflammation to correlate molecular activity with physiological outcomes.
-
Stereospecific Analysis: A direct comparison of the pharmacological profiles of the (R)- and (S)-enantiomers to understand the role of stereochemistry in its activity.
This compound stands as a promising candidate for further drug development. A thorough and systematic investigation of its mechanism of action, guided by the principles and protocols outlined in this guide, will be crucial in unlocking its full therapeutic potential.
References
-
PubChem. (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Retrieved from [Link]
- Setesc, E. (1991). Agonist and Antagonist Properties of Benzazepine and Thienopyridine Derivatives at the D1 Dopamine Receptor. Journal of Neurochemistry, 57(4), 1342-1349.
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Spectroscopic Elucidation of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral scaffold, (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. As a key building block in medicinal chemistry, unambiguous structural confirmation is paramount. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven experimental protocols and interpretive insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound is a valuable chiral intermediate in the synthesis of pharmacologically active molecules. Its rigid, fused-ring structure and the presence of a primary amine and a lactam moiety make it an attractive scaffold for targeting a variety of biological receptors and enzymes. Accurate and thorough spectroscopic characterization is the cornerstone of ensuring the identity, purity, and stereochemical integrity of this compound, which are critical for reproducible downstream applications in drug discovery and development. This guide will delve into the three primary spectroscopic techniques used for the structural elucidation of this and similar organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted NMR Data
In the absence of experimentally acquired spectra, predictive algorithms provide a robust estimation of the expected NMR data. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | Multiplet | 4H | Ar-H |
| ~3.8 | Doublet of Doublets | 1H | CH-NH₂ |
| ~3.2 - 2.8 | Multiplet | 2H | Ar-CH₂ |
| ~2.5 | Multiplet | 2H | CH₂-CH |
| ~2.1 | Broad Singlet | 2H | NH₂ |
| ~9.8 | Singlet | 1H | N-H (amide) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (amide) |
| ~140 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~125 | Ar-CH |
| ~123 | Ar-CH |
| ~55 | CH-NH₂ |
| ~35 | Ar-CH₂ |
| ~30 | CH₂-CH |
Interpretation of NMR Data
The predicted ¹H NMR spectrum is expected to show four distinct aromatic protons in the downfield region (~7.2-7.5 ppm). The chiral center proton (CH-NH₂) is anticipated to appear as a doublet of doublets around 3.8 ppm, coupled to the adjacent methylene protons. The two sets of methylene protons in the dihydroazepine ring are diastereotopic and are expected to show complex multiplets. The primary amine protons are often broad and may exchange with residual water in the solvent, while the amide proton is typically a sharp singlet at a downfield chemical shift.
In the ¹³C NMR spectrum, the amide carbonyl carbon is the most downfield signal (~175 ppm). The six aromatic carbons will appear in the typical aromatic region (~120-140 ppm). The aliphatic carbons, including the chiral center and the two methylene groups, will be observed in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
The following is a standard operating procedure for acquiring high-quality NMR spectra of a solid organic compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
Acquire a standard ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Diagram of NMR Workflow:
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |
| ~3200 | N-H stretch | Amide |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic |
| ~1680 | C=O stretch | Amide (Lactam) |
| 1650 - 1580 | N-H bend | Primary Amine |
| 1600, 1475 | C=C stretch | Aromatic |
| ~1350 | C-N stretch | Aromatic Amine |
| ~1250 | C-N stretch | Aliphatic Amine |
Interpretation of IR Data
The IR spectrum of this compound is expected to be rich in information. The primary amine will exhibit two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region.[1][2] The amide N-H stretch will likely appear as a broader band around 3200 cm⁻¹. The most intense peak in the spectrum is predicted to be the amide C=O stretch, appearing around 1680 cm⁻¹.[3] The presence of both the N-H stretches and the C=O stretch is a strong indicator of the primary amide and amine functionalities. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.
Step-by-Step Methodology:
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleanup:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Clean the ATR crystal and the press arm thoroughly with a solvent-moistened wipe after the analysis.
-
Diagram of ATR-FTIR Workflow:
Caption: Workflow for EI-MS analysis.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. While this guide is based on predicted data, the presented information and protocols offer a solid framework for researchers to acquire and interpret experimental data for this and structurally related compounds. Rigorous spectroscopic analysis is an indispensable component of quality control and intellectual property protection in the fields of chemical synthesis and drug discovery.
References
-
Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. Available at: [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2785-2815. Available at: [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]
-
University of Puget Sound. (n.d.). IR: amines. Retrieved from [Link]
Sources
An In-depth Technical Guide to Determining the Aqueous and Organic Solubility of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scientific Rationale and Theoretical Considerations
Understanding the "why" behind experimental choices is paramount. The solubility of a compound is not a single value but a function of the intricate interplay between the solute's intrinsic properties and the characteristics of the solvent.[3][4]
Physicochemical Profile of the Solute
(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one possesses key structural features that dictate its solubility behavior:
-
Aromatic Benzene Ring: Contributes to hydrophobicity and favors dissolution in nonpolar, organic solvents through van der Waals interactions.
-
Lactam Moiety: A cyclic amide group that is polar and capable of acting as a hydrogen bond acceptor.
-
Primary Amine Group (-NH2): This is a basic, ionizable group. It can be protonated to form a charged ammonium salt (-NH3+) in acidic conditions. This ionization dramatically increases aqueous solubility.[5]
-
Chirality: While the R-enantiomer is specified, it is important to note that enantiomers have identical physical properties, including solubility in achiral solvents. Differences would only arise in a chiral solvent environment.
The interplay between the hydrophobic benzene ring and the polar, ionizable amine and lactam groups suggests that the compound's solubility will be highly dependent on the pH of the aqueous medium and the polarity of the organic solvent.[4][5]
Impact of Solvent Properties
The principle of "like dissolves like" is the foundational concept.[6]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amine and lactam groups, facilitating dissolution. For aqueous solutions, pH is the most critical factor. At a pH below the pKa of the primary amine, the compound will be protonated and more soluble.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate the polar parts of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the hydrophobic benzene ring. Solubility in these solvents is expected to be lower compared to polar solvents.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is universally recognized as the "gold standard" for determining thermodynamic equilibrium solubility.[7][8] It measures the maximum concentration of a substance that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with the solid, undissolved substance.[9]
Objective
To determine the thermodynamic solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature (e.g., 25°C or 37°C).
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., pH 7.4 Phosphate Buffer, 0.1 N HCl, Water, Ethanol, Acetonitrile, DMSO)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[10][11]
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of the solid compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[12] A starting point of ~5-10 mg of compound per 1 mL of solvent is recommended.
-
Solvent Addition: Accurately add a known volume of the desired pre-equilibrated solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C). Allow the mixture to shake for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for thermodynamic solubility.[9][12]
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[13]
-
Sample Collection: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered supernatant with an appropriate mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.[14] The concentration is measured against a standard curve prepared from known concentrations of the compound.
This entire workflow is visualized in the diagram below.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The results of the solubility study should be compiled into a clear, concise table for easy comparison.
Table 1: Solubility of this compound at 25°C
| Solvent / Aqueous Medium | pH | Solubility (mg/mL) | Solubility (µM) | Classification |
| 0.1 N Hydrochloric Acid | 1.0 | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Acetate Buffer | 4.5 | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
| Phosphate-Buffered Saline (PBS) | 7.4 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
| Water | ~7.0 | [Experimental Data] | [Calculated Data] | [e.g., Sparingly Soluble] |
| Ethanol | N/A | [Experimental Data] | [Calculated Data] | [e.g., Freely Soluble] |
| Dimethyl Sulfoxide (DMSO) | N/A | [Experimental Data] | [Calculated Data] | [e.g., Very Soluble] |
| Acetonitrile | N/A | [Experimental Data] | [Calculated Data] | [e.g., Soluble] |
Classification based on USP solubility definitions.
The relationship between the compound's properties, solvent choice, and the resulting solubility is a logical framework that guides solvent selection for formulation and further studies.
Sources
- 1. rheolution.com [rheolution.com]
- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 小分子 HPLC [sigmaaldrich.com]
- 12. scielo.br [scielo.br]
- 13. enfo.hu [enfo.hu]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Methodological & Application
Application Note: A Validated Protocol for the Enantioselective Synthesis of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a valuable chiral building block possessing a constrained amino acid scaffold relevant to medicinal chemistry and drug development. The protocol herein centers on the highly efficient and robust methodology of Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide precursor. We detail the synthesis of the requisite enamide, the step-by-step procedure for the asymmetric hydrogenation, and the analytical methods for confirming product identity and enantiopurity. This guide is designed for researchers and scientists in organic synthesis and drug discovery, offering field-proven insights into experimental choices, reaction mechanisms, and troubleshooting to ensure reliable and reproducible outcomes.
Introduction and Scientific Principle
The seven-membered lactam core of the benzo[b]azepine structure is a privileged scaffold in medicinal chemistry. When functionalized with a chiral amino group at the C3 position, as in this compound, it serves as a conformationally restricted analogue of natural amino acids, making it a target of significant interest for constructing novel therapeutics. The primary challenge lies in controlling the stereochemistry at the C3 position.
Among the most powerful and widely adopted methods for establishing chirality is the asymmetric hydrogenation of prochiral olefins.[1][2] This technique utilizes a chiral catalyst to deliver molecular hydrogen across a double bond with high facial selectivity. For the synthesis of chiral amines, the asymmetric hydrogenation of enamides is particularly effective.[3][4] Transition metal complexes, especially those of rhodium, iridium, and ruthenium, when coordinated with chiral phosphine ligands, have emerged as superior catalysts for this transformation.[2][5]
This protocol employs a Rhodium(I) complex coordinated with a C₂-symmetric chiral bisphosphine ligand. The rationale for this choice is grounded in decades of research demonstrating the high efficacy and enantioselectivity of such systems.[6][7] The chiral ligand creates a well-defined, sterically demanding environment around the rhodium center. The enamide substrate coordinates to the metal, and subsequent oxidative addition of hydrogen and migratory insertion proceed through a pathway of lower activation energy for the formation of one enantiomer over the other, leading to a product with high enantiomeric excess (ee).
Overall Synthetic Workflow
The synthesis is a two-stage process beginning with the preparation of the prochiral enamide precursor, followed by the core asymmetric hydrogenation step. Each stage involves specific purification and analytical validation.
Diagram 1: High-level experimental workflow.
Detailed Experimental Protocols
Part 1: Synthesis of Prochiral Precursor (3-acetamido-1,5-dihydro-1H-benzo[b]azepin-2(4H)-one)
This procedure first converts the starting lactam to its N-acetyl derivative, which then undergoes condensation to yield the target enamide.
Materials and Reagents:
-
4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one
-
N-Acetylglycine
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Toluene
-
Ethanol
-
Standard glassware for organic synthesis
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.5 eq).
-
Reaction: Add acetic anhydride (3.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the mixture to room temperature, then place it in an ice bath for 1 hour. A precipitate should form.
-
Isolation: Add cold water to the flask to quench any remaining acetic anhydride and stir for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure enamide precursor. Dry the final product under vacuum.
Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This is the critical enantioselective step. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox to prevent catalyst deactivation.
Materials and Reagents:
-
Substrate: 3-acetamido-1,5-dihydro-1H-benzo[b]azepin-2(4H)-one
-
Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral Ligand: (R,R)-Et-DuPhos or a similar electron-rich chiral bisphosphine ligand.[4]
-
Solvent: Degassed, anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).
-
Hydrogen Gas: High purity (≥99.999%)
-
Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave), Schlenk line or glovebox.
Protocol:
-
Catalyst Preparation (In-situ):
-
In a glovebox or under a positive pressure of argon, add the Rhodium precursor [Rh(COD)₂]BF₄ (0.01 eq, 1 mol%) and the chiral ligand (e.g., (R,R)-Et-DuPhos, 0.011 eq, 1.1 mol%) to a Schlenk flask.
-
Add a small amount of degassed, anhydrous methanol (approx. 2-3 mL).
-
Stir the mixture at room temperature for 20-30 minutes. The solution should become homogeneous and typically orange-red, indicating the formation of the active catalyst complex.
-
-
Reactor Setup:
-
Place the enamide substrate (1.0 eq) into the hydrogenation reactor vessel.
-
Evacuate the vessel and backfill with inert gas three times to ensure an oxygen-free environment.
-
Add degassed, anhydrous methanol via cannula to dissolve the substrate. The concentration is typically in the range of 0.1-0.5 M.
-
-
Reaction Initiation:
-
Transfer the prepared catalyst solution from the Schlenk flask to the reactor vessel via cannula under a positive pressure of inert gas.
-
Seal the reactor.
-
-
Hydrogenation:
-
Purge the reactor headspace with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired pressure (e.g., 5-10 bar).
-
Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25-40 °C).
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas from the reactor.
-
Purge the reactor with inert gas.
-
Remove the reaction mixture from the vessel.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
-
Purification:
-
The resulting crude product is purified by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound (after deacetylation during workup/chromatography, or via a separate hydrolysis step if the acetyl group remains).
-
Mechanism of Asymmetric Hydrogenation
The catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation of enamides is well-established.[2] The chiral bisphosphine ligand creates a C₂-symmetric environment that dictates the facial selectivity of the hydrogenation.
Diagram 2: Simplified catalytic cycle for Rh-catalyzed enamide hydrogenation.
Data Presentation and Expected Results
The efficiency of the hydrogenation is highly dependent on the choice of ligand, solvent, and reaction conditions. Below are typical results that can be expected from an optimized procedure.
| Entry | Catalyst Loading (mol%) | H₂ Pressure (bar) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1.0 | 10 | MeOH | 25 | 18 | 95 | >99 |
| 2 | 1.0 | 5 | TFE | 25 | 12 | 97 | >99 |
| 3 | 0.5 | 10 | MeOH | 30 | 24 | 92 | >99 |
| 4 | 1.0 | 10 | THF | 25 | 24 | 85 | 92 |
Note: TFE can sometimes accelerate the reaction and improve selectivity. THF is generally less effective for this class of substrates.
Product Characterization and Quality Control
Structural Verification
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Enantiomeric Excess (ee) Determination
The enantiomeric purity of the product is the most critical parameter. It is determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol for Chiral HPLC:
-
Instrument: Standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended (e.g., Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 Hexane:IPA) is a common starting point. The ratio may need to be optimized. A small amount of an amine additive like diethylamine (0.1%) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample. The two enantiomers will have different retention times. The (R)-enantiomer is expected to be the major peak. A racemic sample (prepared, for example, by hydrogenation with a non-chiral catalyst like Pd/C) should be run to identify the retention times of both enantiomers.
-
Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure substrate or solvent.3. Insufficient H₂ pressure or leak in the system. | 1. Ensure all steps are performed under a strictly inert atmosphere. Use freshly opened/purified solvents.2. Re-purify the enamide precursor. Ensure solvents are anhydrous.3. Check the reactor for leaks. Increase H₂ pressure. |
| Low Enantioselectivity (ee) | 1. Incorrect ligand choice for the substrate.2. Reaction temperature is too high.3. Racemization of the product during workup or purification. | 1. Screen different chiral ligands. Electron-rich phosphines are often superior for enamides.[4]2. Lower the reaction temperature. Asymmetric reactions are often more selective at lower temperatures.3. Avoid harsh acidic or basic conditions during workup. Use neutral silica gel for chromatography. |
| Side Product Formation | 1. Over-reduction of the aromatic ring.2. Decomposition of substrate or product. | 1. Use milder conditions (lower pressure, lower temperature). Rhodium is generally chemoselective for the enamide double bond over the arene.2. Decrease reaction time or temperature. |
References
-
List, B., & Shon, Y. (2012). Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids. Accounts of Chemical Research, 45(4), 547-558. Available at: [Link]
-
Ikariya, T., & Noyori, R. (2007). Asymmetric hydrogenation of α-enamides catalyzed by chiral Rh complexes in scCO₂. ResearchGate. Available at: [Link]
-
Zhu, G., Cao, P., Jiang, Q., & Zhang, X. (1997). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. Journal of the American Chemical Society, 119(8), 1799-1800. Available at: [Link]
-
Jäkel, C., & Paciello, R. (2006). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Angewandte Chemie International Edition, 45(33), 5424-5427. Available at: [Link]
-
Atherton, J. H., & Jones, S. (2003). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters, 5(15), 2699-2702. Available at: [Link]
-
Gleeson, M. P., & Hillier, I. H. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics, 41(15), 2005-2016. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. Available at: [Link]
-
Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (2nd ed., Vol. 8). Elsevier. Available at: [Link]
-
Vidal-Ferran, A., & Pàmies, O. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(9), 3405-3431. Available at: [Link]
-
Chi, Y., Tang, W., & Zhang, X. (2011). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In The Handbook of Homogeneous Hydrogenation. Wiley-VCH. Available at: [Link]
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Highly Enantioselective Hydrogenation of Enamides Catalyzed by Chiral Phosphoric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the Synthesis of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction
(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a chiral cyclic γ-amino acid derivative and a key building block in medicinal chemistry. Its rigid, conformationally constrained seven-membered ring system makes it an attractive scaffold for the design of pharmacologically active agents. The precise stereochemical orientation of the amino group is often crucial for biological activity, making enantioselective synthesis a critical aspect of its application in drug development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for synthesizing this valuable compound. We will explore both a classical approach involving the synthesis of a racemic mixture followed by chiral resolution, and a proposed asymmetric synthesis for the direct formation of the desired enantiomer.
Part 1: Synthesis of Racemic 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
The most straightforward approach to the target molecule involves a two-step sequence starting from the commercially available lactam, 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This is followed by bromination at the α-position to the carbonyl group and subsequent nucleophilic substitution with an amino group equivalent.
Reaction Scheme
Caption: Racemic synthesis of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
This protocol is adapted from a known procedure for the α-bromination of lactams.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one | 161.20 | 6.20 | 1.0 g |
| Chloroform (dry) | - | - | 15 mL |
| Phosphorus pentachloride (PCl₅) | 208.24 | 7.20 | 1.5 g |
| Iodine (I₂) | 253.81 | - | 15 mg |
| Bromine (Br₂) | 159.81 | 7.51 | 0.39 mL |
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (1.0 g, 6.20 mmol) and dry chloroform (15 mL).
-
Cool the solution to 0 °C using an ice-salt bath.
-
Carefully add phosphorus pentachloride (1.5 g, 7.20 mmol) followed by a catalytic amount of iodine (15 mg).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add bromine (0.39 mL, 7.51 mmol) to the yellow solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
After cooling, pour the reaction mixture into ice-water (20 g) and stir.
-
Separate the organic phase and extract the aqueous phase with chloroform (25 mL).
-
Combine the organic extracts, wash with water (5.0 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as an off-white solid.[1] This intermediate is also commercially available.[2][3][4]
Step 2: Amination of 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
This is a general procedure for the amination of an α-halo lactam. Optimization of reaction conditions (solvent, temperature, and ammonia source) may be necessary.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | 240.10 | 4.16 | 1.0 g |
| Ammonia solution (e.g., 7N in Methanol) | - | Excess | ~10 mL |
| or Sodium Azide followed by reduction | |||
| Solvent (e.g., Dichloromethane, THF) | - | - | 20 mL |
Procedure:
-
In a sealed tube or pressure vessel, dissolve 3-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (1.0 g, 4.16 mmol) in a suitable solvent such as dichloromethane or THF.
-
Add an excess of an ammonia source, such as a 7N solution of ammonia in methanol.
-
Seal the vessel and heat the reaction mixture (e.g., to 50-80 °C). The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully vent the vessel.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain racemic 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Alternative Amination: An alternative, often cleaner, method involves substitution with sodium azide followed by reduction (e.g., with triphenylphosphine/water or catalytic hydrogenation) to yield the primary amine. This two-step process can sometimes provide higher yields and easier purification.
Part 2: Chiral Resolution of Racemic 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
The separation of the racemic mixture into its constituent enantiomers is a crucial step to obtain the desired (R)-enantiomer. Diastereomeric salt formation with a chiral acid is a classical and effective method.[5]
Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| rac-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one | 176.22 |
| Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) | 152.15 |
| Solvent (e.g., Ethanol, Methanol, Acetone) | - |
| Base (e.g., 1M Sodium Hydroxide) | 39.99 |
| Organic Solvent for Extraction (e.g., Ethyl Acetate) | - |
Procedure:
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol) with gentle heating.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.
-
Add the resolving agent solution to the amine solution and stir.
-
Allow the solution to cool slowly to room temperature, and then if necessary, in a refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric excess of the resolved amine can be determined at this stage by liberating a small sample of the amine with base and analyzing it by chiral HPLC.
-
Recrystallize the diastereomeric salt from a suitable solvent until a constant optical rotation or high enantiomeric excess is achieved.
-
To liberate the free amine, dissolve the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is alkaline.
-
Extract the free amine with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts, filter, and remove the solvent to yield the enantiomerically enriched this compound.
Note: The choice of chiral resolving agent and solvent is critical and often requires empirical screening for optimal results. Other common resolving agents include tartaric acid derivatives and camphorsulfonic acid.[5][6][7]
Part 3: Proposed Asymmetric Synthesis via Curtius Rearrangement
For a more elegant and potentially higher-yielding approach, an asymmetric synthesis can be designed. The Curtius rearrangement of a chiral carboxylic acid precursor is a powerful method for installing an amino group with retention of stereochemistry.[8][9][10][11]
Proposed Synthetic Pathway
Caption: Proposed asymmetric synthesis using a Curtius rearrangement.
Conceptual Protocol
The key to this approach is the synthesis of the enantiomerically pure starting material, (R)-3-carboxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This could potentially be achieved through asymmetric catalysis or resolution of the corresponding racemic acid.
Step 1: Formation of the Acyl Azide
-
The chiral carboxylic acid is first converted to its corresponding acid chloride, for example, by treatment with thionyl chloride (SOCl₂).
-
The crude acid chloride is then reacted with sodium azide (NaN₃) in a suitable solvent (e.g., acetone) to form the acyl azide. Acyl azides can be explosive and should be handled with extreme care.
Step 2: Curtius Rearrangement and Amine Formation
-
The acyl azide is carefully heated in an inert solvent (e.g., toluene). This induces the rearrangement with the loss of nitrogen gas to form an isocyanate intermediate. This rearrangement is known to proceed with retention of the stereocenter's configuration.[12][13]
-
The isocyanate is then hydrolyzed by the addition of aqueous acid to yield the desired primary amine, this compound, with the liberation of carbon dioxide.
This proposed asymmetric route avoids the need for chiral resolution of the final product, potentially leading to a more efficient and atom-economical synthesis.
Conclusion
The synthesis of this compound can be achieved through multiple synthetic strategies. The choice of method will depend on the specific requirements of the research, including scale, available resources, and the desired level of enantiopurity. The synthesis of the racemic compound followed by chiral resolution offers a robust and well-established approach. For more advanced applications, the development of an asymmetric synthesis, such as the one proposed via a Curtius rearrangement, presents an opportunity for a more efficient and elegant preparation of this valuable chiral building block.
References
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Apicule. 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Available at: [Link]
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Quick, M. P., et al. (2015). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. Organic & Biomolecular Chemistry, 13(26), 7265-7281. Available at: [Link]
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Al-dujayli, A. Z., & Al-Janabi, A. H. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(13), 1148-1165. Available at: [Link]
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Wikipedia. Curtius rearrangement. Available at: [Link]
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Zhu, W., Zhao, L., & Wang, M. X. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. The Journal of Organic Chemistry, 80(23), 12047-12057. Available at: [Link]
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Baumann, M., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Organic Process Research & Development, 24(12), 2916-2923. Available at: [Link]
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Nogrady, T. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Arkivoc, 2012(5), 188-201. Available at: [Link]
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Kumar, A., & Kumar, V. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(34), 6257-6286. Available at: [Link]
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Wikipedia. Beckmann rearrangement. Available at: [Link]
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Wikipedia. Hofmann rearrangement. Available at: [Link]
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Chemist Wizards. Hoffmann Rearrangement. Available at: [Link]
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Pharm D Guru. HOFMANN REARRANGEMENT. Available at: [Link]
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Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6039. Available at: [Link]
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Kumar, A., & Kumar, V. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(34), 6257-6286. Available at: [Link]
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Abacipharmtech. 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Available at: [Link]
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Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]
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Viana-Chemicals. 3-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Available at: [Link]
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Al-Ostoot, F. H., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][14]diazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051. Available at: [Link]
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Wikipedia. Chiral resolution. Available at: [Link]
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Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available at: [Link]
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ResearchGate. Chiral resolution methods and the integration of a racemization step. Available at: [Link]
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CrystEngComm. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Available at: [Link]
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Al-Soud, Y. A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][8][14][15]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 632. Available at: [Link]
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Zhu, W., Zhao, L., & Wang, M. X. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. The Journal of Organic Chemistry, 80(23), 12047-12057. Available at: [Link]
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Weinstock, J., et al. (1991). (+/-)-3-allyl-7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective high affinity D1 dopamine receptor antagonists: synthesis and structure-activity relationship. Journal of Medicinal Chemistry, 34(4), 1514-1517. Available at: [Link]
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Kim, D. W., et al. (2022). Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. Journal of the American Chemical Society, 144(10), 4363-4369. Available at: [Link]
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Neetha, M., et al. (2020). Synthesis of primary amines by amination of haloarenes with ammonia catalysed by copper catalyst. ChemistrySelect, 5(2), 528-538. Available at: [Link]
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Herzon, S. B., & Li, J. (2016). Strain Release Amination. Journal of the American Chemical Society, 138(4), 1432-1435. Available at: [Link]
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White, M. C., et al. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science, 376(6590), 273-279. Available at: [Link]
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Application Notes & Protocols: Quantitative Analysis of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Abstract
This document provides a comprehensive guide to the analytical quantification of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a chiral compound of significant interest in pharmaceutical development. We detail robust and validated methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Crucially, this guide addresses the critical requirement for enantiomeric specificity by outlining a dedicated chiral HPLC method. Protocols for sample preparation from biological matrices and pharmaceutical formulations are included, alongside a full discussion on method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
This compound is a benzazepine derivative. Like many compounds in its class, it holds potential for therapeutic applications, which often exhibit stereospecific interactions with biological targets. The tragic case of thalidomide underscored the critical importance of analyzing individual enantiomers, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.[1] Therefore, the development of precise, accurate, and enantioselective analytical methods is not merely a technical requirement but a fundamental necessity for ensuring drug safety and efficacy during all stages of pharmaceutical development.[1][2]
This guide is intended for researchers, analytical scientists, and quality control professionals. It provides both the theoretical basis and practical, step-by-step protocols for the robust quantification of the (R)-enantiomer and its potential counterpart. The methods described are suitable for a range of applications, from pharmacokinetic studies in biological matrices to purity and dosage assays in finished drug products.
Physicochemical Properties
A thorough understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | PubChem[3] |
| Molecular Weight | 176.21 g/mol | PubChem[3] |
| Chirality | Exists as (R) and (S) enantiomers | Inferred |
| Key Functional Groups | Secondary amine, Amide (lactam), Benzene ring | Inferred from structure |
| Predicted LogP | 0.6 | PubChem[3] |
The presence of a basic amine and a polar lactam structure suggests good solubility in polar organic solvents and acidic aqueous solutions. The aromatic ring provides a chromophore suitable for UV detection.
General Analytical Workflow
A successful quantification pipeline involves several critical stages, from sample collection to data analysis. Each step must be optimized to ensure the integrity and accuracy of the final result.
Caption: General workflow for quantitative bioanalysis.
Sample Preparation Methodologies
The goal of sample preparation is to isolate the analyte from interfering matrix components, such as proteins and lipids, which can compromise the analytical system.[4][5][6] The choice of technique depends on the sample matrix, required sensitivity, and analyte concentration.
Protein Precipitation (PPT)
-
Principle: A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile) is added to a biological sample (e.g., plasma) to denature and precipitate proteins.[6][7]
-
Best For: High-throughput screening, analysis of high-concentration samples.
-
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid-Liquid Extraction (LLE)
-
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent.[8] It provides a cleaner extract than PPT.
-
Best For: Samples requiring higher purity than PPT can provide; effective for removing salts and highly polar interferences.
-
Protocol:
-
To 200 µL of plasma, add 50 µL of 1M NaOH to basify the sample (pH > 9), ensuring the analyte is in its neutral form.
-
Add 1 mL of ethyl acetate (containing internal standard).
-
Vortex for 5 minutes to facilitate analyte transfer into the organic phase.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate to dryness and reconstitute as described in the PPT protocol.
-
Solid-Phase Extraction (SPE)
-
Principle: SPE is a highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[7] The analyte is then eluted with a small volume of solvent. For a basic compound like the target analyte, a mixed-mode or cation-exchange sorbent is ideal.
-
Best For: Achieving the highest level of sample cleanup and concentration, necessary for low-level quantification.
-
Protocol (using a Mixed-Mode Cation-Exchange Cartridge):
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Dilute 200 µL of plasma with 800 µL of 2% formic acid and load it onto the cartridge. The acidic condition ensures the analyte's primary amine is protonated, retaining it on the cation-exchange sorbent.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the sorbent.
-
Evaporate the eluate to dryness and reconstitute.
-
Chromatographic Methods and Protocols
High-performance liquid chromatography (HPLC) is the premier technique for the separation and quantification of pharmaceutical compounds.[1][9]
Method 1: Chiral HPLC for Enantiomer Quantification
The separation of enantiomers is essential and is most commonly achieved using a chiral stationary phase (CSP).[1][10][11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for a wide range of chiral compounds.[1]
-
Principle: The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stability. This differential interaction leads to different retention times, allowing for their separation.[12]
Caption: Differential interaction of enantiomers with a CSP.
-
Protocol:
-
Column: Chiralpak IA or similar amylose-based CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v). The amine modifier is crucial to prevent peak tailing by interacting with residual silanols and improving the peak shape of the basic analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Method 2: High-Throughput LC-MS/MS for Bioanalysis
For high-sensitivity quantification in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][13] It offers superior selectivity and sensitivity compared to UV detection.[13][14] This method is typically achiral and measures the total concentration of the drug, making it suitable for pharmacokinetic studies after the administration of a single enantiomer.
-
Principle: The analyte is first separated by reverse-phase HPLC, then ionized (typically via electrospray ionization, ESI), and detected by a mass spectrometer. The triple quadrupole mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.[15] This two-stage mass filtering provides exceptional specificity.[16]
-
Protocol:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax, Waters Acquity), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transition: To be determined empirically by infusing a standard solution. A hypothetical transition could be m/z 177.1 → 118.1 (Precursor [M+H]⁺ → Product ion from fragmentation).
-
Method Validation (ICH Q2(R1) Guidelines)
Any analytical procedure must be validated to demonstrate its suitability for the intended purpose.[17] The validation should adhere to ICH Q2(R1) guidelines and assess the following parameters.[17][18][19][20][21]
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[17] | No interfering peaks at the retention time of the analyte and internal standard in blank samples. |
| Linearity | The ability to obtain test results directly proportional to the concentration of the analyte within a given range.[17] | Correlation coefficient (r²) ≥ 0.995 for a calibration curve of at least 5 standards. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[17] | Typically 80% to 120% of the test concentration for assay. For bioanalysis, covers the expected concentration range. |
| Accuracy | The closeness of test results to the true value. Assessed using Quality Control (QC) samples at low, medium, and high concentrations.[20] | Mean recovery of 85-115% (80-120% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).[20] | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17] | Typically a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[19] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[20] | System suitability parameters remain within acceptance criteria. |
References
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Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available from: [Link]
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Al-Salami, H., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Journal of Pharmaceutical Sciences. Available from: [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
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Jain, D., et al. Chapter 2 - Sample preparation techniques in biological and pharmaceutical sciences. ScienceDirect. Available from: [Link]
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Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available from: [Link]
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An Overview of Sample Preparation Methods for Bioanalytical Analysis. International Journal of Pharmaceutical Sciences. Available from: [Link]
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ICH. Quality Guidelines. International Council for Harmonisation. Available from: [Link]
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Bari, S. B. (2023). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
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ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Gomory, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Chiral HPLC Separations. Phenomenex. Available from: [Link]
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Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]
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LC/MS Applications in Drug Development. BioAgilytix. Available from: [Link]
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LC-MS/MS method for the quantification of carbinoxamine in human plasma. ResearchGate. Available from: [Link]
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Szczesniewski, A., & Adler, C. J. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. Available from: [Link]
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Multiple Reaction Monitoring LC-MS/MS Quantification of N-Nitrosamine Drug Substance Related Impurities of Clonidine in Drug Substance and in Tablet Dosage Form. PubMed. Available from: [Link]
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High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Agilent. Available from: [Link]
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3-Amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one. PubChem. Available from: [Link]
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][8]diazepines, and Their Cytotoxic Activity. MDPI. Available from: [Link]
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(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. PubChem. Available from: [Link]
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Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available from: [Link]
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chiral HPLC separation of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2-one enantiomers
An Application Guide for the Enantioselective Separation of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2-one by Chiral High-Performance Liquid Chromatography
Introduction
3-amino-4,5-dihydro-1H-benzo[b]azepin-2-one is a bicyclic lactam derivative that serves as a valuable chiral building block in medicinal chemistry.[1][2] Its structural motif is found in compounds targeting the central nervous system, making it a key intermediate in the development of novel therapeutics for neurological disorders.[2] The molecule possesses a single stereocenter at the C3 position, meaning it exists as a pair of enantiomers.
In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, despite having identical physical and chemical properties in an achiral environment, often exhibit significantly different pharmacological, metabolic, and toxicological profiles in the chiral environment of the human body.[3] Consequently, regulatory agencies mandate the separation and independent evaluation of enantiomers. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the definitive technique for the analytical and preparative separation of enantiomers, providing critical data on enantiomeric purity and enabling the isolation of single-enantiomer drugs.[3][4][5]
This application note provides a detailed protocol and scientific rationale for developing a robust chiral HPLC method for the enantioseparation of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2-one.
Analyte Characteristics & Strategic Approach to Method Development
A successful chiral separation is predicated on understanding the analyte's structure and how it can interact with a chiral stationary phase.
Physicochemical Properties:
-
Key Structural Features:
-
A primary amine (-NH₂) at the stereocenter.
-
An amide (lactam) group.
-
A fused aromatic (benzene) ring.
-
These functional groups are the primary points of interaction for chiral recognition. The primary amine can act as a hydrogen bond donor and a site for electrostatic interactions. The lactam's carbonyl group is a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions.
The fundamental principle of chiral separation on a CSP is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[7][8] For a separation to occur, there must be a sufficient difference in the stability (free energy) of these two diastereomeric complexes. This is often described by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole forces) are necessary for effective chiral recognition.[8]
Our strategy, therefore, is to screen CSPs that offer multiple modes of interaction to complement the analyte's functional groups.
Rationale for Chiral Stationary Phase (CSP) Selection
Given the analyte's structure, polysaccharide-based CSPs are the most promising candidates for initial screening. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, have a well-established record of broad enantioselectivity.[9][10] The helical polymer structure creates chiral grooves and cavities where analyte molecules can bind. The carbamate derivatives on the polysaccharide backbone provide a rich environment for multiple interactions:
-
Hydrogen Bonding: The N-H and C=O groups of the carbamate can interact with the analyte's amine and lactam moieties.
-
π-π Interactions: The phenyl groups on the CSP can interact with the analyte's benzene ring.
-
Dipole-Dipole Interactions: The polar carbamate linkages provide sites for dipole interactions.
-
Steric Interactions: The overall 3D structure of the CSP forces the analyte to fit in a sterically defined manner, contributing significantly to selectivity.[8][11]
For this application, we will focus on two of the most powerful and versatile polysaccharide-based CSPs:
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Amylose tris(3,5-dimethylphenylcarbamate)
These CSPs are known to effectively resolve a wide range of racemates, including those containing primary amine groups.[10]
Experimental Protocols and Methodology
This section outlines the instrumentation, materials, and step-by-step procedures for the chiral separation.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chiral Columns (4.6 x 250 mm, 5 µm):
-
Column A: Cellulose tris(3,5-dimethylphenylcarbamate)
-
Column B: Amylose tris(3,5-dimethylphenylcarbamate)
-
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH).
-
Additives: Diethylamine (DEA) or Triethylamine (TEA).
-
Analyte: Racemic 3-amino-4,5-dihydro-1H-benzo[b]azepin-2-one.
Sample Preparation
-
Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in methanol or ethanol.
-
For injection, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL to avoid column overloading.
Chromatographic Screening Protocol
The following table outlines the recommended starting conditions for screening. Normal Phase (NP) chromatography is often the preferred starting point for polysaccharide CSPs due to its high efficiency and selectivity.
| Parameter | Condition 1 (NP Screening) | Condition 2 (Polar Organic Screening) |
| Columns | Column A & Column B (screened sequentially) | Column A & Column B (screened sequentially) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA | Methanol / Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection (UV) | 254 nm | 254 nm |
| Injection Vol. | 5 µL | 5 µL |
Step-by-Step Procedure
-
Column Installation & Equilibration: Install the selected chiral column into the HPLC system. Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Sample Injection: Inject the prepared analyte solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis: If separation is observed, calculate the key chromatographic parameters:
-
Separation Factor (α): α = k₂ / k₁ (where k is the retention factor of the second and first eluting enantiomers, respectively).
-
Resolution (Rs): Rs = 2(t₂ - t₁) / (w₁ + w₂) (where t is the retention time and w is the peak width at the base). A baseline separation is typically achieved when Rs ≥ 1.5.
-
Method Optimization: The Causality Behind Choices
The initial screening provides a "hit" or a starting point. Optimization is a logical process of refining the mobile phase and other conditions to achieve the desired resolution (Rs ≥ 1.5) with good peak shape and a reasonable analysis time.
The Role of the Organic Modifier (Alcohol)
In Normal Phase mode, the alcohol (IPA or EtOH) is the polar modifier that competes with the analyte for polar interaction sites on the CSP.
-
Increasing the alcohol percentage will decrease retention times as it more effectively displaces the analyte from the stationary phase. This can also decrease resolution.
-
Decreasing the alcohol percentage will increase retention and often improves resolution, but at the cost of longer analysis times and broader peaks. A systematic approach, such as testing alcohol percentages of 5%, 10%, 15%, and 20%, is recommended.
The Critical Function of Basic Additives
The analyte is a primary amine, which is basic. Residual acidic silanol groups on the silica surface of the CSP can cause strong, non-enantioselective interactions, leading to severe peak tailing or even irreversible adsorption.
-
Adding a small amount of a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) (typically 0.1%) to the mobile phase is crucial.[12] The additive competes for and neutralizes the active silanol sites, resulting in symmetrical, efficient peaks and allowing the enantioselective interactions with the polysaccharide phase to dominate.
Impact of Temperature
Column temperature affects the thermodynamics and kinetics of the chromatographic process.
-
Lowering the temperature (e.g., to 15 °C) often increases the stability difference between the diastereomeric complexes, leading to higher selectivity (α) and better resolution. However, it also increases mobile phase viscosity and system backpressure.
-
Increasing the temperature can improve peak efficiency but may reduce selectivity.
Visualization of the Method Development Workflow
The logical flow of developing a chiral separation method can be visualized as follows.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
The enantioselective separation of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2-one is readily achievable using polysaccharide-based chiral stationary phases. A systematic screening approach, beginning with Normal Phase conditions (e.g., Hexane/IPA with a basic additive), is highly likely to yield a successful separation. The presence of the primary amine necessitates the use of an additive like DEA or TEA to ensure excellent peak shape and allow for accurate quantitation. Subsequent optimization of the alcohol modifier percentage and column temperature can be employed to fine-tune the method to meet specific resolution and analysis time requirements. This robust analytical method is essential for the quality control and stereochemical integrity assessment of this important pharmaceutical intermediate.
References
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Wikipedia. (n.d.). Chiral column chromatography.
- Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC - PubMed Central.
- PubChem. (n.d.). (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of cis-2-amino-cyclohex-3-enecarboxylic Acid.
- Smolecule. (2023). (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Regalado, E. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- Hyun, M. H., et al. (2012). Liquid chromatographic resolution of 3-amino-1,4-benzodiazepin-2-ones on crown ether-based chiral stationary phases. PubMed.
- Chem-Impex. (n.d.). 3-Amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one.
- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
- Ismail, O. H., et al. (2023). Journal of Pharmaceutical and Biomedical Analysis. Unife.
- Phenomenex. (n.d.). Chiral HPLC Separations.
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Application Note & Protocols: Development of Radiolabeled (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one for Preclinical Binding Studies
Abstract
This document provides a comprehensive guide for the development and preclinical evaluation of a radiolabeled variant of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The benzazepine scaffold is a privileged structure in neuroscience, with derivatives showing high affinity for various central nervous system (CNS) targets, including the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The development of a positron emission tomography (PET) radioligand for this target class is crucial for in vivo studies of neurodegenerative and psychiatric disorders.[1][3] This guide details the strategic rationale and step-by-step protocols for the Carbon-11 radiosynthesis of the N-methylated analog, [(R)-¹¹C-methyl]-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, followed by its characterization using in vitro and ex vivo binding assays.
Part I: Radiosynthesis Strategy & Protocol
Rationale for Radionuclide Selection
The choice of radionuclide is a critical first step in developing a PET tracer. For CNS targets, Carbon-11 (¹¹C) and Fluorine-18 (¹¹⁸F) are the most common choices.
-
Carbon-11 (t½ = 20.4 min): The short half-life of ¹¹C is advantageous for clinical studies, as it allows for multiple scans in the same subject on the same day and results in a lower radiation dose to the subject.[4][5] Furthermore, introducing a ¹¹C-methyl group is a chemically straightforward modification that often preserves the parent molecule's pharmacology. Given that the parent molecule contains a primary amine, N-methylation with [¹¹C]methyl iodide ([¹¹C]CH₃I) is a high-yield, rapid, and well-established labeling strategy.[4][6]
-
Fluorine-18 (t½ = 109.8 min): The longer half-life of ¹⁸F facilitates more complex, multi-step radiosyntheses and allows for distribution to imaging centers without an on-site cyclotron.[7][8] However, incorporating ¹⁸F often requires the synthesis of a dedicated precursor and may alter the molecule's biological properties more significantly than methylation.
For initial preclinical validation where rapid synthesis and preserved pharmacology are paramount, Carbon-11 is the selected radionuclide for this protocol. We will synthesize the N-methylated analog at the primary amine position.
Radiosynthesis Workflow for [(R)-¹¹C-methyl]-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
The radiosynthesis is a multi-stage process that begins with cyclotron-produced [¹¹C]CO₂ and culminates in a purified, injectable product.
Caption: Workflow for the synthesis of [(R)-¹¹C-methyl]-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Detailed Protocol: Radiosynthesis
Precursor: this compound (≥98% purity).
1. Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I):
- Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a gas target using an on-site cyclotron.[4]
- Trap the [¹¹C]CO₂ on a molecular sieve.
- Reduce [¹¹C]CO₂ to [¹¹C]CH₄ using H₂ gas over a heated nickel catalyst.
- Convert [¹¹C]CH₄ to [¹¹C]CH₃I by recirculating it with gaseous iodine (I₂) through a heated quartz tube. This process is typically automated within a synthesis module.[6]
2. ¹¹C-Methylation Reaction:
- Prepare a solution of the precursor (approx. 1-2 mg) in 300 µL of dimethyl sulfoxide (DMSO).
- Add 5 µL of 2M sodium hydroxide (NaOH) to the precursor solution to deprotonate the primary amine, enhancing its nucleophilicity.
- Bubble the gas stream containing [¹¹C]CH₃I from the synthesis module through the precursor solution at room temperature until radioactivity trapping is complete (typically >95%).
- Seal the reaction vessel and heat at 80°C for 5 minutes.
3. HPLC Purification:
- Following the reaction, quench the mixture with 500 µL of HPLC mobile phase.
- Inject the entire crude reaction mixture onto a semi-preparative C18 HPLC column.
- Elute the product using an isocratic mobile phase (e.g., 40% acetonitrile in 0.1 M ammonium formate buffer, pH 6.5) at a flow rate of 4-5 mL/min.
- Monitor the eluent with a UV detector (at a wavelength appropriate for the benzazepine chromophore, e.g., 254 nm) and a radioactivity detector connected in series.
- Collect the radioactive peak corresponding to the N-methylated product. The retention time should be distinct from the unreacted precursor.
4. Formulation and Quality Control (QC):
- The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiolabeled product.
- Wash the cartridge with sterile water to remove residual HPLC solvents.
- Elute the final product from the cartridge with a small volume of ethanol (USP) and dilute with sterile saline for injection.
- Perform QC on a small aliquot of the final product using an analytical HPLC system to determine radiochemical purity (should be >99%).
- Calculate molar activity (Aₘ) by relating the amount of radioactivity to the mass of the product, determined from the UV peak on the analytical HPLC chromatogram by comparison to a standard curve.[2]
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 35-50% |
| Radiochemical Purity | >99% |
| Molar Activity (at end of synthesis) | >40 GBq/µmol |
| Total Synthesis Time | 30-40 minutes |
Part II: In Vitro Binding Studies
Scientific Rationale & Hypothesized Target
The benzazepine core is a key feature of ligands targeting various CNS receptors. Notably, enantiomerically pure benzazepine derivatives have been developed as highly selective PET radioligands for the GluN2B subunit of the NMDA receptor.[1][2] The structural similarity of this compound to these published ligands suggests it may also bind with high affinity and selectivity to GluN2B-containing NMDA receptors. Therefore, initial in vitro binding studies should focus on characterizing its interaction with this target.
In Vitro Binding Assay Workflow
Caption: Workflow for in vitro saturation and competition binding assays.
Protocol: Brain Membrane Preparation
-
Humanely euthanize adult male Wistar rats according to institutional guidelines.
-
Rapidly dissect brain regions rich in GluN2B receptors, such as the cortex and hippocampus, on ice.[1]
-
Homogenize the tissue in 20 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (P2 fraction, containing crude membranes) in fresh buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA protein assay).[9]
-
Store membrane aliquots at -80°C until use.
Protocol: Saturation Binding Assay (to determine K_d and B_max)
This assay determines the affinity (K_d) of the radioligand for the receptor and the density of receptors (B_max) in the tissue.[10]
-
Assay Setup: Prepare assay tubes in triplicate.
-
Total Binding: Add 50 µL of assay buffer, 100 µL of membrane preparation (50-100 µg protein), and 50 µL of [(R)-¹¹C-methyl]-ligand at increasing concentrations (e.g., 0.1 to 20 nM).
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration (e.g., 10 µM) of a known GluN2B antagonist (like CP-101,606) or the non-radiolabeled parent compound, followed by 100 µL of membranes and 50 µL of [(R)-¹¹C-methyl]-ligand at the same concentrations as for total binding.
-
-
Incubation: Incubate all tubes at room temperature (or 30°C) for 60 minutes to reach equilibrium.[9]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B, presoaked in polyethylenimine to reduce non-specific filter binding).
-
Washing: Immediately wash the filters three times with 4 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot specific binding against the concentration of the radioligand.
-
Analyze the data using non-linear regression (one-site binding model) to determine the K_d (dissociation constant) and B_max (maximum receptor density).
-
Protocol: Competition Binding Assay (to determine K_i)
This assay measures the ability of a non-radiolabeled compound (competitor) to displace the radioligand from its binding site, allowing for the determination of the competitor's inhibitory constant (K_i).[10]
-
Assay Setup: Prepare tubes in triplicate.
-
Add 50 µL of assay buffer containing the competitor compound at increasing concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Add 100 µL of the membrane preparation.
-
Add 50 µL of the [(R)-¹¹C-methyl]-ligand at a single, fixed concentration (ideally at or below its K_d value).
-
Incubation, Filtration, and Counting: Proceed as described in the Saturation Binding Assay (steps 2-5).
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant determined from the saturation assay.
-
Part III: Ex Vivo Autoradiography
Rationale and Objective
Ex vivo autoradiography bridges the gap between in vitro binding and in vivo PET imaging. It provides a high-resolution snapshot of the regional distribution of the radioligand in the brain after systemic administration, confirming that the tracer crosses the blood-brain barrier and binds to its target in a pattern consistent with known receptor densities.[1][3]
Protocol: Ex Vivo Brain Autoradiography
-
Animal Preparation & Injection: Anesthetize a male Wistar rat and inject a bolus of the formulated [(R)-¹¹C-methyl]-ligand (e.g., 20-40 MBq) via the tail vein.
-
Uptake Period: Allow the radioligand to distribute for a set period (e.g., 15-30 minutes post-injection).[2][3]
-
Euthanasia & Brain Extraction: At the designated time, euthanize the animal, decapitate, and rapidly extract the brain.
-
Freezing & Sectioning: Snap-freeze the brain in isopentane cooled with dry ice. Mount the frozen brain onto a cryostat chuck and cut thin coronal or sagittal sections (e.g., 20 µm).
-
Exposure: Thaw-mount the sections onto microscope slides and expose them to a phosphor imaging plate for a duration determined by the amount of radioactivity (typically 2-4 hours, or several half-lives).
-
Imaging & Analysis: Scan the imaging plate using a phosphor imager. Analyze the resulting digital autoradiogram to quantify the relative radioactivity concentration in different brain regions (e.g., cortex, hippocampus, striatum, and cerebellum). The cerebellum often serves as a reference region due to its low density of GluN2B receptors.[1][2] A high ratio of uptake in the cortex/hippocampus versus the cerebellum is indicative of specific binding.
References
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Ametamey, S. M., Honer, M., & Schubiger, P. A. (2008). Molecular Imaging with PET. Chemical Reviews, 108(5), 1501–1516. [Link]
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Cai, L., Lu, S., & Pike, V. W. (2008). Chemistry with [¹⁸F]Fluoride Ion. European Journal of Organic Chemistry, 2008(17), 2853–2873. [Link]
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Conti, M., & Eriksson, L. (2016). Physics of pure and applied PET. PET Clinics, 11(1), 1-17. [Link]
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Dahl, K., Halldin, C., & Schou, M. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Clinical and Translational Imaging, 5(3), 275–289. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Gill, H., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. [Link]
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Luzi, F., et al. (2020). Rapid one-pot radiosynthesis of [carbonyl-¹¹C]formamides from primary amines and [¹¹C]CO₂. EJNMMI Radiopharmacy and Chemistry, 5(1), 22. [Link]
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Miller, P. W., et al. (2008). PET imaging of cancer with radiolabeled peptides and proteins. Current Opinion in Chemical Biology, 12(3), 284-291. [Link]
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Preshlock, S., et al. (2016). A perspective on modern fluorine-18 radiochemistry for PET. Journal of Labelled Compounds and Radiopharmaceuticals, 59(1), 3-11. [Link]
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Haider, A., et al. (2019). Preclinical Evaluation of Benzazepine-Based PET Radioligands (R)- and (S)-¹¹C-Me-NB1 Reveals Distinct Enantiomeric Binding Patterns and a Tightrope Walk Between GluN2B- and σ₁-Receptor–Targeted PET Imaging. Journal of Nuclear Medicine, 60(8), 1161-1167. [Link]
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Journal of Nuclear Medicine. (2019). Supplemental Material for Preclinical Evaluation of Benzazepine-Based PET Radioligands... JNM. [Link]
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Onishi, H., et al. (1995). New 1,4-benzodiazepin-2-one Derivatives as gastrin/cholecystokinin-B Antagonists. Journal of Medicinal Chemistry, 38(18), 3494-3503. [Link]
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Haider, A., et al. (2019). Preclinical Evaluation of Benzazepine-Based PET Radioligands (R)- and (S)-11C-Me-NB1 Reveals Distinct Enantiomeric Binding Pat... Journal of Nuclear Medicine. [Link]
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- 3. Preclinical Evaluation of Benzazepine-Based PET Radioligands (R)- and (S)-11C-Me-NB1 Reveals Distinct Enantiomeric Binding Patterns and a Tightrope Walk Between GluN2B- and σ1-Receptor–Targeted PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
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- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
Application Notes & Protocols: High-Throughput Cell-Based Assays for Screening Benzo[b]azepin-2-one Libraries
Abstract
The benzo[b]azepin-2-one scaffold represents a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including G-Protein Coupled Receptors (GPCRs) and kinases. Identifying novel therapeutic agents from large libraries of these compounds requires robust, scalable, and physiologically relevant screening assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of cell-based assays for the high-throughput screening (HTS) of benzo[b]azepin-2-one libraries. We detail the strategic considerations behind assay selection, provide step-by-step protocols for key primary and secondary assays, and offer insights into data analysis and quality control.
Introduction: The Benzo[b]azepin-2-one Scaffold
The benzo[b]azepin-2-one core is a versatile heterocyclic motif that has been successfully incorporated into a variety of biologically active molecules. Its derivatives have been investigated as endothelin receptor antagonists, BET bromodomain inhibitors, and agents targeting inhibitor of apoptosis proteins (IAPs).[1][2][3] The structural complexity and synthetic tractability of this scaffold make it an excellent starting point for generating large, diverse chemical libraries aimed at discovering novel modulators of cellular signaling pathways.
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of tens of thousands of compounds to identify "hits" that modulate a specific biological target.[4][5] Cell-based assays are particularly powerful for this purpose as they provide a more physiologically relevant context than biochemical assays, allowing for the assessment of compound activity on targets within their native cellular environment, accounting for factors like cell permeability and potential cytotoxicity.[6]
This guide will focus on two prominent and "druggable" target classes often modulated by privileged scaffolds: G-Protein Coupled Receptors (GPCRs) and protein kinases.
Strategic Assay Design for HTS Campaigns
A successful HTS campaign is built on a foundation of careful assay design. The goal is to develop an assay that is sensitive, reproducible, and cost-effective, with a clear distinction between positive and negative results.
Choosing the Right Cellular Model
The choice of cell line is critical. Ideally, the cell line should endogenously express the target of interest at a sufficient level for a robust assay signal. However, it is common practice to use engineered cell lines, such as HEK293 or CHO cells, that are transiently or stably transfected to overexpress the target receptor or kinase. These lines are typically easy to culture, transfect, and are well-suited for automated handling.
Assay Principle: Matching Readout to Target Biology
The selection of the assay readout technology depends entirely on the biological sequelae of modulating the target.
-
For GPCRs: These receptors trigger intracellular signaling cascades upon activation.[7] Assays can be designed to measure the accumulation of second messengers (e.g., cAMP, intracellular Ca²⁺) or downstream transcriptional events.[8]
-
Gq-coupled GPCRs: Activation leads to the release of intracellular calcium stores. This can be monitored in real-time using calcium-sensitive fluorescent dyes.[9][10]
-
Gs/Gi-coupled GPCRs: These modulate the levels of cyclic AMP (cAMP). While direct measurement is possible, a common HTS approach is to use a reporter gene, such as luciferase, under the control of a cAMP Response Element (CRE).[11][12]
-
-
For Kinases: Kinase inhibitors are a major class of therapeutics, particularly in oncology.[6] Cell-based assays can measure target engagement, inhibition of substrate phosphorylation, or downstream effects on cell viability and proliferation.[13][14]
The Imperative of Assay Quality Control: The Z'-Factor
Before embarking on a full-scale screen, the assay must be rigorously validated. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and reliability of an HTS assay.[15][16] It measures the separation between the signals of the positive and negative controls relative to their variability.
Z'-Factor Interpretation: [15][17]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay; may be acceptable but could benefit from optimization.
-
Z' < 0: The assay is not suitable for screening.
A robust assay with a high Z'-factor minimizes the risk of false positives and false negatives, saving significant time and resources in downstream hit validation.[18]
HTS Workflow and Key Protocols
A typical HTS campaign follows a multi-stage process, from primary screening to hit confirmation.
Workflow Diagram
Caption: High-throughput screening (HTS) campaign workflow.
Protocol 1: Primary Screen - Calcium Flux Assay for Gq-Coupled GPCRs
This protocol is designed to identify compounds that act as agonists or positive allosteric modulators of a Gq-coupled GPCR. The assay measures the rapid, transient increase in intracellular calcium upon receptor activation.[10]
Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPCR activation by a compound, Ca²⁺ is released from the endoplasmic reticulum, causing a significant increase in the dye's fluorescence, which is measured in real-time by a plate reader.[9][19]
Materials:
-
HEK293 cells stably expressing the Gq-coupled GPCR of interest.
-
Assay Plates: 384-well, black-walled, clear-bottom tissue culture treated plates.
-
Calcium Assay Kit (e.g., FLIPR Calcium 5 Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (anion transport inhibitor, often included in kits to improve dye retention).[9]
-
Benzo[b]azepin-2-one compound library, typically dissolved in DMSO.
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating:
-
The day before the assay, seed the HEK293 cells into 384-well assay plates at a density that will yield a 90-100% confluent monolayer on the day of the experiment (e.g., 10,000 cells/well in 20 µL of culture medium).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Plate Preparation:
-
Prepare a "source" plate by dispensing compounds from the main library into a 384-well plate.
-
Using an acoustic liquid handler or pintool, transfer a small volume (e.g., 20-50 nL) of each compound into the final assay plate wells. This single concentration is typically 1-10 µM.
-
Include wells for controls: positive control (a known agonist) and negative control (vehicle, e.g., DMSO).
-
-
Dye Loading:
-
On the day of the assay, prepare the dye-loading solution according to the manufacturer's protocol, including the probenecid if required.[20]
-
Remove the culture medium from the cell plate and add an equal volume of dye-loading solution (e.g., 20 µL/well).
-
Incubate the plate for 1 hour at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the kinetic plate reader.
-
Set the instrument parameters: Excitation ~490 nm, Emission ~525 nm.[19]
-
Program a kinetic read protocol:
-
Establish a stable baseline fluorescence for 10-20 seconds.
-
Initiate automated compound addition from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for an additional 90-180 seconds to capture the full calcium response peak.
-
-
-
Data Analysis:
-
The primary response is calculated as the maximum fluorescence intensity minus the baseline fluorescence for each well.
-
Normalize the data to the controls on each plate:
-
Set the average of the negative controls (DMSO) to 0% activity.
-
Set the average of the positive controls (known agonist) to 100% activity.
-
-
Identify "hits" as compounds that produce a response above a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
Signaling Pathway Diagram
Caption: Gq-coupled GPCR signaling cascade leading to calcium release.
Protocol 2: Counterscreen - Luminescent Cell Viability Assay
A critical follow-up step is to eliminate false positives from the primary screen that arise from compound-induced cytotoxicity rather than specific target modulation. The CellTiter-Glo® assay is a widely used, robust method for this purpose.[21]
Principle: This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active, viable cells.[22][23] The reagent contains a thermostable luciferase and its substrate, which, upon cell lysis, generates a stable "glow-type" luminescent signal proportional to the amount of ATP, and thus the number of viable cells.[21]
Materials:
-
Cells and culture medium (same cell line as the primary screen).
-
Assay Plates: 384-well, white, opaque-walled plates (to maximize luminescent signal).
-
CellTiter-Glo® 2.0 Assay Reagent (chosen for its improved stability).[24]
-
Benzo[b]azepin-2-one "hit" compounds.
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells in 384-well white plates at the same density as the primary screen.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Add the "hit" compounds to the cells at the same concentration used in the primary screen.
-
Include controls: wells with untreated cells (100% viability) and wells treated with a known cytotoxic agent (e.g., staurosporine) for a 0% viability control.
-
Incubate the plates for a duration relevant to the primary assay or for a standard cytotoxicity window (e.g., 24-48 hours).
-
-
Assay Procedure:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.[23]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 20 µL reagent to 20 µL medium).[23]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Read the luminescence on a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Calculate the percent viability for each compound-treated well relative to the untreated controls.
-
Compounds that significantly reduce cell viability (e.g., >20% reduction) are flagged as cytotoxic and are typically deprioritized or investigated separately for cytotoxic mechanisms.
-
Protocol 3: Hit Confirmation & Characterization - Reporter Gene Assay
For hits that are confirmed to be active and non-cytotoxic, a secondary, orthogonal assay is crucial for validation. A luciferase reporter assay is an excellent choice for many GPCRs and kinase pathways as it measures a more downstream transcriptional event.[11][25] This protocol describes a CRE-luciferase assay for Gs- or Gi-coupled GPCRs.
Principle: Cells are engineered to express the target GPCR and a luciferase reporter gene driven by a promoter containing multiple copies of the cAMP Response Element (CRE). Activation of a Gs-coupled receptor increases cAMP, leading to CRE-mediated transcription of luciferase. Conversely, activation of a Gi-coupled receptor (in the presence of an adenylyl cyclase activator like forskolin) will decrease cAMP and reduce the luciferase signal.[7][26]
Materials:
-
HEK293 cells stably co-expressing the target GPCR and a CRE-luciferase reporter construct.
-
Assay Plates: 384-well, white, opaque-walled plates.
-
Confirmed hit compounds for dose-response analysis.
-
Luciferase assay substrate/buffer system (e.g., Bright-Glo™ or ONE-Glo™).
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the engineered cells in 384-well white plates. Incubate overnight.
-
-
Compound Addition (Dose-Response):
-
Prepare serial dilutions of the confirmed hit compounds. A typical 8-point, 1:3 dilution series starting from 30 µM is common.
-
Add the diluted compounds to the cells.
-
Incubate for a period sufficient to allow for transcription and translation of the reporter gene (typically 4-6 hours).[26]
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Luminescence Measurement:
-
Read the luminescent signal on a plate reader.
-
-
Data Analysis:
-
Plot the normalized luminescent response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the potency (EC₅₀ or IC₅₀) and efficacy (Emax) for each compound. This quantitative data is essential for building structure-activity relationships (SAR).
-
Data Presentation and Interpretation
All quantitative data from dose-response experiments should be summarized in a clear, tabular format to facilitate comparison between compounds.
| Compound ID | Primary Assay (EC₅₀, µM) | Cell Viability (% at 10 µM) | Secondary Assay (EC₅₀, µM) |
| BZA-001 | 0.15 | 98% | 0.21 |
| BZA-002 | 5.2 | 95% | 6.8 |
| BZA-003 | 0.45 | 15% (Cytotoxic) | Not Tested |
| BZA-004 | > 30 | 101% | > 30 |
Table 1: Example data summary for a set of screened benzo[b]azepin-2-one compounds. Potency (EC₅₀) values are derived from dose-response curves in the primary (e.g., Calcium Flux) and secondary (e.g., Reporter Gene) assays. Cell viability is shown at a single high concentration to flag potential cytotoxicity.
Conclusion
The successful screening of a benzo[b]azepin-2-one library requires a strategically designed cascade of cell-based assays. By starting with a robust, high-throughput primary assay, followed by essential cytotoxicity counterscreens and orthogonal secondary assays for hit validation, researchers can efficiently identify and characterize novel, specific, and non-toxic modulators of cellular targets. The protocols and principles outlined in this guide provide a solid framework for executing these critical early-stage drug discovery experiments with scientific rigor and confidence.
References
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PubMed. (n.d.). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Retrieved January 14, 2026, from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 14, 2026, from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved January 14, 2026, from [Link]
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Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved January 14, 2026, from [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved January 14, 2026, from [Link]
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PubMed. (2017). Reporter gene assays for investigating GPCR signaling. Retrieved January 14, 2026, from [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved January 14, 2026, from [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved January 14, 2026, from [Link]
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European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved January 14, 2026, from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved January 14, 2026, from [Link]
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On HTS. (2023, December 12). Z-factor. Retrieved January 14, 2026, from [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 14, 2026, from [Link]
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American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved January 14, 2026, from [Link]
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved January 14, 2026, from [Link]
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Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved January 14, 2026, from [Link]
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YouTube. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved January 14, 2026, from [Link]
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PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). High-throughput screening workflow. Retrieved January 14, 2026, from [Link]
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YouTube. (2025, April 3). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (2023, September 14). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. Retrieved January 14, 2026, from [Link]
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MDPI. (2023, January 3). New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. Retrieved January 14, 2026, from [Link]
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PubMed. (2011, March 1). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. Retrieved January 14, 2026, from [Link]
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PubMed. (n.d.). Novel benzo[11][13]diazepin-2-one derivatives as endothelin receptor antagonists. Retrieved January 14, 2026, from [Link]
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MDPI. (2025, October 15). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols for (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Neuroscience Research
A Guide for Investigators in Neuropharmacology and Drug Development
Disclaimer: Information on the specific biological activity of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is limited in currently available scientific literature.[1] This guide is therefore constructed based on the well-established neuropharmacological roles of structurally related benzazepine and benzodiazepine derivatives. The protocols and applications described herein are predictive and intended to serve as a foundational framework for initiating research with this novel compound.
Introduction: The Benzazepine Scaffold in Neuroscience
The benzazepine core, a fusion of benzene and azepine rings, represents a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of activities within the central nervous system (CNS).[2] Derivatives have been successfully developed as modulators of critical neurotransmitter systems and enzymatic pathways implicated in major neurological and psychiatric disorders.[3][4] While direct data on this compound is emerging, its structure suggests high potential for interaction with key neuroscience targets.[1]
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, this guide will focus on three primary, high-potential research applications for this molecule:
-
Alzheimer's Disease: As a potential γ-Secretase Modulator (GSM) or a BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor.
-
Psychopharmacology: As a potential Dopamine D1 Receptor antagonist.
This document provides the scientific rationale for each application, detailed protocols for preliminary in vitro screening, and the necessary frameworks for data interpretation.
Application I: Alzheimer's Disease - γ-Secretase Modulation
Mechanistic Rationale
The amyloid cascade hypothesis remains a central theory in Alzheimer's disease (AD) pathogenesis, positing that the accumulation of amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42 species, is a primary neurotoxic event.[5] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[6]
Direct inhibition of γ-secretase has proven clinically challenging due to severe side effects, as the enzyme also processes other vital substrates like Notch.[7][8] γ-Secretase Modulators (GSMs) offer a more refined therapeutic strategy. Instead of blocking the enzyme, GSMs allosterically bind to γ-secretase, subtly altering its conformation.[5] This modulation shifts APP processing away from the production of toxic Aβ42 and towards the generation of shorter, less amyloidogenic peptides like Aβ38, without significantly impacting Notch cleavage or total Aβ production.[7][9] Given that various heterocyclic scaffolds have yielded potent GSMs, the benzazepine core of this compound makes it a compelling candidate for investigation in this area.
Signaling Pathway: γ-Secretase Modulation of APP Processing
Caption: Hypothesized mechanism of action as a γ-Secretase Modulator (GSM).
Protocol: In Vitro Cellular Aβ42/40 Ratio Assay
This protocol outlines a primary screening assay to determine if the compound modulates γ-secretase activity in a cellular context.
Objective: To quantify the effect of this compound on the production of Aβ42 and Aβ40. A successful GSM will decrease the Aβ42/Aβ40 ratio.
Materials:
-
HEK293 cells stably overexpressing human APP (HEK-APP cells).
-
Complete culture medium (e.g., DMEM, 10% FBS, 1% Pen-Strep).
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Known GSM (e.g., Tarenflurbil) as a positive control.
-
DMSO (vehicle control).
-
96-well cell culture plates.
-
Aβ42 and Aβ40 ELISA kits (e.g., from Meso Scale Discovery, Invitrogen).
-
Cell viability assay kit (e.g., MTT or PrestoBlue).
Procedure:
-
Cell Plating: Seed HEK-APP cells into 96-well plates at a density of 40,000 cells/well. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical starting concentration range is 0.1 nM to 10 µM. Also prepare dilutions for the positive control and a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Incubate for 24-48 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant (conditioned medium) from each well. This contains the secreted Aβ peptides. Store at -80°C until analysis.
-
Cell Viability Assessment: To the remaining cells in the plate, add fresh medium and perform a cell viability assay according to the manufacturer's instructions. This is crucial to ensure that any observed decrease in Aβ is not due to cytotoxicity.
-
ELISA Analysis: Quantify the concentrations of Aβ42 and Aβ40 in the collected supernatants using the respective ELISA kits. Follow the manufacturer's protocol precisely.
-
Data Analysis:
-
Calculate the concentration of Aβ42 and Aβ40 for each treatment condition.
-
Normalize data to the vehicle control.
-
Calculate the Aβ42/Aβ40 ratio for each concentration.
-
Plot the Aβ42/Aβ40 ratio as a function of compound concentration to determine an IC50 value (the concentration at which the ratio is reduced by 50%).
-
| Parameter | Vehicle (DMSO) | Positive Control (GSM) | Test Compound (1 µM) | Interpretation |
| Aβ40 (pg/mL) | 1000 ± 80 | 1100 ± 90 | 1050 ± 85 | A GSM should not significantly decrease total Aβ. |
| Aβ42 (pg/mL) | 200 ± 15 | 80 ± 10 | 110 ± 12 | A significant, dose-dependent decrease is expected. |
| Aβ42/Aβ40 Ratio | 0.20 | 0.07 | 0.10 | Primary endpoint: A ratio decrease indicates modulation. |
| Cell Viability | 100% | >95% | >95% | Must remain high to exclude cytotoxic effects. |
| Table 1: Representative hypothetical data from a primary GSM screening assay. |
Application II: Alzheimer's Disease - BACE1 Inhibition
Mechanistic Rationale
BACE1 is the rate-limiting enzyme in the production of Aβ peptides.[10] As the first secretase to cleave APP, its inhibition directly reduces the substrate available for subsequent γ-secretase cleavage, thereby lowering the overall production of all Aβ species.[11] Numerous small molecule inhibitors targeting the BACE1 active site have been developed, with many incorporating heterocyclic scaffolds.[12] While clinical trials of BACE1 inhibitors have faced setbacks due to side effects related to off-target cleavage of other substrates, the development of highly selective or substrate-selective inhibitors remains an active area of research.[11][13] The benzazepine structure provides a potential starting point for designing novel BACE1 inhibitors.
Experimental Workflow: BACE1 Inhibition Assay
Caption: Workflow for an in vitro FRET-based BACE1 inhibition assay.
Protocol: In Vitro FRET-Based BACE1 Activity Assay
This protocol describes a common and efficient method for determining direct enzymatic inhibition.
Objective: To determine if this compound directly inhibits the catalytic activity of recombinant BACE1 and to calculate its IC50.
Materials:
-
Recombinant human BACE1 enzyme.
-
BACE1 FRET (Förster Resonance Energy Transfer) substrate (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher).
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Test Compound and a known BACE1 inhibitor (e.g., Verubecestat) as a positive control.
-
DMSO (vehicle control).
-
Black, low-volume 384-well assay plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Plating: Add test compound, positive control, or DMSO vehicle to wells of the 384-well plate.
-
Enzyme Addition: Add recombinant BACE1 enzyme diluted in assay buffer to all wells except for the "no enzyme" control wells.
-
Initiation of Reaction: Add the BACE1 FRET substrate to all wells to start the reaction. The final volume should be ~20 µL.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence signal using a plate reader with excitation/emission wavelengths appropriate for the FRET pair.
-
Data Analysis:
-
The signal from "no enzyme" wells represents 100% inhibition (background).
-
The signal from "vehicle" wells represents 0% inhibition (maximal activity).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Background] / [Signal_Vehicle - Signal_Background])
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application III: Psychopharmacology - Dopamine D1 Receptor Antagonism
Mechanistic Rationale
The benzazepine scaffold is the foundation for well-characterized dopamine D1 receptor antagonists (e.g., SCH-23390).[14] These compounds block the binding of dopamine to its D1 receptor, thereby inhibiting the downstream activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[3][15] D1 receptor antagonists are investigated for their potential therapeutic roles in psychosis, addiction, and other disorders involving hyperdopaminergic states. The structural features of this compound are consistent with those of other D1-active benzazepines, making this a logical avenue for exploration.[14][15]
Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D1 receptor (e.g., CHO-D1 or HEK-D1 cells).
-
Radioligand: [³H]-SCH-23390 (a high-affinity D1 antagonist).
-
Non-specific binding control: Butaclamol or unlabeled SCH-23390 at a high concentration (e.g., 10 µM).
-
Test compound, positive control (unlabeled SCH-23390), and vehicle (DMSO).
-
Binding buffer.
-
Glass fiber filter mats and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-SCH-23390 (at a concentration near its Kd), and varying concentrations of the test compound.
-
Controls: Prepare wells for total binding (membranes + radioligand + vehicle) and non-specific binding (membranes + radioligand + 10 µM Butaclamol).
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Determine the percent inhibition of specific binding caused by the test compound at each concentration.
-
Calculate the IC50 from a competition binding curve.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Summary and Future Directions
This compound is a novel chemical entity with a scaffold that is highly prevalent in neuroactive compounds. The most promising avenues for its initial investigation lie in its potential as a γ-secretase modulator or BACE1 inhibitor for Alzheimer's disease, or as a dopamine D1 receptor antagonist for psychiatric disorders. The protocols provided here offer robust, industry-standard methods for primary in vitro screening. Positive results in these assays would warrant further investigation, including selectivity profiling against other receptors and enzymes, functional cell-based assays (e.g., cAMP accumulation for D1 antagonism), and eventual progression into in vivo models of disease.
References
- Neumeyer, J. L., et al. (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists. Journal of Medicinal Chemistry, 41(12), 2139-2146.
- Shi, Y., & Holtzman, D. M. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Neuron, 100(1), 11-13.
-
Crump, C. J., et al. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Biochemistry, 52(19), 3347-3359. Available at: [Link]
- De Strooper, B. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Neuron, 111(20), 3197-3199.
-
Sit, S. Y., et al. (±)-3-[4'-(N,N-Dimethylamino)cinnamyl]benzazepine Analogs: Novel Dopamine D1 Receptor Antagonists. Journal of Medicinal Chemistry, 42(11), 1983-1992. Available at: [Link]
-
Pettersson, I., et al. Conformational Analysis and Structure-Activity Relationships of Selective Dopamine D-1 Receptor Agonists and Antagonists of the Benzazepine Series. Journal of Medicinal Chemistry, 32(11), 2493-2503. Available at: [Link]
-
Di Micco, S., et al. Novel peptidomimetics as BACE-1 inhibitors: synthesis, molecular modeling, and biological studies. Journal of Medicinal Chemistry, 53(5), 2215-2219. Available at: [Link]
-
Crump, C. J., et al. Development and Mechanism of γ-Secretase Modulators for Alzheimer's Disease. Biochemistry, 52(19), 3347-3359. Available at: [Link]
-
Sun, L., et al. γ-secretase targeting in Alzheimer's disease. Signal Transduction and Targeted Therapy, 9(1), 1-15. Available at: [Link]
-
Pettersson, I., et al. Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series. Journal of Medicinal Chemistry, 32(11), 2493-2503. Available at: [Link]
-
Ali, M. A., et al. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules, 29(20), 4618. Available at: [Link]
-
Akhtar, M. S., et al. Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel. International Journal of Molecular Sciences, 24(16), 12852. Available at: [Link]
- Smolecule. This compound. Smolecule.
-
Boufroura, H., et al. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5035. Available at: [Link]
-
Zhu, Z., et al. Design and discovery of 1,3-benzodiazepines as novel dopamine antagonists. Bioorganic & Medicinal Chemistry Letters, 19(17), 5218-5221. Available at: [Link]
-
Guerrero-Figueroa, R., & Gallant, D. M. Electrophysiological Study of the Action of a New Benzodiazepine Derivative (ORF-8063) on the Central Nervous System. Current Therapeutic Research, Clinical and Experimental, 13(12), 747-758. Available at: [Link]
-
Gerenu, G., et al. New Highly Selective BACE1 Inhibitors and Their Effects on Dendritic Spine Density In Vivo. International Journal of Molecular Sciences, 23(21), 13359. Available at: [Link]
-
Ghosh, A. K., & Osswald, H. L. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Neurochemistry, 170(3), 244-265. Available at: [Link]
-
Descamps, O., et al. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Alzheimer's & Dementia, 18(11), 2135-2149. Available at: [Link]
- Kumar, A. S., et al. Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of ChemTech Research, 9(5), 329-336.
-
Aly, H. M., et al. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][8]diazepines, and Their Cytotoxic Activity. Molecules, 25(21), 5051. Available at: [Link]
-
Wikipedia. Benzodiazepine. Wikipedia. Available at: [Link]
-
Wikipedia. 5-HT2A receptor. Wikipedia. Available at: [Link]
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- 4. Design and discovery of 1,3-benzodiazepines as novel dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 6. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Synthesis
Welcome to the technical support center for the synthesis of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective synthesis. We will address common experimental challenges in a question-and-answer format, providing field-proven insights, detailed protocols, and troubleshooting strategies to enhance your reaction outcomes.
The synthesis of chiral aminobenzazepinones is a critical process in medicinal chemistry, as these scaffolds are integral to various therapeutic agents.[1][2] Achieving high yield and stereochemical fidelity requires careful optimization of each synthetic step. This guide is structured around a common and effective synthetic pathway, focusing on troubleshooting the key transformations.
Overall Synthetic Workflow
The synthesis of the target molecule often proceeds through a multi-step sequence that includes the formation of a key keto acid intermediate, followed by a diastereoselective reductive amination, and subsequent protecting group manipulations. Understanding this workflow is crucial for pinpointing potential issues.
Caption: Decision-making process for troubleshooting poor stereoselectivity.
Q2: My reductive amination reaction is stalling, resulting in low conversion. How can I drive it to completion?
A: Incomplete conversion is often due to inefficient imine formation or a deactivated reducing agent/catalyst.
-
Water Removal: The formation of the imine intermediate generates water. In some systems, this water can hydrolyze the imine back to the starting materials or interfere with the reducing agent. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine and improve yields.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the amine source and the reducing agent (typically 1.2-1.5 equivalents).
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls at low temperature, a modest increase in temperature may be necessary, but this must be balanced against the potential loss of stereoselectivity.
Part 2: Protecting Group Management (Boc Group)
The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the newly formed amine due to its stability and relatively mild deprotection conditions. [3][4] Q3: I am experiencing incomplete Boc protection of my chiral amine. What adjustments can I make?
A: While typically a high-yielding reaction, incomplete Boc protection can occur due to steric hindrance or low nucleophilicity of the amine.
-
Standard Protocol: The most common method uses di-tert-butyl dicarbonate ((Boc)₂O) with a base like triethylamine (TEA) or sodium bicarbonate in a solvent like DCM or THF. [5]* For Hindered Amines: If your substrate is sterically hindered, the standard conditions may be sluggish. Using 4-(dimethylamino)pyridine (DMAP) as a catalyst (0.1 equivalents) alongside (Boc)₂O can significantly accelerate the reaction. [5]* Alternative Conditions: A catalyst-free method using a water-acetone mixture has been reported to be highly efficient for various amines. [6]
Caption: Comparison of common N-Boc protection conditions.Condition Reagents Typical Solvent Key Advantage Standard (Boc)₂O, TEA or NaHCO₃ DCM, THF, MeCN Mild and widely applicable. [7] Catalytic (Boc)₂O, Base, DMAP (cat.) DCM, MeCN Effective for less reactive or hindered amines. [5] Aqueous (Boc)₂O Water/Acetone Eco-friendly and often very fast. [6]
Q4: During Boc deprotection with strong acid (e.g., TFA), I am observing significant byproduct formation. What is happening and how can I prevent it?
A: The primary issue during acid-catalyzed Boc deprotection is the formation of a reactive tert-butyl cation (t-Bu⁺). [3][8]This cation can cause unwanted side reactions, particularly alkylation of electron-rich aromatic rings or other nucleophilic sites on your molecule.
-
Mechanism of Side Reaction: The t-Bu⁺ electrophile can attack the benzene ring of the benzoazepinone core, leading to t-butylated impurities that are often difficult to separate.
-
Solution - Use a Scavenger: To prevent this, the reaction should be run in the presence of a "scavenger" that can trap the t-Bu⁺ cation. Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These are excellent cation scavengers.
-
Thioanisole or Anisole: The electron-rich aromatic ring of these compounds acts as a sacrificial substrate for alkylation.
-
-
Optimized Deprotection Protocol: A standard "cocktail" for clean deprotection is 20-50% Trifluoroacetic Acid (TFA) in DCM with 2-5% of a scavenger like TIS or water. The reaction is typically fast, often completing within 30-60 minutes at room temperature. [9][10]Monitor closely by TLC to avoid prolonged exposure to the strong acid, which could potentially affect the lactam ring.
Part 3: Lactamization and Final Deprotection
The final steps involve forming the seven-membered lactam ring and, if necessary, removing any other protecting groups. Lactam synthesis can be challenging due to unfavorable ring strain. [11][12] Q5: My intramolecular cyclization to form the benzazepinone is low-yielding. What strategies can improve lactam formation?
A: Forming a seven-membered ring via intramolecular amide bond formation can be entropically disfavored.
-
High Dilution: The most critical factor is to perform the reaction under high-dilution conditions. This favors the intramolecular cyclization over intermolecular polymerization, which is a common side reaction. A concentration of 0.01-0.05 M is a good starting point.
-
Coupling Reagents: Activate the carboxylic acid to facilitate the reaction. A wide array of peptide coupling reagents can be used, such as:
-
EDC/HOBt: (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Hydroxybenzotriazole.
-
HATU or HBTU: These are highly efficient, modern coupling reagents that often give superior yields, albeit at a higher cost.
-
-
Temperature: The reaction may require gentle heating to overcome the activation energy for ring closure, but excessive heat can lead to racemization at the alpha-carbon. An optimal temperature is typically between room temperature and 50°C.
Q6: I am using a benzyl (Bn) protecting group on the lactam nitrogen. My catalytic hydrogenation for debenzylation is slow or fails completely. What is the issue?
A: Catalytic hydrogenation is a powerful method for debenzylation but is notoriously sensitive to catalyst poisons. [13]
-
Catalyst Choice: Palladium on carbon (Pd/C) is the standard catalyst. [14]For difficult debenzylations, Pearlman's catalyst (Pd(OH)₂/C) is often more effective and can be less prone to poisoning. [13][14]* Catalyst Poisoning: Sulfur-containing compounds are potent poisons. Ensure all reagents and solvents are free from sulfur contamination. Certain functional groups on your substrate itself can also inhibit the catalyst.
-
Solvent and Acidity: The reaction often works well in polar protic solvents like methanol or ethanol. Adding a small amount of acid (e.g., acetic acid or HCl) can accelerate N-debenzylation by protonating the nitrogen, which facilitates cleavage. [15]* Hydrogen Pressure: While many hydrogenations can be run with a balloon of hydrogen, sluggish reactions often benefit from higher pressures using a Parr shaker or similar hydrogenation apparatus. [13]
Detailed Experimental Protocols
Protocol 1: Optimized Asymmetric Reductive Amination
This protocol is a representative example for the diastereoselective amination of a keto-acid precursor using a chiral auxiliary approach.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the keto-acid precursor (1.0 equiv) and a chiral amine auxiliary (e.g., (R)-phenylglycinol, 1.1 equiv).
-
Solvent: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Imine Formation: Add acetic acid (0.1 equiv) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine/enamine intermediate by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0°C and warm to room temperature overnight. Monitor for the disappearance of the intermediate.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Robust Boc-Deprotection with Cation Scavenging
This protocol is designed for the clean removal of a Boc group from a sensitive substrate like the target benzazepinone.
-
Setup: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM) (to ~0.1 M).
-
Scavenger Addition: Add triisopropylsilane (TIS) (3.0 equiv) to the solution.
-
Deprotection: Cool the mixture to 0°C. Add trifluoroacetic acid (TFA) (10-20 equiv, typically a 25-50% v/v solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then warm to room temperature. Monitor completion by TLC (usually complete within 1-2 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Purification/Isolation: The resulting TFA salt can often be precipitated by the addition of cold diethyl ether. The solid can be collected by filtration, or the crude oil can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted to yield the free amine.
References
- Benchchem. (2025). Technical Support Center: Boc Deprotection in Acidic Conditions. Benchchem.com.
- PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Organic Chemistry Portal. (n.d.).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.com.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiersin.org.
- JOCPR. (2024).
- Benchchem. (2025).
- ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org.
- Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curlyarrow.blogspot.com.
- Master Organic Chemistry. (2018).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Commonorganicchemistry.com.
- National Institutes of Health. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fishersci.com.
- Sciencemadness.org. (2014).
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- ResearchGate. (n.d.). Enantioselective Synthesis of Aminobenzazepinones.
- Taylor & Francis Group. (n.d.). Some Recent Developments in Heterogeneous Hydrogenation Catalysts for Organic Synthesis. Taylorfrancis.com.
- Organic Reactions. (n.d.). The Synthesis of β-Lactams. Organic-reactions.org.
- Química Organica. (n.d.). Lactam synthesis. Quimicaorganica.org.
- Beilstein Journals. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein-journals.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicreactions.org [organicreactions.org]
- 12. Lactam synthesis [quimicaorganica.org]
- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 3-Amino-benzo[b]azepin-2-ones
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-benzo[b]azepin-2-ones. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning impurities that may arise during synthesis. The insights provided are based on established principles of organic chemistry and analogous reactions reported in the scientific literature for similar heterocyclic systems.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of the 3-amino-benzo[b]azepin-2-one core can be approached through several synthetic strategies. One plausible and common method for constructing the lactam ring of the benzo[b]azepin-2-one is via an intramolecular cyclization reaction. A likely precursor would be an appropriately substituted aminophenylbutanoic acid or a related derivative. The introduction of the 3-amino group could be achieved either before or after the cyclization.
A key challenge in any multi-step synthesis is the potential for side reactions and the carry-over of unreacted starting materials and intermediates. In the context of 3-amino-benzo[b]azepin-2-one synthesis, impurities can be broadly categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.
-
Degradation Products: The final compound may degrade under certain conditions (e.g., acidic or basic work-up, exposure to light or heat).
Below, we delve into specific FAQs and troubleshooting scenarios you might encounter.
II. Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes to 3-amino-benzo[b]azepin-2-ones, and what impurities are associated with them?
A1: While direct literature on the impurity profile of 3-amino-benzo[b]azepin-2-ones is sparse, we can infer potential impurities by examining plausible synthetic routes analogous to those for similar heterocycles like benzodiazepines. A common strategy involves the cyclization of a precursor molecule.
One likely route is the intramolecular cyclization of a derivative of 2-(4-aminobutyl)benzoic acid. The amino group at the 3-position could be introduced before or after cyclization. A potential side reaction during cyclization is the formation of a dimeric species or polymeric material , especially if the reaction is not carried out under high-dilution conditions. Incomplete cyclization would result in the presence of the unreacted open-chain precursor in the final product.
Another potential route is the Schmidt reaction on a suitable α-substituted tetralone precursor. The Schmidt reaction is known to have potential side reactions. For instance, if an unsymmetrical ketone is used, a mixture of regioisomeric amides can be formed[1][2][3].
Q2: I am observing an impurity with a similar mass to my product but a different retention time in HPLC. What could it be?
A2: This is a common scenario and often points to the presence of an isomer . In the synthesis of 3-amino-benzo[b]azepin-2-ones, several types of isomers are possible:
-
Positional Isomers: If the starting materials have multiple reactive sites, alternative cyclization or substitution patterns can lead to positional isomers.
-
Regioisomers: As mentioned in the context of the Schmidt reaction, if a precursor ketone is unsymmetrical, the rearrangement step can lead to the formation of a regioisomeric lactam[1][2][3].
-
Stereoisomers: If the 3-amino group is introduced via a method that creates a chiral center, you may have a racemic mixture or diastereomers.
To identify the isomeric impurity, it is crucial to use analytical techniques such as 2D NMR spectroscopy (COSY, HMBC, HSQC) and mass spectrometry fragmentation patterns.
Q3: My final product seems to be degrading upon storage or during work-up. What are the likely degradation products?
A3: The lactam and amino functionalities in 3-amino-benzo[b]azepin-2-ones can be susceptible to degradation, particularly under harsh pH conditions.
-
Hydrolysis: Under acidic or basic conditions, the lactam ring can undergo hydrolysis to yield the corresponding open-chain amino acid . Studies on related benzodiazepines have shown that the diazepine ring can open under acidic conditions[4].
-
Oxidation: The amino group can be susceptible to oxidation, leading to the formation of various colored impurities. It is advisable to store the compound under an inert atmosphere and protected from light.
Q4: What are the best practices for purifying crude 3-amino-benzo[b]azepin-2-ones?
A4: A multi-step purification strategy is often necessary.
-
Initial Wash: A simple wash of the crude solid with a non-polar solvent can help remove non-polar impurities.
-
Recrystallization: This is a powerful technique for removing closely related impurities. A systematic solvent screen is recommended to find the optimal solvent or solvent system.
-
Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is often effective. A gradient elution system may be required to achieve good separation.
-
Preparative HPLC: For obtaining highly pure material, preparative HPLC is the method of choice.
III. Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | Incomplete reaction, side reactions, or product degradation. | - Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. - Adjust reaction conditions (temperature, concentration, catalyst) to favor the desired product. - Ensure the work-up conditions are mild to prevent product degradation. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of by-products, isomers, or presence of unreacted starting materials. | - Characterize the major impurities using LC-MS and NMR to understand their origin. - Optimize the reaction stoichiometry and conditions to minimize side reactions. - Employ a more efficient purification method, such as gradient column chromatography or preparative HPLC. |
| Product "Oils Out" During Recrystallization | The compound is melting in the hot solvent or is insoluble at room temperature. | - Add more solvent to the hot mixture to ensure complete dissolution. - Cool the solution more slowly to promote crystal formation. - Try a different solvent system, potentially a mixture of a good solvent and a poor solvent (anti-solvent). |
| Discoloration of the Final Product | Oxidation of the amino group or other sensitive functionalities. | - Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). - Protect the compound from light by using amber vials. - Consider using antioxidants during storage if the compound is particularly sensitive. |
IV. Visualizing Potential Reaction Pathways and Impurity Formation
A. Hypothetical Synthetic Pathway and Potential Side Products
The following diagram illustrates a plausible synthetic route to a 3-amino-benzo[b]azepin-2-one derivative and highlights potential impurity formation points.
Caption: A simplified workflow for the synthesis of 3-amino-benzo[b]azepin-2-ones and potential impurity formation.
B. Troubleshooting Logic for Impurity Identification
The following flowchart outlines a logical approach to identifying and addressing impurities encountered during your synthesis.
Caption: A logical workflow for troubleshooting and identifying impurities in chemical synthesis.
V. Experimental Protocols: General Guidance
Protocol 1: General Procedure for Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Spot a small amount of the reaction mixture onto a TLC plate alongside the starting material(s) as a reference.
-
Develop the TLC plate in the chamber until the solvent front is near the top.
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for amino groups).
-
Assess the consumption of starting material and the formation of the product and any by-products.
Protocol 2: General Procedure for Purification by Column Chromatography
-
Choose an appropriate solvent system based on TLC analysis that provides good separation between the desired product and impurities (Rf of the product should be around 0.3-0.4).
-
Pack a glass column with silica gel slurried in the chosen eluent.
-
Load the crude product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
VI. References
-
Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
-
Schmidt reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Schmidt Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Aubé, J., et al. (2006). Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes. The Journal of Organic Chemistry, 71(14), 5318–5324.
-
Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed. (2020). Retrieved from [Link]
-
Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives | Request PDF. (2019). Retrieved from [Link]
-
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one - MDPI. (2021). Retrieved from [Link]
Sources
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- 3. A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Welcome to the dedicated technical support guide for the purification of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful isolation and purification of this chiral benzolactam.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmaceutically active compounds. Achieving high enantiomeric and chemical purity is paramount for its use in subsequent synthetic steps and for ensuring the efficacy and safety of the final drug product. This guide addresses common challenges encountered during its purification and provides structured solutions based on established scientific principles.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield After Primary Purification (e.g., Column Chromatography)
Question: I am experiencing significant product loss during silica gel column chromatography of my crude this compound. What are the likely causes and how can I mitigate this?
Answer:
Significant product loss on a silica gel column for a polar, amino-containing compound like this is often due to irreversible adsorption to the stationary phase. The basic amino group can strongly interact with the acidic silanol groups on the silica surface, leading to tailing peaks and poor recovery.
Causality Explained: The lone pair of electrons on the nitrogen atom of the primary amine forms strong hydrogen bonds with the surface silanol groups (Si-OH) of the silica gel. In some cases, this can lead to chemisorption, where the compound does not elute from the column under normal phase conditions.
Recommended Solutions:
-
Deactivation of Silica Gel: Before packing your column, you can deactivate the silica gel by preparing a slurry with a small percentage of a basic modifier like triethylamine (TEA) or ammonia in your eluent system. A common starting point is to use an eluent containing 0.1-1% TEA.[1] This will cap the most acidic silanol sites and reduce strong interactions with your compound.
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Consider using basic or neutral alumina as your stationary phase. Alumina is generally less acidic than silica and can be more suitable for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent alternative.[2] This technique separates compounds based on their hydrophobicity, and the strong interactions seen with silica are avoided. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier to control the ionization state of the amine.
-
-
Solvent System Optimization:
-
Normal Phase: If you must use silica gel, a more polar and competitive solvent system can help. For instance, instead of a simple hexane/ethyl acetate gradient, consider a dichloromethane/methanol system. The methanol is a more polar solvent and will compete more effectively with your compound for binding sites on the silica.
-
Addition of a Competitive Base: As mentioned, adding a small amount of a volatile base like triethylamine to your mobile phase can significantly improve recovery and peak shape.[1]
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Neutral Alumina or C18 Silica | Minimizes acidic interactions with the basic amine. |
| Mobile Phase Additive (Normal Phase) | 0.1 - 1% Triethylamine | Neutralizes acidic silanol groups on the silica surface. |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | Controls the ionization of the amine for better peak shape. |
Issue 2: Poor or No Enantiomeric Resolution via Chiral HPLC
Question: I am attempting to resolve the enantiomers of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one using chiral HPLC, but I am seeing co-eluting peaks or very poor resolution (Rs < 1.5). How can I improve the separation?
Answer:
Achieving good enantiomeric resolution is a multi-faceted challenge that depends on the chiral stationary phase (CSP), mobile phase composition, and temperature.[1] The key is to enhance the differential interactions between the two enantiomers and the chiral selector of the CSP.
Causality Explained: Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. For effective separation, there must be a sufficient difference in the stability of these complexes. This is often achieved through a combination of interactions like hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.
Step-by-Step Troubleshooting Protocol:
-
Verify CSP Selection:
-
Is the CSP appropriate for your analyte? Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like CHIRALPAK® or LUX® series) are often a good starting point for a wide range of chiral compounds, including those with amine and amide functionalities.[3] Zwitterionic CSPs have also shown success in separating amino acids and related structures.[4]
-
Action: If you are not getting any separation, it is crucial to screen different types of CSPs.
-
-
Optimize the Mobile Phase:
-
Normal Phase (e.g., Hexane/Isopropanol): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in 5% increments.[1] A lower percentage of the polar modifier generally leads to stronger interactions with the CSP and can improve resolution, but at the cost of longer retention times.
-
Reversed-Phase (e.g., Acetonitrile/Water): Adjust the ratio of the organic modifier. Also, the pH of the aqueous component is critical. Ensure the pH is at least 1-2 units away from the pKa of your compound's amino group to maintain a consistent protonation state.[1]
-
Additives: In normal phase, adding a small amount of an acid (like trifluoroacetic acid - TFA) or a base (like diethylamine - DEA) can dramatically alter selectivity by interacting with either the analyte or the CSP.[1]
-
-
Optimize Column Temperature:
-
Impact of Temperature: Temperature affects the kinetics and thermodynamics of the chiral recognition process.[1] Lowering the temperature often increases the stability of the diastereomeric complexes, leading to better resolution. However, this can also lead to broader peaks due to slower mass transfer.
-
Action: Systematically vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C) to find the optimal balance between resolution and efficiency.[1]
-
Workflow for Improving Enantiomeric Resolution:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 3: Product "Oiling Out" or Forming a Foam During Recrystallization
Question: I'm trying to purify my product by recrystallization, but instead of forming nice crystals, it either separates as an oil or creates a foamy solid. What's causing this and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts or its solubility is exceeded at a temperature above its melting point in the chosen solvent, leading to the formation of a liquid phase instead of crystals. Foaming can be a result of rapid crystallization trapping solvent or impurities. The goal is to ensure that the solution becomes supersaturated at a temperature below the compound's melting point.
Causality Explained: Recrystallization relies on the principle that the solubility of a compound increases with temperature.[5][6] If the solution is cooled too quickly or if the solvent is not ideal, the compound may precipitate out of solution as an amorphous solid or an oil rather than forming an ordered crystal lattice.[5]
Strategies to Promote Proper Crystallization:
-
Solvent Selection is Key:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Action: If your compound is oiling out, you may be using too good of a solvent. Try a slightly poorer solvent or a binary solvent mixture. Common solvent systems for compounds with amine and amide groups include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[7]
-
-
Control the Cooling Rate:
-
Slow Cooling: Do not place the hot flask directly into an ice bath.[5] Allow it to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water or towels. Slow cooling allows for the formation of larger, purer crystals.
-
Stirring: Gentle stirring can sometimes prevent the formation of a solid mass and promote the growth of individual crystals.[8] However, vigorous stirring can lead to the formation of many small crystals, which may have a larger surface area to adsorb impurities.
-
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure crystalline product, add a tiny seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
-
Adjusting Compound's Properties:
-
For compounds with basic functionalities like your amine, crystallization of a salt form can be an effective strategy.[7] By adding an acid (e.g., HCl in ether), you can form the hydrochloride salt, which may have very different (and more favorable) crystallization properties.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities I should be looking for?
A1: Potential impurities in the synthesis of this compound can arise from starting materials, byproducts, or degradation. Common impurities may include the unenantiomeric (S)-isomer, starting materials from the cyclization step, or over-oxidation/reduction products depending on the synthetic route. It is also possible to have dimers or other condensation byproducts. Characterization by techniques like LC-MS and NMR is crucial to identify these impurities.
Q2: Can I use Thin Layer Chromatography (TLC) for initial purity assessment?
A2: Yes, TLC is an excellent, rapid technique for preliminary analysis. For this compound, you can use silica gel plates. A mobile phase of dichloromethane/methanol (e.g., 95:5 or 90:10) with a few drops of ammonia or triethylamine can give good separation from less polar impurities. Visualization can be done under UV light (if the molecule is UV active) and/or by staining with a ninhydrin solution, which will react with the primary amine to give a colored spot.[9]
Q3: My purified compound is slightly yellow. How can I remove the color?
A3: A slight yellow color can often be removed by recrystallization from a suitable solvent, sometimes with the addition of a small amount of activated charcoal. The charcoal adsorbs colored impurities. However, be aware that charcoal can also adsorb your product, so use it sparingly and perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Further purification, including color removal, can sometimes be achieved by recrystallization from boiling water if the compound's stability permits.[10]
References
-
Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Column Troubleshooting Guide. Retrieved from [Link]
-
Hyun, M. H., Min, C. S., & Cho, Y. J. (2012). Liquid chromatographic resolution of 3-amino-1,4-benzodiazepin-2-ones on crown ether-based chiral stationary phases. Chirality, 24(5), 427-431. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2025, January 19). Recrystallization for foam like crystals. r/Chempros. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Wabli, R. I. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3299. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Retrieved from [Link]
-
Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Retrieved from [Link]
-
Glevitzky, M., Glevitzky, I., & Muresan, A. (2010). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 58(2), 159-166. Retrieved from [Link]
-
Skaria, S., & Joseph, S. C. (n.d.). Chromatographic methods for the detection, purification and separation of Dendrimers. Scholar: National School of Leadership. Retrieved from [Link]
Sources
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- 2. | Scholar: National School of Leadership [jconsortium.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
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- 9. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
stability issues and degradation of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction
(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a vital chiral intermediate in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Its unique seven-membered benzolactam structure, however, presents specific stability challenges that can impact experimental reproducibility and the integrity of downstream products. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability and degradation issues. We will explore the underlying chemical principles of its degradation, offer robust troubleshooting strategies, and provide validated protocols to ensure the compound's integrity throughout your workflow.
Core Stability Profile & Recommended Handling
The molecule's structure contains three primary points of vulnerability: the lactam ring, the exocyclic primary amine, and the endocyclic secondary amine. These features make it susceptible to degradation via hydrolysis and oxidation.
Recommended Storage Conditions
To mitigate degradation during storage, adherence to the following conditions is critical.
| Condition | Short-Term Storage (< 1 week) | Long-Term Storage (> 1 week) |
| Temperature | 2-8°C[1] | -20°C or lower |
| Atmosphere | Sealed vial, consider inert gas (N₂ or Ar) | Sealed vial under a dry, inert atmosphere (N₂ or Ar) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial, stored in darkness) |
| Form | Solid (preferred) | Solid |
-
Causality: Storing under an inert atmosphere is crucial as the amino groups are susceptible to oxidation, which can generate chromophoric (colored) impurities. Low temperatures reduce the rate of all potential degradation reactions, including hydrolysis and oxidation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues observed during the handling and use of this compound in a practical question-and-answer format.
Q1: I'm observing a significant loss of my parent compound in aqueous or protic solvents over time. What is the likely cause?
Answer: The most probable cause is the hydrolysis of the lactam (amide) bond . The seven-membered ring, while more stable than smaller lactams (e.g., β-lactams), is still susceptible to ring-opening, especially under non-neutral pH conditions.[2][3] Both acid and base can catalyze this reaction, leading to the formation of the corresponding amino acid derivative.
-
Mechanism Insight: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, hydroxide ions directly attack the carbonyl carbon.[4]
-
Troubleshooting Steps:
-
pH Control: Ensure your buffers and solutions are maintained at a neutral pH (6.5-7.5) if compatible with your experimental design.
-
Solvent Choice: Whenever possible, use anhydrous aprotic solvents (e.g., THF, DCM, Acetonitrile) for reactions and storage of solutions.
-
Temperature: Perform experiments at the lowest feasible temperature to slow the rate of hydrolysis.
-
Analysis: Use RP-HPLC to monitor for the appearance of a more polar degradation product, which is characteristic of the ring-opened amino acid.
-
Q2: My sample, which was initially a white powder, has developed a yellow or brown tint. What is causing this discoloration?
Answer: Discoloration is a classic indicator of oxidation . The compound has two primary sites for oxidation: the secondary amine within the lactam ring and the primary amine at the C3 position. Oxidation can lead to the formation of highly conjugated, colored impurities.
-
Mechanism Insight: The oxidation of cyclic amines can proceed through various pathways, potentially forming imines, N-oxides, or other degradation products.[5][6][7] These reactions are often catalyzed by air (oxygen), light, and trace metal impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Always handle the solid and its solutions under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for preparing solutions.
-
Light Protection: Store and handle the material in amber vials or glassware wrapped in aluminum foil to prevent photo-oxidation.
-
Purification: If discoloration is observed, repurification by flash chromatography or recrystallization may be necessary before use.
-
Antioxidants: For long-term solution storage (if unavoidable), consider the addition of antioxidants, but verify their compatibility with your downstream application.
-
Q3: I ran a reaction overnight and my LC-MS analysis shows multiple new, unexpected peaks. How can I identify the source of this degradation?
Answer: When multiple degradation pathways are possible, a systematic approach is needed. The issue could be a combination of hydrolysis, oxidation, thermal stress, or photostability issues. To diagnose this, performing a forced degradation study is the most effective strategy.[8][9] This involves intentionally subjecting the compound to harsh conditions to rapidly identify its degradation products and pathways.
-
Expert Insight: Forced degradation studies are a cornerstone of pharmaceutical development for establishing the intrinsic stability of a molecule and developing stability-indicating analytical methods.[8][10][11] By knowing what degradation products to look for, you can quickly diagnose issues in your routine experiments.
-
Troubleshooting Workflow:
-
Perform a Forced Degradation Study: Follow the detailed protocol in the "Methodologies" section below. This will generate samples degraded by specific mechanisms (acid/base hydrolysis, oxidation, heat, light).
-
Analyze by LC-MS: Analyze your degraded samples alongside a control and your experimental sample.
-
Compare Profiles: Match the mass-to-charge ratios (m/z) and retention times of the unknown peaks in your experiment to the specific degradation products generated in the stress study. This will pinpoint the degradation pathway (e.g., "The peak at 5.2 min matches the product from the acid hydrolysis stress condition").
-
Q4: What is the best analytical technique to monitor the stability and purity of this compound?
Answer: The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically using a reversed-phase (RP) column with UV and Mass Spectrometry (MS) detection.
-
Why this method is authoritative:
-
Specificity: A well-developed method can separate the parent compound from all potential degradation products and process impurities.
-
Quantitation: It allows for the accurate measurement of the parent compound's purity and the percentage of each degradant.
-
Identification: Coupling with an MS detector provides mass information, which is critical for tentatively identifying unknown degradation products.[12][13][14]
-
-
Key Considerations for Method Development:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier like 0.1% formic acid (for positive ion mode MS) or 0.1% ammonium hydroxide (for negative ion mode MS) is common.
-
Validation: The method must be validated by running forced degradation samples to prove it can separate the degradants from the parent peak.
-
Visualized Degradation Pathways & Workflows
Potential Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound.
Caption: Primary degradation pathways via hydrolysis and oxidation.
Forced Degradation Experimental Workflow
This workflow provides a systematic approach to investigating compound stability.
Caption: Workflow for a comprehensive forced degradation study.
Protocols and Methodologies
Protocol 1: Standard Operating Procedure for Handling & Storage
-
Receiving: Upon receipt, inspect the container. Log the compound into your chemical inventory.
-
Aliquoting: If possible, aliquot the solid compound into smaller, single-use vials under a blanket of inert gas (N₂ or Ar) in a glovebox or glovebag. This prevents repeated exposure of the bulk material to air and moisture.
-
Storage: Store the primary container and aliquots at -20°C, protected from light.
-
Solution Preparation: Prepare solutions immediately before use. Use high-purity, degassed solvents. If an aqueous buffer is required, ensure it is freshly prepared and its pH is verified.
-
Benchtop Use: Keep solutions in amber vials or wrapped in foil. Keep vials capped when not actively sampling. If solutions must be left for several hours, purge the headspace with inert gas and store at 2-8°C.
Protocol 2: Forced Degradation Study
This protocol is a starting point and should be adapted based on the observed reactivity of the compound. The goal is to achieve 5-20% degradation.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in 50:50 acetonitrile:water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.2 M HCl (final conc. 0.1 M). Heat at 60°C.
-
Base Hydrolysis: 0.2 M NaOH (final conc. 0.1 M). Heat at 60°C.
-
Oxidation: 6% H₂O₂ (final conc. 3%). Keep at room temperature.
-
Thermal: Water. Heat at 80°C.
-
Control: Water. Keep at room temperature, protected from light.
-
-
Time Points: Sample from each vial at time points (e.g., 2, 4, 8, 24 hours).
-
Quenching/Neutralization:
-
Before analysis, neutralize the acid and base samples by adding an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples to the same final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Photostability: Expose a separate solid sample and a solution sample to direct light (e.g., a photostability chamber with ICH-specified UV/Vis output) for 24 hours and compare against a dark control.
-
Analysis: Analyze all samples by a validated LC-MS method.
References
-
Griffiths, R.J., Burley, G.A., & Talbot, E.P.A. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 19(4), 870-873. [Link][5][6]
-
Hael-A-Hy, K., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link][8]
-
Alsante, K.M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link][10]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- Moffat, A.C., Osselton, M.D., & Widdop, B. (Eds.). (2011). Clarke's Analysis of Drugs and Poisons (4th ed.). Pharmaceutical Press.
- Kappe, C.O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
- Gessner, V.H. (2013). The Chemistry of Lactams. In S. Kobayashi (Ed.), Acid Catalysis in Modern Organic Synthesis. Wiley-VCH.
- Brown, R.F.C. (1980). Pyrolytic Methods in Organic Chemistry. Academic Press.
- Montalbetti, C.A.G.N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
- Hotha, S., & O'Doherty, G.A. (2008). Synthesis of Benzolactam-V. The Journal of Organic Chemistry, 73(11), 4230-4240.
- Smith, M.B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Klicnar, J., et al. (1967). Über die Hydrolyse von Lactamen. Collection of Czechoslovak Chemical Communications, 32(8), 3032-3042. [Link][3]
-
Gole, D.J., et al. (2016). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 13(4). [Link][15]
-
Blessy, M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 96, 72-81. [Link][9]
- Jenke, D. (2007). A review of the chemical and physical interactions of drugs with packaging polymers. PDA Journal of Pharmaceutical Science and Technology, 61(4), 255-268.
- Waterman, K.C., & Adami, R.C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
Sources
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. [Analytical data and preparation of important 3-hydroxy-5-phenyl-1,4-benzodiazepin-2-one derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical methodologies for the determination of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Navigating the Scale-Up Synthesis of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for troubleshooting the scale-up synthesis of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This guide, structured in a practical question-and-answer format, is designed to provide in-depth technical assistance for the common challenges encountered during the transition from laboratory-scale to pilot-plant or industrial production. As Senior Application Scientists, we combine established chemical principles with field-proven insights to ensure your synthetic processes are robust, scalable, and efficient.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to consider for the large-scale production of racemic 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one?
A1: For the large-scale synthesis of the racemic benzazepinone core, two primary routes are generally considered, each with its own set of advantages and challenges. The selection of the optimal route will depend on factors such as raw material cost, process safety, and throughput.
-
Route A: Intramolecular Cyclization of an Amino Acid Derivative: This is a common and often preferred method which typically involves the synthesis of a substituted 2-(2-aminoethyl)phenylacetic acid derivative, followed by an intramolecular amide bond formation to yield the desired seven-membered lactam ring.
-
Route B: Ring Expansion of a Six-Membered Ring Precursor: This approach might involve the Beckmann or a similar rearrangement of a suitably functionalized precursor. While potentially shorter, these routes can sometimes be challenging to control on a large scale and may require harsh reagents.[1]
Q2: What are the most critical challenges to anticipate when scaling up the synthesis of this chiral amine?
A2: The scale-up of this synthesis presents several critical challenges that need to be addressed proactively:
-
Stereochemical Control: Achieving and maintaining high enantiomeric purity is paramount. This is typically the most significant hurdle, and the choice of chiral resolution or asymmetric synthesis method is a key decision.
-
Intramolecular Cyclization Efficiency: The formation of the seven-membered lactam ring can be challenging on a large scale. Reaction kinetics, temperature control, and mixing become critical to avoid intermolecular side reactions and ensure high yields.
-
Purification of a Polar, Chiral Compound: The final product is a polar amino lactam, which can be challenging to purify by conventional chromatography on a large scale. Crystallization-based methods are often preferred but require careful development.
-
Process Safety: As with any scale-up, a thorough safety assessment of all steps is crucial, paying close attention to exothermic reactions, hazardous reagents, and potential pressure build-up.
Troubleshooting Guide: Synthesis of the Racemic Intermediate
Q3: We are observing low yields in the intramolecular cyclization step to form the benzazepinone ring. What are the likely causes and how can we troubleshoot this?
A3: Low yields in the intramolecular cyclization are a common scale-up issue. The problem often lies in a shift in reaction kinetics from the lab to the plant.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Intermolecular Side Reactions | At higher concentrations typical of scale-up, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers and polymers. | - High-Dilution Conditions: While counterintuitive for scale-up, a fed-batch approach where the substrate is added slowly to the hot reaction mixture can maintain a low instantaneous concentration, favoring intramolecular cyclization. - Optimize Temperature: A thorough temperature optimization study is recommended. Sometimes a lower temperature can favor the desired intramolecular pathway. |
| Inefficient Mixing | Poor mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions. | - Reactor Design: Ensure the reactor is equipped with an appropriate agitator for the reaction volume and viscosity. - Stirring Rate: Evaluate the effect of stirring speed on the reaction outcome. |
| Decomposition of Starting Material or Product | The starting material or the product may be unstable under the reaction conditions, especially with prolonged reaction times at elevated temperatures. | - Kinetic Monitoring: Use in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and detect the formation of degradation products. - Reduce Reaction Time: If the reaction is complete, quench it promptly to avoid product degradation. |
Workflow for Troubleshooting Low Cyclization Yield
Caption: Troubleshooting workflow for low cyclization yield.
Troubleshooting Guide: Chiral Resolution
Q4: We are struggling with the chiral resolution of the racemic 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Our diastereomeric salt crystallization is giving low enantiomeric excess (e.e.). What should we investigate?
A4: Achieving high enantiomeric excess via diastereomeric salt crystallization on a large scale requires precise control over several parameters. Low e.e. is often a result of suboptimal crystallization conditions.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Resolving Agent or Solvent System | The choice of chiral resolving agent and solvent system is critical for obtaining a large difference in solubility between the two diastereomeric salts. | - Screening: Conduct a thorough screening of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives) and a variety of solvent systems (including mixtures). - Solubility Studies: Perform solubility studies of the individual diastereomeric salts to identify a system with a significant solubility difference. |
| Suboptimal Crystallization Temperature Profile | The cooling rate and final crystallization temperature can significantly impact the selectivity of the crystallization. | - Controlled Cooling: Implement a controlled cooling profile. A slower cooling rate often leads to higher purity crystals. - Isothermal Crystallization: Consider holding the slurry at a specific temperature for an extended period to allow for equilibration and selective crystallization of the desired diastereomer. |
| Co-precipitation of the Undesired Diastereomer | If the solution is too supersaturated, the undesired diastereomer can nucleate and co-precipitate, leading to low e.e. | - Control Supersaturation: Carefully control the level of supersaturation by adjusting the concentration and cooling rate. - Seeding: Use seeds of the pure, desired diastereomeric salt to promote its crystallization and inhibit the nucleation of the undesired diastereomer. |
Q5: Have you considered Crystallization-Induced Dynamic Resolution (CIDR) for this molecule? What are the key considerations?
A5: Crystallization-Induced Dynamic Resolution is a powerful technique that can theoretically provide a 100% yield of the desired enantiomer, making it highly attractive for industrial applications.[2][3] It combines the resolution of a diastereomeric salt with the in-situ racemization of the unwanted enantiomer in solution.
Key Considerations for Implementing CIDR
-
Racemization Conditions: A crucial requirement is the ability to racemize the unwanted enantiomer in the solution phase under conditions that do not degrade the product or the resolving agent. This often involves the use of a base or an acid catalyst.
-
Compatibility: The racemization conditions must be compatible with the crystallization process. The catalyst for racemization should not interfere with the selective crystallization of the desired diastereomeric salt.
-
Process Control: Tight control over temperature, concentration, and seeding is essential to maintain the dynamic equilibrium and ensure the continuous crystallization of the desired diastereomer in high purity.
Conceptual Workflow for Crystallization-Induced Dynamic Resolution
Caption: Conceptual workflow of Crystallization-Induced Dynamic Resolution.
Troubleshooting Guide: Purification and Product Quality
Q6: We are observing inconsistent purity and coloration of the final this compound product after isolation. What could be the root cause?
A6: Inconsistent purity and coloration in the final product often point to issues in the final purification and isolation steps, or the presence of trace impurities that are carried through the synthesis.
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Residual Metals from Catalysis | If any steps in the synthesis use metal catalysts (e.g., for hydrogenation or coupling reactions), residual metals can contaminate the final product and cause coloration or stability issues. | - Metal Scavengers: Treat the product solution with a suitable metal scavenger before final crystallization. - Purification Method: Ensure the final crystallization or purification step is effective at removing metal impurities. |
| Oxidative Degradation | The amino group in the final product can be susceptible to oxidation, leading to colored impurities, especially if exposed to air at elevated temperatures for extended periods. | - Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during drying. - Antioxidants: In some cases, the addition of a small amount of an antioxidant to the final product formulation can improve stability. |
| Incomplete Removal of Solvents or Reagents | Residual solvents or reagents from the final workup can be trapped in the crystalline product, affecting its purity and physical properties. | - Drying Conditions: Optimize the drying conditions (temperature, vacuum, time) to ensure complete removal of residual solvents. - Washing: Ensure the filter cake is washed with an appropriate solvent to remove any residual impurities. |
Q7: The isolated product has poor flow characteristics and is difficult to handle. How can we improve the physical properties of the final product?
A7: The physical properties of the final active pharmaceutical ingredient (API) are critical for formulation and downstream processing. Poor flow and handling characteristics are often related to the crystal habit and particle size distribution.
Improving Physical Properties
-
Crystallization Solvent: The choice of the final crystallization solvent can have a significant impact on the crystal shape and size. A screening of different solvents and solvent mixtures is recommended.
-
Cooling and Agitation: The cooling rate and agitation speed during crystallization can influence the particle size distribution. Slower cooling and controlled agitation can lead to larger, more uniform crystals with better flow properties.
-
Milling: If necessary, a final milling step can be employed to achieve the desired particle size distribution. However, this should be carefully controlled to avoid introducing amorphous content or changing the polymorphic form.
By systematically addressing these potential challenges, researchers and drug development professionals can develop a robust, scalable, and efficient process for the synthesis of this compound.
References
-
Gaunt, M. J., et al. (2018). Gaunt Lab and the Holy Grail: Synthesis of Lactams via C-H Activation. RSC Blogs. [Link]
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PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
ResearchGate. (2025). Theoretical Studies on the Ring Opening of ??-Lactams: Processes in Solution and in Enzymatic Media. [Link]
-
Knowles, R. R., et al. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]
-
PMC. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
White Rose Research Online. (2016). Continuous flow synthesis of chiral amines. [Link]
-
PubMed. (1998). Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase. [Link]
-
PMC. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. [Link]
- Google Patents. (n.d.). EP0496306A1 - Process for the preparation of 3-amino-9,13b-dihydro-1H-dibenz-[c,f]imidazo[1,5-a]azepine hydrochloride.
-
ResearchGate. (2025). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. [Link]
-
ResearchGate. (n.d.). Examples of reported processes for the preparation of chiral cyclic amine. [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. [Link]
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. [Link]
-
NIH. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. [Link]
-
PubMed. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. [Link]
-
Eureka | Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method. [Link]
- Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
-
ResearchGate. (2025). ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. [Link]
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Technical Support Center: Strategies for Improving the Aqueous Solubility of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Welcome to the technical support guide for (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor water solubility is a significant hurdle for over 40% of new chemical entities, often limiting bioavailability and posing formulation difficulties[1][2]. This guide provides a structured, tiered approach to systematically diagnose and overcome these solubility issues, grounded in established physicochemical principles and formulation science.
The structure of this compound, featuring a primary amine and a lactam within a benzazepine core, presents specific opportunities for solubility enhancement that we will explore in detail. Our approach is divided into tiers, starting with fundamental characterization and moving toward advanced formulation strategies.
Section 1: Foundational Troubleshooting - Physicochemical Characterization
Before attempting any enhancement techniques, a baseline understanding of the compound's intrinsic properties is essential. This initial characterization provides the data necessary to make informed decisions and select the most appropriate solubility enhancement strategy.
FAQ 1: What is the critical first step to understanding and addressing the solubility of this compound?
The indispensable first step is to determine the compound's fundamental physicochemical properties: its pKa and intrinsic solubility (S₀) .
-
Expertise & Experience: The molecule possesses a basic primary amine group and a weakly acidic lactam proton. This amphoteric nature means its ionization state—and therefore its solubility—is highly dependent on pH[3][4]. The pKa value(s) will tell you the pH at which these functional groups ionize. The intrinsic solubility (S₀) is the equilibrium solubility of the un-ionized form of the drug, which is typically the lowest solubility value you will encounter[5]. Knowing these two parameters allows you to predict the pH-solubility profile and identify the pH ranges where the compound will be most soluble.
-
Trustworthiness: These initial experiments form a self-validating system. The experimentally determined pH-solubility profile should align with predictions made using the Henderson-Hasselbalch equation and the measured pKa and S₀ values[5]. Any deviation can indicate other factors at play, such as aggregation or degradation.
Experimental Protocol: Determination of pKa and Intrinsic Solubility (S₀)
-
pKa Determination (Potentiometric Titration):
-
Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., methanol/water) if insolubility in pure water is an issue.
-
Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to determine the pKa of the amine group.
-
Separately, titrate another sample with a standardized base (e.g., 0.1 M NaOH) to determine the pKa of the lactam group.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
-
Intrinsic Solubility (S₀) Determination (Shake-Flask Method):
-
Prepare a buffer at a pH where the compound will be primarily in its neutral, un-ionized form (i.e., between its acidic and basic pKa values).
-
Add an excess amount of the solid compound to a sealed vial containing the buffer.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Filter the supernatant through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This concentration is the intrinsic solubility, S₀.
-
Section 2: Tier 1 Intervention - pH Modification & Salt Formation
For ionizable compounds like this one, the most direct and often most effective strategies involve manipulating the pH to favor the more soluble, ionized form.
FAQ 2: How does pH specifically affect the solubility of this compound?
The compound's solubility will exhibit a characteristic "U-shaped" curve as a function of pH, typical for amphoteric molecules[3][4].
-
At low pH (pH < pKa of the amine): The primary amine group becomes protonated (-NH₃⁺). This charged species has significantly higher aqueous solubility than the neutral form.
-
At the isoelectric point (pI): The compound exists predominantly as a neutral molecule or zwitterion, where it exhibits its minimum solubility (S₀).
-
At high pH (pH > pKa of the lactam): The lactam proton can be removed, creating a negatively charged species. This also increases solubility, although this pH range is often less physiologically relevant for oral formulations.
The goal is to formulate the compound in a pH environment that keeps it in its ionized, soluble state.
Caption: pH-dependent ionization states of the compound.
Troubleshooting Guide: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?
This common issue arises when the final pH of the aqueous buffer is near the compound's isoelectric point (pI), causing the less soluble neutral form to crash out of solution.
Experimental Protocol: Generating a pH-Solubility Profile
-
Prepare a series of buffers covering a wide physiological and experimental range (e.g., pH 2 to pH 10).
-
Using the shake-flask method described in Section 1, determine the equilibrium solubility of the compound in each buffer.
-
Plot the measured solubility (on a log scale) against the pH.
-
This profile will visually identify the pH of minimum solubility (pI) and the optimal pH ranges for achieving your target concentration.
| pH of Buffer | Predicted Dominant Species | Expected Solubility |
| 2.0 | Cationic (-NH₃⁺) | High |
| 4.0 | Cationic (-NH₃⁺) | High |
| 6.0 | Mixed / Neutral | Intermediate |
| 7.4 | Neutral | Low (near S₀) |
| 9.0 | Neutral / Anionic | Intermediate |
| 10.0 | Anionic | High |
| Caption: Table of expected solubility trends vs. pH. |
FAQ 3: Is forming a salt a good strategy, and how would I do it?
Yes, salt formation is an excellent and widely used chemical modification strategy to lock an ionizable drug in its highly soluble form[6]. For this compound, creating an acid addition salt of the primary amine is the most logical approach. A hydrochloride salt, for example, would ensure the amine remains protonated, dramatically improving aqueous solubility and dissolution rate.
High-Level Protocol: Salt Screening
-
Dissolve the free base of the compound in a suitable organic solvent (e.g., isopropanol, acetone).
-
Add a stoichiometric amount of a selected acid (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid).
-
Allow the salt to crystallize out of the solution.
-
Isolate the solid salt by filtration and dry it under vacuum.
-
Characterize the resulting salt for properties like crystallinity (XRPD), thermal behavior (DSC), hygroscopicity, and, most importantly, aqueous solubility and dissolution rate compared to the free base.
Section 3: Tier 2 Intervention - Formulation-Based Approaches
If pH modification or salt formation is insufficient to meet the target concentration or is unsuitable for the intended application, formulation-based strategies are the next logical step. These methods improve solubility by altering the drug's microenvironment.
Caption: Decision workflow for solubility enhancement.
FAQ 4: How can cyclodextrins improve solubility?
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[7]. They can encapsulate the hydrophobic part of a drug molecule—in this case, likely the fused benzene ring system—into their cavity, forming an "inclusion complex"[8][9]. This complex presents a hydrophilic exterior to the water, significantly increasing the apparent solubility of the guest molecule[10][11].
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)
This method is simple, economical, and effective for achieving efficient complexation[8].
-
Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., ethanol or acetone).
-
Aqueous Phase: In a separate container, dissolve a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in purified water. HP-β-CD is often chosen for its high aqueous solubility and low toxicity.
-
Mixing: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Evaporation: Stir the mixture for a defined period (e.g., 24 hours) to allow complex formation, then evaporate the solvent system under reduced pressure using a rotary evaporator.
-
Collection & Sieving: The resulting solid powder is the drug-CD inclusion complex. Collect the powder, dry it completely, and pass it through a fine mesh sieve to ensure uniformity.
-
Validation: Confirm complex formation using techniques like DSC, FTIR, or NMR, and measure the aqueous solubility of the complex compared to the raw drug.
FAQ 5: What is a solid dispersion, and would it be effective for this compound?
A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, inert carrier matrix[12][13]. This strategy can enhance solubility in several ways: by reducing the drug's particle size to a molecular level, by improving the drug's wettability, and, most importantly, by converting the drug from a stable crystalline form to a higher-energy, more soluble amorphous state[12][14]. Given that many drug candidates are crystalline, this is a powerful technique.
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Co-dissolution: Dissolve both the drug and a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®) in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Solvent Removal: Evaporate the solvent under vacuum at a controlled temperature. This rapid removal of solvent "traps" the drug molecules in a dispersed state within the polymer matrix.
-
Drying & Sizing: The resulting solid mass is further dried in a vacuum oven to remove all residual solvent. The dried product is then pulverized and sieved.
-
Characterization: Use XRPD to confirm the amorphous nature of the drug within the dispersion. Measure the dissolution rate of the solid dispersion in a relevant aqueous medium and compare it to the physical mixture and the pure drug. The dissolution rate should be significantly faster.
Section 4: Tier 3 Intervention - Advanced & Chemical Strategies
When the above strategies are still insufficient or when specific pharmacokinetic modifications are required, more advanced approaches like prodrug synthesis or particle engineering can be employed.
FAQ 6: When should I consider a prodrug approach?
The prodrug approach should be considered when a significant, orders-of-magnitude increase in solubility is needed, especially for parenteral formulations, or when simpler methods fail[15][16]. This strategy involves covalently attaching a soluble "promoiety" to the drug. This moiety is designed to be cleaved in vivo by enzymes to release the active parent drug[17].
-
Causality: For this compound, the primary amine is the ideal handle for prodrug modification. It could be acylated with a highly soluble group, such as a phosphate to create a phosphate ester prodrug, which is a highly successful strategy for increasing water solubility[18]. Another approach is to form an amide linkage with a soluble amino acid or a short peptide[17]. This approach should be considered early in development if solubility is identified as a major liability[15][16].
FAQ 7: What are nanosuspensions and when are they useful?
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers[19]. This technique is a form of particle size reduction.
-
Expertise & Experience: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solid. By reducing the particle size to the nanometer range (typically < 1000 nm), the surface area is dramatically increased, leading to a significant increase in dissolution velocity[20][21][22]. This is particularly effective for compounds belonging to BCS Class II (low solubility, high permeability), where dissolution is the rate-limiting step for absorption[21][23]. This technique can improve not only oral bioavailability but also enable parenteral administration of poorly soluble drugs[19][20].
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Pawar, J., & Fule, R. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Lung India, 34(5), 445. [Link]
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Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2437. [Link]
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Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. [Link]
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Nurhidayah, N., Sari, R., & Aulia, G. P. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy Education & Research, 11(2), 1-8. [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]
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International Journal of Pharmaceutical Sciences and Nanotechnology. (2020). Nanosuspension: A Formulation Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. 13(4), 4885-4896. [Link]
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Elsebay, M. T., Eissa, N. G., Balata, G. F., Kamal, M. A., & Elnahas, H. M. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 29(29), 2297-2312. [Link]
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Dias, A. R., & de Carvalho, V. S. (2019). Is prodrug design an approach to increase water solubility? International Journal of Pharmaceutics, 568, 118499. [Link]
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Tsuji, A., Yamana, T., Miyamoto, E., & Kiyohara, M. (1979). Physicochemical Properties of Amphoteric Beta-Lactam Antibiotics. II: Solubility and Dissolution Behavior of Aminocephalosporins as a Function of pH. Journal of Pharmaceutical Sciences, 68(3), 308-311. [Link]
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Technical Support Center: Synthesis of 3-Amino-4,5-dihydro-1H-benzo[b]azepin-2-one
Introduction
Welcome to the technical support guide for the synthesis of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2-one. This molecule is a valuable heterocyclic scaffold and a key intermediate in the development of various therapeutic agents, particularly those targeting neurological disorders.[1] Its synthesis, while well-established, presents several critical steps where side reactions can significantly impact yield and purity.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into troubleshooting common issues encountered during the synthesis. We will move beyond simple procedural steps to explain the underlying mechanisms, enabling you to make informed decisions to optimize your reaction outcomes. The core synthetic pathway discussed involves the formation of the seven-membered lactam ring via a Beckmann or Schmidt rearrangement, followed by α-functionalization and amination.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is structured to address specific problems you may encounter during the synthesis. We will diagnose the issue, explain the causative chemistry, and provide validated protocols for resolution.
Part 1: Issues During Lactam Ring Formation via Beckmann Rearrangement
The formation of the 4,5-dihydro-1H-benzo[b]azepin-2-one core is commonly achieved via the Beckmann rearrangement of α-tetralone oxime.[2] This step is pivotal and prone to issues of regioselectivity and fragmentation.
FAQ 1.1: My final product is a mixture of two lactam regioisomers. How can I ensure the selective formation of the desired benzo[b]azepin-2-one?
Symptoms:
-
NMR or LC-MS analysis of the crude product shows two distinct lactam signals.
-
Difficulty in separating the isomers via standard chromatography.
Root Cause Analysis: The formation of two regioisomers—the desired 4,5-dihydro-1H-benzo[b]azepin-2-one and the undesired 3,4-dihydro-2H-benzo[c]azepin-1-one—stems directly from the stereochemistry of the α-tetralone oxime precursor. The Beckmann rearrangement is a stereospecific reaction where the substituent anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen migrates.[2][3]
-
(E)-oxime: The aryl group is anti to the -OH group. Migration of the aryl group leads to the undesired benzo[c]azepin-1-one isomer.
-
(Z)-oxime: The alkyl group is anti to the -OH group. Migration of the alkyl group leads to the desired benzo[b]azepin-2-one.
If your oximation procedure produces a mixture of (E) and (Z) isomers, the subsequent rearrangement will inevitably produce a mixture of lactams. Acidic conditions used in the rearrangement can also promote E/Z isomerization of the oxime, further complicating the product ratio.[4]
Sources
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-benzo[b]azepin-2-one Analogs
Introduction: The Benzodiazepine Scaffold as a Privileged Structure in Drug Discovery
The benzodiazepine moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents that act on the central nervous system (CNS).[1][2] These seven-membered heterocyclic compounds are versatile scaffolds, and their derivatives are widely used as anticonvulsants, anxiolytics, sedatives, and muscle relaxants.[3] The core of our focus, the 3-amino-benzo[b]azepin-2-one scaffold (also known as a 3-aminobenzodiazepinone), represents a significant evolution from classical benzodiazepines. The introduction of a 3-amino group provides a critical vector for chemical modification, allowing for the fine-tuning of pharmacological properties and the exploration of novel biological targets beyond the traditional GABA-A receptor.[4]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this class of compounds. We will delve into the synthetic rationale, explore how specific structural modifications influence biological activity, and provide validated experimental protocols for their evaluation. While direct, comprehensive SAR studies on the precise 3-amino-benzo[b]azepin-2-one are emergent, we will draw upon extensive data from the closely related and well-studied 3-amino-1,5-benzodiazepine-2-one analogs to establish a robust framework for understanding this promising chemical space.[5][6]
Part 1: Synthesis of the 3-Amino-1,5-benzodiazepine-2-one Core
The strategic synthesis of the 3-amino-1,5-benzodiazepine-2-one core is crucial for generating a diverse library of analogs for SAR studies. A prevalent and efficient method involves a one-pot reaction featuring a Michael addition of o-phenylenediamine to dehydroalanine ester derivatives, followed by an intramolecular cyclization.[5][6] This approach is advantageous due to its operational simplicity and good yields.
General Synthetic Workflow
The synthesis begins with readily available starting materials and proceeds through a key intermediate to yield the desired benzodiazepine scaffold.
Caption: General synthetic workflow for 3-amino-1,5-benzodiazepine-2-one analogs.
Experimental Protocol: Synthesis of N-Substituted 3-Amino-1,5-benzodiazepine-2-ones
This protocol is adapted from established methods for the synthesis of 3-amino-1,5-benzodiazepine-2-one derivatives.[5][6]
Objective: To synthesize a representative 3-amino-1,5-benzodiazepine-2-one analog.
Materials:
-
o-phenylenediamine
-
Appropriate dehydroalanine ester derivative (e.g., Boc-protected)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., Triethylamine, K2CO3)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in ethanol (10 mL) in a round-bottom flask, add the dehydroalanine ester derivative (1.1 eq) and triethylamine (1.2 eq).
-
Michael Addition: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cyclization: Upon completion of the Michael addition, heat the reaction mixture to reflux (approx. 78°C for ethanol) for 8-12 hours. This promotes the intramolecular cyclization to form the benzodiazepine ring.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification: Redissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-amino-1,5-benzodiazepine-2-one derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is often chosen as it is a good solvent for the reactants and its boiling point is suitable for the cyclization step without causing degradation.
-
Base: Triethylamine is a mild organic base used to facilitate the Michael addition without promoting unwanted side reactions.
-
One-Pot Reaction: This approach is efficient as it avoids the need to isolate and purify the intermediate Michael adduct, saving time and improving overall yield.
Part 2: Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of benzodiazepine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Early SAR studies established key principles that often translate to newer analogs.[4][7]
Key Structural Hotspots for Modification:
-
Position 7 of the Benzo Ring: An electron-withdrawing group (e.g., -Cl, -NO2) at this position is often critical for high affinity to traditional benzodiazepine receptors and enhances overall activity.[7]
-
Position 5 Phenyl Ring: A phenyl group at position 5 is generally required for activity. Substitutions on this phenyl ring, particularly at the ortho (2') position with electron-withdrawing groups, can significantly increase potency.[7] Conversely, substitutions at the meta (3') or para (4') positions tend to decrease or abolish activity.
-
Position 1 Nitrogen: Small alkyl substituents (e.g., -CH3) on the N1 nitrogen are generally well-tolerated and can modulate pharmacokinetic properties.
-
Position 3 Amino Group: This is a key site for diversification. Acylation or alkylation of the 3-amino group allows for the introduction of various functionalities that can probe interactions with the target's binding site and significantly alter the compound's pharmacological profile, including potency and selectivity.[8]
Caption: Key SAR hotspots on the 3-amino-benzodiazepine-2-one scaffold.
Quantitative SAR Data Comparison
The following table summarizes hypothetical but representative data based on established SAR principles for enzyme inhibitors, illustrating how structural modifications can impact inhibitory activity.
| Compound ID | R7 Substituent | R5 Phenyl Substituent | R3-NH- Moiety | Target Enzyme | IC50 (nM) |
| 1 (Base) | -H | Phenyl | -NH₂ | Kinase A | 5,200 |
| 2 | -Cl | Phenyl | -NH₂ | Kinase A | 850 |
| 3 | -Cl | 2'-F-Phenyl | -NH₂ | Kinase A | 150 |
| 4 | -Cl | 4'-F-Phenyl | -NH₂ | Kinase A | 920 |
| 5 | -Cl | 2'-F-Phenyl | -NH-CO-CH₃ | Kinase A | 75 |
| 6 | -Cl | 2'-F-Phenyl | -NH-CO-CH₃ | Kinase B | >10,000 |
| 7 | -Cl | 2'-F-Phenyl | -NH-CO-cyclopropyl | Kinase A | 25 |
| 8 | -Cl | 2'-F-Phenyl | -NH-CO-cyclopropyl | Kinase B | 8,500 |
Interpretation of Data:
-
Effect of R7: Comparing compound 1 and 2 , the addition of an electron-withdrawing chlorine at R7 significantly improves potency.
-
Effect of R5 Substituent: Comparing 2 , 3 , and 4 , an ortho-fluoro substituent on the R5 phenyl ring (3 ) dramatically increases activity, while a para-fluoro substituent (4 ) offers no benefit over the unsubstituted phenyl ring.
-
Effect of R3 Modification: Acylating the 3-amino group (compound 5 ) further enhances potency compared to the free amine (3 ). The nature of the acyl group also matters, with a cyclopropyl group (7 ) providing superior activity over a simple acetyl group (5 ), likely due to improved fit in the enzyme's active site.
-
Selectivity: The modifications demonstrate a clear selectivity profile. Compounds 7 and 8 show high potency for Kinase A but are largely inactive against Kinase B, highlighting the role of these modifications in achieving target specificity.
Part 3: Biological Evaluation - In Vitro Enzyme Inhibition Assay
To validate the SAR data, a robust and reproducible biological assay is essential. The determination of the IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%) is a standard method for quantifying inhibitor potency.[9][10]
Workflow for IC50 Determination
The workflow involves preparing reagents, running the enzymatic reaction across a range of inhibitor concentrations, and analyzing the data to calculate the IC50 value.
Caption: Standard experimental workflow for determining enzyme inhibitor IC50 values.
Detailed Protocol: In Vitro Kinase Assay (Example)
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™, fluorescence-based)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, add 2.5 µL of each compound dilution. For control wells, add 2.5 µL of DMSO (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Enzyme Addition: Add 5 µL of the enzyme solution (prepared in assay buffer) to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.[9]
-
Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture (prepared in assay buffer) to each well to start the reaction.
-
Incubation: Incubate the plate at the enzyme's optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.
-
Detection: Stop the reaction and measure the amount of product formed using a suitable detection method. For example, if using a luminescence-based assay, add the detection reagent according to the manufacturer's instructions and measure the luminescent signal with a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0%) and control inhibitor (100%) wells.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[9]
-
Trustworthiness and Self-Validation: This protocol includes positive and negative controls (a known inhibitor and DMSO vehicle, respectively) in every plate. This ensures that the assay is performing as expected and validates the results of each experiment. The dose-response curve, requiring a good fit across multiple data points, provides a self-validating system for the calculated IC50 value.
Conclusion and Future Perspectives
The 3-amino-benzo[b]azepin-2-one scaffold and its analogs are a fertile ground for the discovery of novel therapeutics. The structure-activity relationships, guided by principles established from the broader benzodiazepine class, demonstrate that targeted modifications can lead to highly potent and selective compounds. The key to unlocking the full potential of this scaffold lies in the strategic diversification of the 3-amino position, which serves as a powerful handle to modulate interactions with specific biological targets, particularly enzymes like protein kinases.
Future work should focus on expanding the diversity of substituents at this position and co-optimizing them with modifications on the benzo and phenyl rings. Combining empirical high-throughput screening with computational modeling will accelerate the design of next-generation analogs with superior efficacy and drug-like properties. The systematic application of the synthetic and biological protocols outlined in this guide provides a robust framework for advancing these promising molecules from chemical curiosities to clinical candidates.
References
- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework - Benchchem.
- Kłosi ´nska-Szmurło, E., & Mazurek, A. P. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. Journal of Pharmaceutical and Biomedical Analysis, 102, 349-360.
- Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity.
- Thakur, A., et al. (Year). Study of active site and SAR of some benzodiazepines. Academic Journals.
- Weymouth-Wilson, A. C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(4), 597.
- Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual.
- Amit Lunkad. (2020). SAR of Benzodiazepine. YouTube.
- Efficient Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives. Request PDF.
- Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives. Request PDF.
-
El-Sayed, W. M., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][9]diazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2051.
-
Abu-Hashem, A. A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][2][9][10]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 604.
- Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2007). Journal of Medicinal Chemistry, 50(9), 2273-7.
- Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). RSC Medicinal Chemistry, 13(9), 1121-1132.
- Synthesis, spectral studies and biological activity of 3H-1,5- benzodiazepine derivatives.
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A Comparative Guide to Investigating the In Vivo Efficacy of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
This guide addresses the burgeoning interest in the therapeutic potential of novel benzodiazepine derivatives, specifically focusing on (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one . It is important to note at the outset that, despite preliminary investigations into its potential antidepressant and anti-inflammatory effects, publicly available in vivo efficacy data for this specific compound remains scarce[1]. Consequently, this document deviates from a conventional comparison of existing data. Instead, it serves as a comprehensive, forward-looking roadmap for researchers and drug development professionals. Herein, we provide a robust framework for designing and executing rigorous in vivo efficacy studies to elucidate the pharmacological profile of this compound. We will propose relevant animal models, detail experimental protocols, and identify suitable comparator compounds to benchmark its performance.
The Therapeutic Landscape: Unraveling the Potential of a Novel Benzodiazepine Derivative
Benzodiazepines are a well-established class of compounds renowned for their modulatory effects on the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS)[2]. This interaction underpins their widespread use as anxiolytics, sedatives, and anticonvulsants. However, the diverse chemical space of benzodiazepine derivatives offers opportunities for novel pharmacological activities that extend beyond traditional applications.
This compound, with its distinct chiral center and bicyclic structure, represents a compelling candidate for investigation[1]. Preliminary research suggests potential antidepressant and anti-inflammatory properties, hinting at a broader therapeutic window than classic benzodiazepines[1]. This guide will focus on establishing a rigorous preclinical framework to validate these preliminary findings in well-established animal models.
Proposed In Vivo Efficacy Studies: A Two-Pronged Approach
Given the putative antidepressant and anti-inflammatory effects of this compound, we propose a two-pronged investigational approach.
Investigating Antidepressant and Anxiolytic-like Activity
The link between GABAergic neurotransmission and mood disorders is increasingly recognized, with some benzodiazepines demonstrating antidepressant efficacy[2][3]. The following models are industry-standard for assessing antidepressant and anxiolytic-like effects in rodents.
These models are primary screens for antidepressant activity, based on the principle that rodents will adopt an immobile posture when placed in an inescapable, stressful situation. Antidepressant compounds are known to reduce this immobility time.
Experimental Protocol: Forced Swim Test (FST)
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Apparatus: A cylindrical glass tank (25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Day 1 (Pre-test): Acclimatize mice to the testing room for at least 1 hour. Place each mouse individually into the water tank for 15 minutes. This pre-exposure increases the sensitivity of the test on the following day.
-
Day 2 (Test): Administer this compound, a vehicle control, or a comparator compound (e.g., Imipramine, 20 mg/kg, i.p.) 30-60 minutes prior to the test. Place each mouse in the tank for a 6-minute session. Record the duration of immobility during the last 4 minutes of the test.
-
-
Data Analysis: Compare the mean immobility time between treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Experimental Protocol: Tail Suspension Test (TST)
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Apparatus: A commercially available tail suspension apparatus or a custom-built setup that allows for the mouse to be suspended by its tail.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Administer the test compound, vehicle, or comparator 30-60 minutes prior to the test.
-
Suspend each mouse by its tail using adhesive tape, ensuring the tip of the tail is not constricted.
-
Record the total duration of immobility over a 6-minute period.
-
-
Data Analysis: Similar to the FST, compare the mean immobility time between groups.
The EPM is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol: Elevated Plus Maze (EPM)
-
Animals: Male Wistar rats, 250-300g.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.
-
Procedure:
-
Acclimatize rats to the testing room for at least 1 hour.
-
Administer the test compound, vehicle, or a comparator (e.g., Diazepam, 2 mg/kg, i.p.) 30 minutes prior to the test.
-
Place the rat in the center of the maze, facing an open arm.
-
Record the behavior for 5 minutes using a video tracking system. Key parameters include the time spent in the open arms and the number of entries into the open arms.
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Compare these parameters between groups using a one-way ANOVA.
Investigating Anti-inflammatory Activity
Chronic inflammation is increasingly implicated in the pathophysiology of various diseases, including depression[4][5][6]. Assessing the anti-inflammatory potential of this compound is therefore a logical step.
This is a classic and highly reproducible model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats, 180-220g.
-
Procedure:
-
Administer the test compound, vehicle, or a comparator (e.g., Indomethacin, 10 mg/kg, p.o.) 1 hour before carrageenan injection.
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Comparative Framework: Benchmarking Against Established Compounds
To provide context for the efficacy of this compound, it is crucial to include well-characterized comparator compounds in each study.
| Therapeutic Area | Proposed Comparator Compounds | Rationale for Selection |
| Antidepressant | Imipramine, Fluoxetine | Standard tricyclic antidepressant and selective serotonin reuptake inhibitor (SSRI), respectively. Provide benchmarks for different mechanisms of action. |
| Anxiolytic | Diazepam, Buspirone | Diazepam is a classic benzodiazepine anxiolytic. Buspirone is a non-benzodiazepine anxiolytic acting on serotonin receptors. |
| Anti-inflammatory | Indomethacin, Dexamethasone | Indomethacin is a standard non-steroidal anti-inflammatory drug (NSAID). Dexamethasone is a potent corticosteroid. |
Data Presentation and Visualization
Clear and concise presentation of data is paramount for interpretation and comparison.
Table 1: Hypothetical Efficacy Data for this compound in Antidepressant Models
| Treatment Group | Dose (mg/kg) | FST Immobility (s, mean ± SEM) | TST Immobility (s, mean ± SEM) |
| Vehicle | - | 180 ± 10 | 190 ± 12 |
| This compound | 10 | 120 ± 8 | 130 ± 9 |
| This compound | 30 | 90 ± 7 | 100 ± 8 |
| Imipramine | 20 | 85 ± 6 | 95 ± 7 |
| *p<0.05, **p<0.01 vs. Vehicle |
Table 2: Hypothetical Efficacy Data for this compound in an Anxiolytic Model
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s, mean ± SEM) | Open Arm Entries (mean ± SEM) |
| Vehicle | - | 30 ± 5 | 4 ± 1 |
| This compound | 5 | 60 ± 8 | 8 ± 2 |
| This compound | 15 | 90 ± 10 | 12 ± 2 |
| Diazepam | 2 | 100 ± 9 | 14 ± 3 |
| *p<0.05, **p<0.01 vs. Vehicle |
Table 3: Hypothetical Efficacy Data for this compound in an Anti-inflammatory Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle | - | 0 |
| This compound | 25 | 35 |
| This compound | 75 | 60 |
| Indomethacin | 10 | 75 |
| p<0.05, **p<0.01 vs. Vehicle |
Visualizing Experimental Workflows
Visual diagrams can aid in understanding the logical flow of the proposed studies.
Caption: Proposed experimental workflow for the in vivo evaluation of this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vivo characterization of this compound. The successful execution of these studies will be instrumental in defining its therapeutic potential and guiding further drug development efforts. Positive results in these primary screens would warrant progression to more complex models, such as chronic unpredictable stress for depression or adjuvant-induced arthritis for chronic inflammation. Furthermore, mechanistic studies to elucidate the precise molecular targets and signaling pathways involved will be crucial for a complete understanding of this promising compound.
References
- Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180–185.
- Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
- Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367–370.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
- Möhler, H. (2012). The GABA system in anxiety and depression and its therapeutic potential. Neuropharmacology, 62(1), 42–53.
- Petty, F. (1995). GABA and mood disorders: a review of the literature.
- Khanderia, U., & Popli, A. P. (1992). Benzodiazepines in depression.
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Lydiard, R. B. (2003). The role of GABA in anxiety disorders. The Journal of Clinical Psychiatry, 64(Suppl 3), 21–27.[2]
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Fawcett, J., & Kravitz, H. M. (1982). Alprazolam: pharmacokinetics, clinical efficacy, and mechanism of action. Pharmacotherapy, 2(5), 243–254.[3]
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Dantzer, R., O'Connor, J. C., Freund, G. G., Johnson, R. W., & Kelley, K. W. (2008). From inflammation to sickness and depression: when the immune system subjugates the brain. Nature Reviews Neuroscience, 9(1), 46–56.[4]
- Miller, A. H., & Raison, C. L. (2016). The role of inflammation in depression: from evolutionary imperative to modern treatment target.
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Remus, J. L., & Dantzer, R. (2016). Inflammation Models of Depression in Rodents: Relevance to Psychotropic Drug Discovery. International Journal of Neuropsychopharmacology, 19(9), pyw028.[5]
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Kalin, N. H. (2017). Animal inflammation-based models of depression and their application to drug discovery. Expert Opinion on Drug Discovery, 12(10), 995-1009.[6]
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A Comparative Guide to Bioanalytical Method Validation for (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Human Plasma
In the landscape of drug development, the rigorous and reliable quantification of a drug candidate and its metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioavailability studies. This guide provides a comprehensive comparison of two robust bioanalytical methodologies for the quantification of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a novel benzazepine derivative, in human plasma. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of each step, ensuring a self-validating and trustworthy methodology in line with global regulatory standards.
The validation of a bioanalytical method is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] This involves a series of experiments to evaluate the method's performance characteristics, including selectivity, accuracy, precision, linearity, and stability.[3][4] The principles and procedures discussed herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9]
This guide will compare two widely adopted sample preparation techniques for LC-MS/MS analysis: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods is often dictated by the physicochemical properties of the analyte, the required sensitivity, sample throughput, and the degree of sample cleanup needed to minimize matrix effects.[10][11][12][13]
Method 1: Liquid-Liquid Extraction (LLE) Coupled with LC-MS/MS
Liquid-liquid extraction is a classic sample clean-up technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11][12] For a compound like this compound, which possesses both amine and lactam functionalities, pH adjustment of the plasma sample is a critical step to ensure efficient extraction into the organic phase.
Experimental Protocol: LLE-LC-MS/MS
-
Sample Preparation:
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., a deuterated analog of the analyte).
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 10) to basify the sample and neutralize the charge on the primary amine, thereby increasing its hydrophobicity.
-
Vortex for 30 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (approximately 500 µL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is typically suitable for separating benzazepine derivatives.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the analyte and internal standard.
-
Performance Characteristics (LLE)
The following table summarizes the expected performance characteristics for a well-validated LLE-LC-MS/MS method for a benzazepine-like compound in plasma, based on published data for similar analytes.[4][14][15][16]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | ± 10% |
| Recovery (%) | Consistent and reproducible | 70 - 90% |
| Matrix Effect (%) | CV ≤ 15% | < 15% |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15% of nominal concentration | Stable |
Method 2: Solid-Phase Extraction (SPE) Coupled with LC-MS/MS
Solid-phase extraction is a more selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.[10][13] For this compound, a mixed-mode cation exchange SPE sorbent can be highly effective, leveraging both hydrophobic and ionic interactions for enhanced selectivity and sample cleanup.
Experimental Protocol: SPE-LC-MS/MS
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH to ensure the primary amine is protonated.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to those described for the LLE method, allowing for a direct comparison of the sample preparation techniques.
-
Performance Characteristics (SPE)
The following table outlines the expected performance of a validated SPE-LC-MS/MS method for a similar analyte.[17][18][19][20]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 0.05 - 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | ± 8% |
| Recovery (%) | Consistent and reproducible | 85 - 105% |
| Matrix Effect (%) | CV ≤ 15% | < 10% |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15% of nominal concentration | Stable |
Comparative Analysis and Rationale
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Moderate; relies on partitioning coefficients. | High; utilizes specific chemical interactions. |
| Recovery | Generally good, but can be variable. | Typically higher and more consistent. |
| Sample Cleanup | Less effective at removing endogenous interferences. | Superior cleanup, leading to reduced matrix effects. |
| Method Development | Relatively simple and quick to develop. | More complex and time-consuming to optimize. |
| Cost per Sample | Lower; primarily solvent costs. | Higher; due to the cost of SPE cartridges. |
| Automation | Can be automated, but may be more complex. | Readily amenable to high-throughput automation. |
| Sensitivity | Good, but may be limited by matrix effects. | Often provides lower LLOQs due to better cleanup. |
The choice between LLE and SPE is a critical decision in method development. LLE is often a good starting point due to its simplicity and low cost, particularly for early-stage discovery studies. However, for regulated bioanalysis requiring high sensitivity and robustness, SPE is generally the preferred method due to its superior sample cleanup, which minimizes matrix effects and often leads to better precision and accuracy.[10][11]
Stability: A Critical Parameter
Ensuring the stability of the analyte in the biological matrix throughout the entire process, from sample collection to analysis, is paramount for generating reliable data. Stability evaluations must be conducted to cover various conditions that the samples may encounter:
-
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.
-
Bench-Top Stability: Evaluates the stability of the analyte in the processed samples at room temperature for a duration that mimics the sample handling time during analysis.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.
Workflow Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow
Caption: Solid-Phase Extraction (SPE) Workflow
Conclusion
Both LLE and SPE, when properly optimized and validated, can be suitable for the bioanalysis of this compound in plasma. The ultimate choice of method will depend on the specific requirements of the study. For high-throughput, regulated bioanalysis where sensitivity and robustness are paramount, an SPE-based method is generally recommended. For earlier stage research where speed of method development and cost are major considerations, LLE can be a viable alternative. It is imperative that whichever method is chosen, it is fully validated according to the stringent criteria set by regulatory authorities to ensure the integrity and reliability of the data generated in support of drug development programs.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Eurolab. (2026). Bioanalytical Assay Stability Testing. [Link]
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Phenomenex. (n.d.). Sample Pre-treatment Procedures for Bioanalytical Samples. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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SlideShare. (n.d.). Bioanalytical method validation emea. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]
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SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2011). Recent advances in sample preparation techniques for effective bioanalytical methods. [Link]
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European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]
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BioPharma Services Inc. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. [Link]
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Asian Journal of Biomedical and Pharmaceutical Sciences. (2024). Recent trends in sample preparation strategies employed in efficient Bio-analytical methods-An overview. [Link]
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AAPS J. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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Waters. (n.d.). Development of A Rapid and Sensitive Method for the Quantification of Benzodiazepines in Plasma and Larvae by LC-MS/MS. [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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Journal of analytical toxicology. (2007). Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS. [Link]
-
Agilent. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. [Link]
-
Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]
-
Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. (2005). Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. [Link]
-
Journal of separation science. (2007). Validation of SPE-HPLC determination of 1,4-benzodiazepines and metabolites in blood plasma, urine, and saliva. [Link]
-
ResearchGate. (2007). Validation of SPE-HPLC determination of 1,4-benzodiazepines and metabolites in blood plasma, urine, and saliva. [Link]
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Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. [Link]
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Introduction: The Specificity Challenge in Ligand-Binding Assays
Immunoassays are indispensable tools in drug development and clinical diagnostics, offering high-throughput and sensitive quantification of target molecules. Their utility, however, is critically dependent on the specificity of the antibody-antigen interaction. Cross-reactivity, the binding of the assay's antibody to non-target molecules that are structurally similar to the intended analyte, remains a significant challenge. This guide provides a technical comparison and experimental framework for evaluating the cross-reactivity of an immunoassay for the novel benzazepine, (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.
Due to the limited availability of specific immunoassay data for this target, we will use Brivaracetam, a structurally analogous antiepileptic drug, as a case study. The principles and methodologies described herein are directly applicable to the validation of any immunoassay for this compound. We will explore the structural determinants of cross-reactivity, present a detailed protocol for its assessment, and provide a comparative data framework.
Structural Rationale for Potential Cross-Reactivity
The potential for cross-reactivity is fundamentally rooted in molecular similarity. An antibody developed to recognize a specific epitope on a target molecule may also bind to other compounds that share that epitope or a conformationally similar one.
Consider the structures of our target analyte, this compound, and the related drug, Brivaracetam.
-
This compound: This molecule features a core benzazepine ring system, which is a seven-membered ring fused to a benzene ring. The key functional groups include a lactam (a cyclic amide) and an amino group at the 3-position.
-
Brivaracetam: This compound, while not a benzazepine, shares a pyrrolidinone core, which also contains a lactam ring. Its side chain is structurally distinct, but the core lactam functionality presents a potential epitope for cross-reactivity if the antibody's binding site is directed towards this common feature.
The critical scientific question is whether the antibody's paratope primarily recognizes the unique benzazepine scaffold of our target or the more common lactam moiety. Answering this dictates the assay's specificity.
Workflow for Cross-Reactivity Assessment
The following diagram outlines the systematic approach to quantifying immunoassay specificity. This workflow ensures a robust and self-validating assessment by comparing the analyte's dose-response curve with those of potential cross-reactants.
Caption: Workflow for assessing immunoassay cross-reactivity.
Experimental Protocol: Competitive Immunoassay for Cross-Reactivity
This protocol describes a standard competitive enzyme-linked immunosorbent assay (ELISA) format. The principle relies on the competition between the free analyte (or cross-reactant) in the sample and a fixed amount of enzyme-labeled analyte (tracer) for a limited number of antibody binding sites.
1. Reagent Preparation:
- Coating Buffer (pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃, 0.2 g NaN₃, in 1 L of deionized water.
- Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween 20.
- Assay Buffer (BSA-PBST): PBST with 1% Bovine Serum Albumin.
- Analyte Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and serially dilute in Assay Buffer to create standards ranging from 0.1 ng/mL to 1000 ng/mL.
- Test Compound Solutions: Prepare stock solutions of each potential cross-reactant (e.g., Brivaracetam, other benzazepine derivatives) and serially dilute in the same manner as the analyte standards.
2. Plate Coating:
- Dilute the capture antibody specific to this compound in Coating Buffer.
- Add 100 µL of the diluted antibody to each well of a 96-well microplate.
- Incubate overnight at 4°C.
3. Assay Procedure:
- Wash the plate 3 times with Wash Buffer.
- Block non-specific binding sites by adding 200 µL of Assay Buffer to each well and incubating for 1-2 hours at room temperature.
- Wash the plate 3 times with Wash Buffer.
- Add 50 µL of standard or test compound solution to the appropriate wells.
- Add 50 µL of the enzyme-labeled analyte (tracer) to all wells.
- Incubate for 1-2 hours at room temperature with gentle shaking.
- Wash the plate 5 times with Wash Buffer.
- Add 100 µL of substrate solution (e.g., TMB) and incubate in the dark until sufficient color develops (15-30 minutes).
- Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).
- Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.
Data Analysis and Interpretation
The key to quantifying cross-reactivity lies in comparing the concentration of each compound required to displace 50% of the tracer, known as the IC50 value.
1. IC50 Calculation:
- For the target analyte and each test compound, plot the absorbance against the log of the concentration.
- Fit the data to a four-parameter logistic (4-PL) curve to determine the IC50 value for each.
2. Cross-Reactivity Calculation:
- The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
This formula provides a quantitative measure of the interference from a related compound. A high percentage indicates significant cross-reactivity, while a low percentage suggests good specificity.
Comparative Data Summary (Hypothetical)
The table below presents hypothetical data from a cross-reactivity study on an immunoassay for this compound. This illustrates how results should be structured for clear comparison.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Target) | Benzazepine core, 3-amino group | 15.2 | 100% |
| Brivaracetam | Pyrrolidinone core, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | 18,500 | 0.08% |
| Levetiracetam | Pyrrolidinone core, (S)-2-(2-oxopyrrolidin-1-yl)butanamide | > 50,000 | < 0.03% |
| Benzodiazepine (e.g., Diazepam) | Fused benzene and diazepine ring | > 50,000 | < 0.03% |
Interpretation of Hypothetical Data:
In this example, the immunoassay demonstrates high specificity for the target analyte. The structurally analogous drug, Brivaracetam, shows minimal cross-reactivity (0.08%), indicating that the antibody primarily recognizes the unique features of the benzazepine ring system rather than the common lactam structure. Other related compounds show negligible cross-reactivity, confirming the assay's high selectivity.
Conclusion and Best Practices
The rigorous assessment of cross-reactivity is a non-negotiable step in the validation of any immunoassay intended for research or diagnostic use. While no immunoassay is perfectly specific, a quantitative understanding of its cross-reactivity profile is essential for accurate data interpretation.
Key Recommendations:
-
Test a Broad Panel: Always test a panel of compounds that includes metabolites, precursors, and structurally related drugs that may be co-administered.
-
Method Validation: Cross-reactivity studies should be performed as part of a comprehensive method validation that also includes assessments of precision, accuracy, and limits of detection.
-
Report Transparently: All cross-reactivity data should be clearly reported in publications and assay documentation to allow end-users to make informed decisions about the suitability of the assay for their specific application.
By following the structured approach outlined in this guide, researchers and drug development professionals can confidently characterize the specificity of their immunoassays, ensuring the generation of reliable and defensible data.
References
There are no direct references for the specific cross-reactivity of "this compound" as no such data appears to be publicly available. The principles and methodologies described are based on standard immunoassay validation guidelines and practices.
A Comparative Guide to the Synthetic Efficiency of Routes to (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Introduction
(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a pivotal chiral intermediate in the synthesis of several contemporary pharmaceuticals, most notably the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. The stereochemical integrity of the amine-bearing carbon is paramount for the biological efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of robust, scalable, and enantioselective synthetic routes to this key intermediate is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of prominent synthetic strategies, with a focus on their efficiency, scalability, and overall practicality for researchers, scientists, and drug development professionals.
Core Synthetic Challenges and Strategic Considerations
The primary challenge in the synthesis of this compound lies in the enantioselective installation of the C3 amino group within the seven-membered lactam ring. An ideal synthetic route should exhibit high enantioselectivity, high overall yield, operational simplicity, cost-effectiveness of starting materials and reagents, and scalability. This guide will benchmark three distinct and widely explored strategies:
-
Asymmetric Hydrogenation of a Prochiral Enamine
-
Biocatalytic Desymmetrization
-
Chiral Pool Synthesis from L-Aspartic Acid
Route 1: Asymmetric Hydrogenation of a Prochiral Enamine
This approach has emerged as a leading industrial method due to its high efficiency and enantioselectivity. The core of this strategy is the asymmetric reduction of a prochiral enamine precursor, which can be readily prepared from commercially available starting materials.
Experimental Protocol
Step 1: Synthesis of the Enamine Precursor
The synthesis typically commences with a Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid. This is followed by a reductive amination and subsequent cyclization to yield the racemic lactam. Dehydrogenation then furnishes the prochiral enamine.
Step 2: Enantioselective Hydrogenation
The crucial asymmetric hydrogenation is carried out using a chiral transition metal catalyst. Rhodium complexes with chiral phosphine ligands, such as DuanPhos, have proven to be particularly effective.[1]
-
Reaction Conditions:
-
Catalyst: [Rh(COD)(DuanPhos)]BF₄
-
Substrate-to-Catalyst Ratio (S/C): 1000:1
-
Solvent: Methanol
-
Hydrogen Pressure: 10-15 atm
-
Temperature: 40-50 °C
-
Reaction Time: 12-24 hours
-
Step 3: Deprotection (if necessary)
Depending on the specific enamine precursor, a final deprotection step may be required to yield the free amine.
Causality and Experimental Choices
The selection of the chiral ligand is paramount for achieving high enantiomeric excess (ee). DuanPhos and similar biaryl phosphine ligands create a chiral pocket around the metal center, directing the hydrogenation to one face of the enamine. The use of pressurized hydrogen and a suitable solvent like methanol ensures efficient mass transfer and catalyst turnover. This method is a prime example of harnessing transition-metal catalysis for robust chiral amine synthesis.[1]
Workflow Diagram
Caption: Asymmetric Hydrogenation Workflow.
Route 2: Biocatalytic Desymmetrization
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[2] This route can employ enzymes to resolve a racemic mixture or, more elegantly, desymmetrize a prochiral precursor.
Experimental Protocol
Step 1: Synthesis of a Prochiral Precursor
A suitable prochiral precursor, such as a cyclic imide or a diester, is synthesized from simple starting materials.
Step 2: Enzymatic Hydrolysis or Reduction
A hydrolase (e.g., a lipase or amidase) or a reductase enzyme is used to selectively transform one of the two prochiral functional groups. For instance, a lipase can selectively hydrolyze one ester in a prochiral diester.
-
Reaction Conditions:
-
Enzyme: Immobilized Lipase (e.g., from Candida antarctica)
-
Substrate: Prochiral diester intermediate
-
Solvent: Aqueous buffer with a co-solvent (e.g., THF, DMSO)
-
pH: 6.0-8.0
-
Temperature: 25-40 °C
-
Reaction Time: 24-72 hours
-
Step 3: Chemical Elaboration
The resulting chiral mono-acid or alcohol is then converted to the target lactam through a series of conventional chemical transformations, such as a Curtius rearrangement and cyclization.
Causality and Experimental Choices
The high enantioselectivity of this route stems from the inherent chirality of the enzyme's active site.[1] Immobilization of the enzyme allows for easy separation and recycling, improving the process economics. The reaction conditions are typically mild (ambient temperature and pressure, neutral pH), which can prevent side reactions and degradation of sensitive functional groups.[2]
Workflow Diagram
Caption: Biocatalytic Desymmetrization Workflow.
Route 3: Chiral Pool Synthesis from L-Aspartic Acid
This strategy leverages the inherent chirality of readily available starting materials, such as amino acids, to construct the target molecule. L-Aspartic acid is an attractive starting point as it possesses the required C3 stereocenter.
Experimental Protocol
Step 1: Protection and Activation
The amino and carboxylic acid functionalities of L-aspartic acid are appropriately protected. One of the carboxylic acid groups is then activated for subsequent cyclization.
Step 2: Intramolecular Friedel-Crafts Cyclization
The protected and activated aspartic acid derivative undergoes an intramolecular Friedel-Crafts reaction to form the seven-membered ring. This is a critical step that requires careful optimization of the Lewis acid catalyst and reaction conditions to avoid racemization.
Step 3: Deprotection and Final Modifications
The protecting groups are removed to yield the desired chiral lactam. Further modifications may be necessary to arrive at the final product.
Causality and Experimental Choices
The primary advantage of this route is that the stereochemistry is predetermined by the starting material, obviating the need for an asymmetric induction step.[3] The choice of protecting groups is crucial to ensure compatibility with the reaction conditions of the subsequent steps and to allow for selective deprotection. The Friedel-Crafts cyclization is often the most challenging step and requires careful control to achieve a good yield.
Workflow Diagram
Caption: Chiral Pool Synthesis Workflow.
Benchmarking the Synthetic Routes
| Metric | Route 1: Asymmetric Hydrogenation | Route 2: Biocatalytic Desymmetrization | Route 3: Chiral Pool Synthesis |
| Overall Yield | High (typically >70%) | Moderate (40-60%) | Moderate (30-50%) |
| Enantiomeric Excess | Excellent (>99% ee) | Excellent (>98% ee) | Excellent (derived from starting material) |
| Scalability | High; well-suited for industrial production | Moderate; can be limited by enzyme availability and reactor volume | Moderate; can be limited by the number of steps |
| Cost of Key Reagents | High (chiral ligands, rhodium catalyst) | Moderate to High (enzyme, co-factors) | Low (L-aspartic acid) |
| Operational Complexity | Requires specialized high-pressure equipment | Requires expertise in biocatalysis and enzyme handling | Multi-step synthesis with potentially challenging cyclization |
| Green Chemistry Aspects | Use of heavy metals, high pressure | Mild reaction conditions, biodegradable catalyst | Use of a natural starting material, but may involve multiple protection/deprotection steps |
Conclusion and Future Outlook
The choice of synthetic route for this compound is a multifactorial decision that balances efficiency, cost, scalability, and environmental impact.
-
Asymmetric hydrogenation stands out as the most industrially viable route for large-scale manufacturing due to its high yield and exceptional enantioselectivity, despite the high upfront cost of the catalyst and equipment.
-
Biocatalysis presents a compelling "green" alternative that operates under mild conditions and can deliver high enantiopurity. As the field of enzyme engineering advances, the cost and availability of suitable enzymes are expected to improve, making this route increasingly attractive.
-
Chiral pool synthesis offers a reliable and straightforward approach for securing the desired stereoisomer, particularly on a laboratory scale. However, the typically longer synthetic sequence and moderate overall yields can be a drawback for large-scale production.
Future innovations in catalyst design, including the development of more active and robust non-precious metal catalysts for asymmetric hydrogenation, and the discovery of novel, highly efficient enzymes through metagenomic screening and directed evolution, will continue to refine and improve the synthesis of this critical pharmaceutical intermediate.
References
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A Head-to-Head Comparison of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and Semagacestat as γ-Secretase Modulators
An In-Depth Guide for Drug Development Professionals
Executive Summary
The modulation of γ-secretase, a critical enzyme in the amyloid cascade, remains a paramount objective in the development of therapeutics for Alzheimer's disease.[1][2] This guide provides a detailed head-to-head comparison of a novel benzazepinone-class compound, (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (referred to herein as Compound B), with Semagacestat (LY-450139), a well-characterized, albeit clinically unsuccessful, γ-secretase inhibitor.[1][3] Semagacestat's extensive clinical history provides a valuable benchmark for evaluating new chemical entities.[1][2][3] This comparison focuses on in vitro biochemical and cellular assays to assess potency, selectivity, and potential for toxicity, offering a framework for the preclinical evaluation of next-generation γ-secretase modulators.
Introduction: The Rationale for γ-Secretase Modulation and the Need for Selectivity
The amyloid hypothesis posits that the accumulation of toxic β-amyloid (Aβ) peptides, particularly Aβ42, is a primary trigger in the pathophysiology of Alzheimer's disease.[1] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[3] Therefore, inhibiting γ-secretase to reduce the production of Aβ peptides has been a major therapeutic strategy.[1][2]
However, γ-secretase is a promiscuous enzyme with numerous substrates, the most critical of which is the Notch receptor.[3][4] The Notch signaling pathway is essential for cell-fate decisions, and its inhibition is linked to significant adverse effects, including gastrointestinal toxicity and an increased risk of skin cancers.[2][5][6] These on-target toxicities were a primary contributor to the failure of Semagacestat in Phase III clinical trials, which not only failed to slow cognitive decline but was associated with a worsening of clinical outcomes.[3][5]
This history underscores a critical directive for modern drug development: the pursuit of modulators that exhibit high selectivity for APP processing over Notch cleavage. This guide will compare Compound B against the benchmark of Semagacestat, focusing on assays that directly measure this crucial selectivity profile.
Part 1: Physicochemical and Pharmacokinetic Profile Comparison
A compound's suitability for CNS drug development is predicated on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative summary of Compound B and Semagacestat.
| Property | This compound (Compound B) | Semagacestat (LY-450139) | Significance in Neuromodulator Design |
| Molecular Weight | ~176.21 g/mol | 361.44 g/mol [3] | Lower molecular weight often correlates with better blood-brain barrier (BBB) penetration. |
| LogP (XLogP3) | ~0.6 | 0.72[4] | Optimal LogP for CNS drugs is typically between 1 and 3. Both compounds are relatively hydrophilic. |
| Topological Polar Surface Area (TPSA) | ~55.1 Ų | 98.74 Ų[4] | TPSA < 90 Ų is generally preferred for BBB permeability. Compound B shows a more favorable profile. |
| Hydrogen Bond Donors | 2 | 3[4] | Fewer hydrogen bond donors can improve membrane permeability. |
| Hydrogen Bond Acceptors | 1 | 7[4] | Fewer hydrogen bond acceptors can also contribute to better BBB penetration. |
| Known Metabolism | Not publicly available | CYP3A4, 3A5[3] | Understanding metabolic pathways is critical for predicting drug-drug interactions and dosing regimens. |
Causality Behind the Parameters : The parameters selected adhere to established guidelines for CNS drug design, such as Lipinski's Rule of Five. A lower molecular weight and TPSA, as seen with Compound B, are predictive of more efficient passage across the blood-brain barrier, a fundamental requirement for any neuromodulatory agent targeting central pathology.
Part 2: Head-to-Head In Vitro Experimental Comparison
This section details three key experiments designed to compare the potency and selectivity of Compound B and Semagacestat.
Experiment 1: Cell-Free γ-Secretase Activity Assay
Objective: To determine the direct inhibitory potency (IC50) of each compound on the isolated γ-secretase enzyme complex. This assay removes the complexities of cellular uptake and off-target effects, providing a pure measure of target engagement.
Workflow Diagram:
Caption: Workflow for the cell-free γ-secretase activity assay.
Detailed Protocol:
-
Enzyme Preparation: Prepare cell lysates from a cell line overexpressing APP (e.g., HEK293-APP) to serve as the source of γ-secretase.[7]
-
Compound Dilution: Prepare a 10-point serial dilution of Compound B and Semagacestat in DMSO, followed by a further dilution in reaction buffer.
-
Reaction Setup: In a 96-well black plate, add 50 µL of cell lysate, 50 µL of compound dilution, and 5 µL of a fluorogenic γ-secretase substrate (e.g., based on the APP C-terminal fragment).[8]
-
Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.[8]
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~510 nm.[8]
-
Data Analysis: Plot the fluorescence signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Table:
| Compound | Cell-Free γ-Secretase IC50 (nM) |
| Semagacestat | 10.9 (for Aβ42)[9][10] |
| Compound B | [Hypothetical Data] 15.2 |
Experiment 2: Cellular Aβ42 Production Assay
Objective: To measure the ability of the compounds to inhibit the production of the pathologically relevant Aβ42 peptide in a cellular context. This assay provides a more physiologically relevant measure of efficacy, accounting for cell permeability and interaction with the enzyme in its native membrane environment.
Detailed Protocol:
-
Cell Culture: Seed SH-SY5Y neuroblastoma cells or HEK293 cells stably expressing APP695 into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of Compound B or Semagacestat. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted Aβ peptides.
-
ELISA: Quantify the concentration of Aβ42 in the supernatant using a commercially available sandwich ELISA kit.[11][12][13][14] Follow the manufacturer's instructions for incubation with capture antibody, detection antibody, substrate, and stop solution.
-
Data Analysis: Read the absorbance at 450 nm. Calculate the Aβ42 concentration based on a standard curve and determine the IC50 for the inhibition of Aβ42 production.
Comparative Data Table:
| Compound | Cellular Aβ42 Inhibition IC50 (nM) |
| Semagacestat | 10.9 (in H4 glioma cells)[10] |
| Compound B | [Hypothetical Data] 25.8 |
Experiment 3: Cellular Notch Signaling Assay
Objective: To quantify the off-target inhibition of Notch signaling, which is the primary source of toxicity for non-selective γ-secretase inhibitors. This is the most critical assay for differentiating next-generation modulators.
Signaling Pathway Diagram:
Caption: The canonical Notch signaling pathway.
Detailed Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with a Notch1 expression vector and a CSL (CBF1/RBP-Jk) luciferase reporter construct.[15][16][17] This reporter system places luciferase expression under the control of Notch signaling activation.
-
Cell Seeding: Seed the transfected cells into a 96-well white plate.
-
Compound Treatment: Treat the cells with serial dilutions of Compound B and Semagacestat for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and add a luciferase assay reagent (e.g., ONE-Step™ Luciferase).[15]
-
Luminescence Reading: Measure the luminescence signal using a luminometer.
-
Data Analysis: Determine the IC50 for the inhibition of Notch-dependent luciferase activity.
Comparative Data Table & Selectivity Index:
| Compound | Notch Signaling Inhibition IC50 (nM) | Selectivity Index (Notch IC50 / Aβ42 IC50) |
| Semagacestat | 14.1[9][10] | 1.3 |
| Compound B | [Hypothetical Data] 284.5 | 11.0 |
Interpretation of Results : The Selectivity Index is the most crucial output of this comparative analysis. A higher index indicates greater selectivity for inhibiting Aβ42 production over Notch signaling. Semagacestat's low selectivity index of 1.3 is consistent with the clinical findings of Notch-related side effects.[6][10] In this hypothetical comparison, Compound B demonstrates a nearly 10-fold greater selectivity, marking it as a significantly more promising candidate for further development.
Discussion and Future Directions
This guide demonstrates a foundational series of in vitro experiments for the direct comparison of γ-secretase modulators. The data, though partially hypothetical for Compound B, illustrates a clear methodology for assessing both on-target potency and off-target liability.
Key Insights:
-
Semagacestat's Profile: The established data for Semagacestat confirms its potent inhibition of both Aβ and Notch processing, with IC50 values that are nearly identical.[9][10] This lack of selectivity is the compound's critical flaw and the primary reason for its clinical failure.[2][6]
-
Compound B's Potential: The hypothetical data for Compound B paints a picture of a more desirable "modulator" rather than a pan-inhibitor. While slightly less potent in direct Aβ42 inhibition, its significantly weaker effect on the Notch pathway (a higher IC50) results in a much-improved selectivity window. This profile suggests a potentially wider therapeutic window and a lower risk of the mechanism-based toxicities that plagued earlier inhibitors.
-
Importance of Physicochemical Properties: Compound B's more favorable physicochemical profile (lower MW, lower TPSA) suggests it may have better potential for CNS penetration, a critical factor not directly measured in these in vitro assays but essential for in vivo efficacy.
Next Steps: A promising compound like "Compound B" would proceed to more advanced preclinical evaluation:
-
Aβ40 vs. Aβ42 Profiling: Determine if the compound selectively reduces the toxic Aβ42 species while sparing or increasing the less amyloidogenic Aβ40.
-
In Vivo Pharmacokinetics/Pharmacodynamics (PK/PD): Assess brain penetration and target engagement in animal models, measuring Aβ levels in the cerebrospinal fluid (CSF) and brain tissue.
-
In Vivo Toxicology: Conduct studies in relevant animal models to confirm the predicted safety profile and absence of Notch-related toxicities (e.g., monitoring for gastrointestinal changes, skin abnormalities).
Conclusion
The history of Semagacestat provides an invaluable lesson for the field of Alzheimer's drug discovery: for γ-secretase, potency is not enough. The path forward lies in developing highly selective modulators that can surgically reduce toxic Aβ42 production without disrupting essential physiological pathways like Notch signaling. The experimental framework presented here provides a robust, logical, and efficient strategy for identifying such candidates. Based on this comparative analysis, a compound with the profile of this compound would represent a significant advancement over first-generation inhibitors and would be a strong candidate for continued preclinical and clinical development.
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Doody, R. S., et al. (2013). A phase 3 trial of semagacestat for treatment of Alzheimer's disease. The New England Journal of Medicine.
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A Comparative Guide to Assessing the Off-Target Effects of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel therapeutic candidate is paramount. This guide provides an in-depth technical comparison for assessing the off-target effects of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a compound of interest for neurological disorders. We will explore experimental strategies, present comparative data, and offer detailed protocols to empower your research and development efforts.
Introduction to this compound and the Importance of Off-Target Profiling
This compound belongs to the benzazepine class of compounds, a scaffold known to interact with various central nervous system (CNS) targets.[1][2] Given its structural characteristics, this compound is hypothesized to primarily target dopamine receptors, with a potential focus on the Dopamine D1 receptor. The D1 receptor is a Gαs/olf-coupled G-protein coupled receptor (GPCR) that plays a crucial role in motor control, reward, and cognition.[3][4] Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric conditions, making it a compelling therapeutic target.
However, the journey from a promising compound to a safe and effective drug is fraught with the challenge of off-target interactions. Unintended binding to other receptors, ion channels, or enzymes can lead to a range of adverse drug reactions (ADRs), undermining the therapeutic potential of a candidate molecule.[2] Therefore, a rigorous and early assessment of off-target effects is not just a regulatory hurdle but a fundamental aspect of robust drug discovery.
This guide will use the well-characterized Dopamine D1 receptor antagonist, SCH-23390 , as a comparator. SCH-23390 shares the benzazepine core and is known for its high affinity for the D1 receptor, but also exhibits notable off-target activity, particularly at serotonin receptors.[5][6][7] By comparing the hypothetical off-target profile of our lead compound with a known entity, we can establish a clear framework for selectivity assessment.
Strategic Approach to Off-Target Profiling
A comprehensive off-target profiling strategy should be multi-faceted, employing a combination of in vitro binding and functional assays. This approach allows for the identification of potential liabilities early in the drug development pipeline, enabling medicinal chemists to optimize for selectivity. Our recommended workflow is as follows:
Comparative Off-Target Profile
The following table presents a hypothetical, yet plausible, off-target profile for this compound compared to the known profile of SCH-23390. This data is illustrative and serves as a template for presenting your experimental findings. The targets selected are part of a standard CNS safety panel and are known to be implicated in common CNS-related side effects.
| Target | This compound (Ki, nM) | SCH-23390 (Ki, nM) | Potential Clinical Implication of Off-Target Activity |
| Dopamine D1 Receptor (Primary Target) | 5.2 | 0.2 | On-target activity |
| Dopamine D2 Receptor | >10,000 | >10,000 | Low risk of extrapyramidal symptoms |
| Dopamine D3 Receptor | 8,500 | 7,500 | Low risk of endocrine side effects |
| Serotonin 5-HT1A Receptor | 2,300 | 150 | Potential for anxiolytic or antidepressant effects, but also dizziness |
| Serotonin 5-HT2A Receptor | 1,500 | 15 | Potential for anti-psychotic effects, but also weight gain and sedation |
| Serotonin 5-HT2C Receptor | 980 | 9.3[7] | Risk of agitation, insomnia, and sexual dysfunction |
| Adrenergic α1 Receptor | >10,000 | 5,000 | Low risk of orthostatic hypotension |
| Adrenergic α2 Receptor | 7,200 | 2,000 | Low risk of sedation and hypotension |
| Histamine H1 Receptor | 5,600 | 1,200 | Low risk of sedation and weight gain[8] |
| Muscarinic M1 Receptor | >10,000 | >10,000 | Low risk of anticholinergic effects (dry mouth, blurred vision) |
Data Interpretation:
Based on this hypothetical data, this compound demonstrates a more favorable selectivity profile compared to SCH-23390. While both compounds are potent at the D1 receptor, our lead compound shows significantly less affinity for the serotonin receptors, particularly the 5-HT2C receptor. This suggests a lower risk of off-target effects commonly associated with less selective CNS drugs.
Experimental Protocols
To generate the data presented above, a combination of radioligand binding assays and functional assays should be employed. Below are detailed protocols for these key experiments.
Protocol 1: Radioligand Binding Assay for Dopamine and Serotonin Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a panel of GPCRs.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]SCH-23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A)
-
Test compound: this compound
-
Non-specific binding control (a high concentration of a known ligand for the target receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.
-
Assay Plate Preparation: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations
-
Radioligand at a concentration near its Kd
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Protocol 2: Functional cAMP Assay for Gs- and Gi-Coupled Receptors
This protocol measures the functional consequence of receptor binding by quantifying changes in intracellular cyclic AMP (cAMP) levels. This is particularly relevant for the D1 receptor (Gs-coupled, increases cAMP) and many off-target GPCRs that are Gi-coupled (decrease cAMP).
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
Test compound: this compound
-
Reference agonist for the target receptor
-
Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
-
384-well white opaque microplates
-
Plate reader compatible with the chosen assay kit
Procedure for Gs-Coupled Receptors (e.g., Dopamine D1):
-
Cell Seeding: Seed the cells in 384-well plates and grow to confluence.
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer and add the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.[10][11][12]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
Procedure for Gi-Coupled Receptors (e.g., 5-HT1A):
-
Cell Seeding: As above.
-
Compound Addition: Add the test compound at various concentrations.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis and cAMP Detection: As above.
-
Data Analysis: The test compound's agonistic activity at a Gi-coupled receptor will result in an inhibition of forskolin-stimulated cAMP production. Plot the percent inhibition of the forskolin response against the log concentration of the test compound to determine the IC50 value.
Signaling Pathway Considerations
Understanding the signaling pathways of both the primary and off-targets is crucial for interpreting the functional data and predicting potential physiological consequences.
As illustrated in Figure 2, the Dopamine D1 receptor stimulates adenylyl cyclase via a Gs protein, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA).[13][14][15] PKA then phosphorylates various downstream targets, including transcription factors like CREB, ultimately modulating neuronal excitability and gene expression. In contrast, off-target binding to the 5-HT1A receptor, which is Gi-coupled, would inhibit adenylyl cyclase and decrease cAMP levels.[16] Interaction with the Gq-coupled 5-HT2A receptor would activate a different pathway involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[16] These distinct downstream effects highlight the importance of functional assays in understanding the physiological consequences of off-target binding.
Conclusion
The comprehensive assessment of off-target effects is a critical and non-negotiable step in the development of safe and effective CNS therapeutics. For this compound, a thorough evaluation of its selectivity against a panel of relevant CNS targets is essential to validate its potential as a D1 receptor-selective agent. By employing a strategic combination of radioligand binding and functional assays, and by comparing its profile to that of a known, less selective compound like SCH-23390, researchers can gain a clear understanding of the compound's safety profile. The methodologies and comparative framework presented in this guide provide a robust starting point for these crucial investigations, ultimately paving the way for the development of more precise and safer medicines for neurological disorders.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The compound (R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a member of the benzazepine class, is a key intermediate in pharmaceutical research, particularly in neuropharmacology.[1] While its potential is significant, the absence of a comprehensive toxicological profile necessitates a cautious and systematic approach to its disposal.
This guide provides a procedural framework grounded in the precautionary principle. When specific hazard data is unavailable for a research chemical, it is imperative to manage the substance as potentially hazardous to ensure the protection of personnel and the environment.[2] This protocol is designed to be a self-validating system, aligning with the stringent standards of the Resource Conservation and Recovery Act (RCRA) and best practices in laboratory safety.[2][3][4]
Hazard Assessment and Classification: The Rationale for Caution
A thorough review of available literature and safety data reveals no specific, officially registered Safety Data Sheet (SDS) for this compound. However, its core structure provides critical clues for hazard assessment:
-
Benzazepine Derivative: Benzodiazepines, a related class, are potent central nervous system depressants.[5] While this specific compound is not a benzodiazepine, the shared benzazepine core warrants careful handling until its pharmacological and toxicological properties are fully understood.
-
Heterocyclic Aromatic Amine Moiety: The structure contains a heterocyclic amine. Many compounds in this class are known for their potential carcinogenicity and mutagenicity.[6] The National Toxicology Program of the U.S. Department of Health and Human Services has classified several heterocyclic amines as reasonably anticipated to be human carcinogens. Therefore, treating related novel structures with a high degree of caution is a standard and necessary practice in chemical research.
Given this information, this compound must be presumed to be a hazardous substance. All waste containing this compound, including pure substance, solutions, and contaminated lab materials, must be disposed of as hazardous chemical waste.[7] Under no circumstances should it be discharged into the sanitary sewer or disposed of in regular trash.[7][8]
Procedural Workflow for Disposal
The following diagram outlines the decision-making process and subsequent actions for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides the necessary steps for safely handling and disposing of waste generated from the use of this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure you are wearing the proper PPE to prevent exposure.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection and Segregation Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste: Collect unused or expired solid this compound, along with any grossly contaminated items like weigh boats or paper towels, in a dedicated hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps and Glassware: Contaminated sharps (needles, scalpels) and disposable glassware (pipettes, vials) must be placed in a designated sharps container for hazardous chemical waste.[9]
Step 3: Container Selection and Labeling The integrity and labeling of waste containers are mandated by regulatory bodies like the EPA and OSHA.[4]
-
Container Type: Use a container made of a material compatible with the chemical waste. Often, the original chemical container is a suitable choice.[7] The container must be in good condition, free of leaks, and have a secure, screw-top lid.[10]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and composition of the waste.
-
The date accumulation started.
-
Relevant hazard warnings (e.g., "Toxic," "Handle with Care").
-
Step 4: Secure Storage in a Satellite Accumulation Area (SAA) Waste containers must be stored safely within the laboratory until they are ready for pickup.
-
Location: Store the sealed container in a designated SAA, such as a secondary containment bin within a ventilated cabinet. The area should be secure and away from incompatible materials.[2]
-
Container Management: Keep the waste container closed at all times except when adding waste.[7]
Step 5: Final Disposal via Authorized Channels The final step must be managed by trained professionals to ensure regulatory compliance.
-
Contact EHS: When the container is full or has reached the storage time limit set by your institution, arrange for pickup through your EHS office or a licensed hazardous waste disposal vendor.[2]
-
Documentation: Complete all necessary waste manifests or pickup request forms as required by your institution. This documentation is crucial for regulatory compliance and chain-of-custody tracking.[9]
Summary of Disposal Requirements
| Parameter | Requirement | Rationale & Authority |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle due to lack of specific data and structural alerts (heterocyclic amine).[2][6] |
| PPE | Safety glasses, nitrile gloves, lab coat | Standard laboratory practice for handling potentially hazardous chemicals. |
| Container Type | Chemically compatible, leak-proof, with a secure lid | Prevents spills and exposure. Mandated by OSHA and RCRA.[4][10] |
| Labeling | "Hazardous Waste" tag with full chemical name and start date | Ensures proper identification and tracking for compliant disposal.[7] |
| On-Site Storage | Closed container in a designated Satellite Accumulation Area | Minimizes risk of spills, reactions, and personnel exposure. |
| Final Disposal Method | Collection by institutional EHS or licensed hazardous waste contractor | Ensures compliance with all federal, state, and local regulations.[8][11] |
| Forbidden Methods | Sink disposal, trash disposal, evaporation | Prevents environmental contamination and is illegal for hazardous waste.[7][8] |
Spill Management Protocol
In the event of a small spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location of the spill to prevent spreading.
-
Wear PPE: Don appropriate PPE before beginning cleanup.
-
Contain and Absorb: For liquid spills, use a chemical spill kit with appropriate absorbent pads or granules. For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Collect Waste: Carefully collect all contaminated absorbent materials and any broken glassware using tongs or a scoop. Place all materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest degree of safety, integrity, and environmental responsibility.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
